molecular formula C27H44N2O4 B2460540 Boc-N-Me-Phe DCHA CAS No. 40163-88-0

Boc-N-Me-Phe DCHA

Cat. No.: B2460540
CAS No.: 40163-88-0
M. Wt: 460.659
InChI Key: MFORGORUOHHLHW-YDALLXLXSA-N
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Description

Boc-N-Me-Phe DCHA is a useful research compound. Its molecular formula is C27H44N2O4 and its molecular weight is 460.659. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4.C12H23N/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,12H,10H2,1-4H3,(H,17,18);11-13H,1-10H2/t12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFORGORUOHHLHW-YDALLXLXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular Architecture and Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure and Application of Boc-N-Me-Phe-DCHA

Prepared by a Senior Application Scientist

This guide provides a comprehensive examination of N-α-tert-Butoxycarbonyl-N-α-methyl-phenylalanine dicyclohexylammonium salt (Boc-N-Me-Phe-DCHA), a specialized amino acid derivative crucial for advanced peptide synthesis. We will dissect its molecular architecture, explore the functional significance of each chemical moiety, and provide field-proven protocols for its application. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile building block.

Boc-N-Me-Phe-DCHA is not a single covalent molecule but an ionic salt complex. This structure is deliberately engineered to enhance the stability, handling, and solubility of the core amino acid derivative, N-Boc-N-methyl-phenylalanine, making it highly suitable for synthetic applications, particularly in solid-phase peptide synthesis (SPPS).[1][2] The compound consists of two distinct components: the protected amino acid anion and the dicyclohexylammonium cation.

The Core Amino Acid: N-Boc-N-methyl-phenylalanine

The core of the compound is a derivative of phenylalanine, an amino acid with a benzyl side chain. Two critical modifications are made to the standard phenylalanine structure:

  • N-α-methylation : A methyl group is attached to the alpha-amine nitrogen. This modification is of paramount importance in medicinal chemistry. It introduces steric hindrance that can protect the resulting peptide backbone from enzymatic degradation by proteases. Furthermore, N-methylation restricts the conformational flexibility of the peptide chain, which can lock the molecule into a bioactive conformation and enhance its binding affinity to therapeutic targets.

  • Boc Protecting Group : The alpha-amine is protected with a tert-butoxycarbonyl (Boc) group. The Boc group is an acid-labile protecting group, stable under a wide range of reaction conditions but cleanly removable with moderate acids like trifluoroacetic acid (TFA).[3] Its function is to prevent the nucleophilic amine from participating in unwanted side reactions during the activation and coupling of the carboxylic acid group.[4]

The Counter-ion: Dicyclohexylammonium (DCHA)

The N-Boc-N-methyl-phenylalanine is an acid. To improve its handling characteristics, it is reacted with dicyclohexylamine to form a stable, crystalline salt.[2] The free acid form can be oily or difficult to crystallize, whereas the DCHA salt is typically a free-flowing white powder with a distinct melting point, making it easier to store, weigh, and handle accurately.[2] The DCHA salt form also enhances solubility in organic solvents commonly used in peptide synthesis.[1]

Chirality: L- and D- Isomers

Boc-N-Me-Phe-DCHA is a chiral molecule and is commercially available as both the L- and D-enantiomers.

  • Boc-N-Me-L-Phe-DCHA (CAS No: 40163-88-0) is derived from the naturally occurring L-phenylalanine.[2]

  • Boc-N-Me-D-Phe-DCHA (CAS No: 102185-45-5) is derived from the non-natural D-phenylalanine.[5]

The use of D-amino acids is a key strategy in drug design to increase the metabolic stability of peptides and to explore novel structural conformations for receptor binding.[6]

Structural Visualization

The ionic interaction between the deprotonated carboxylic acid of the Boc-amino acid and the protonated amine of dicyclohexylamine forms the stable salt.

Caption: Ionic structure of Boc-N-Me-Phe-DCHA salt.

Physicochemical Properties

The physical and chemical characteristics of Boc-N-Me-Phe-DCHA are critical for its storage, handling, and application in synthesis. The data presented below is a compilation from various suppliers for both L- and D-isomers.

PropertyValueSource(s)
Chemical Formula C₂₇H₄₄N₂O₄ (or C₁₅H₂₁NO₄·C₁₂H₂₃N)[1][2]
Molecular Weight ~460.7 g/mol [1][2][]
Appearance Off-white to white crystalline powder[2]
Melting Point 173 - 180 °C[2][]
Purity (HPLC) ≥ 98% or ≥ 99%[2][4][]
Optical Rotation [a]D20 L-isomer: -25 ± 2° (c=1 in MeOH)[2]
D-isomer: +24.5 ± 1° (c=1 in MeOH)[4]
Storage Conditions 0 - 8 °C, protect from moisture[2][4]
Solubility Soluble in DMSO, DCM, Chloroform, Ethyl Acetate[1][8]

Role in Synthetic Chemistry: A Self-Validating System

The structure of Boc-N-Me-Phe-DCHA is a self-validating system for peptide synthesis. Each component serves a purpose that ensures the fidelity of the subsequent synthetic steps.

Synthesis Workflow Logic

The general workflow for utilizing this compound involves liberating the free acid, activating it, and coupling it to a peptide chain.

Synthesis_Workflow A Boc-N-Me-Phe-DCHA (Stable Salt) B Liberation of Free Acid (e.g., Aqueous Acid Wash) A->B Step 1 C Boc-N-Me-Phe-OH (Active Species) B->C D Activation (e.g., HBTU, DIPEA) C->D Step 2 E Activated Ester Intermediate D->E F Coupling to H2N-Peptide-Resin E->F Step 3 G Boc-N-Me-Phe-Peptide-Resin F->G H Boc Deprotection (TFA) G->H Step 4 I H2N-N-Me-Phe-Peptide-Resin (Ready for next cycle) H->I

Caption: General workflow for using Boc-N-Me-Phe-DCHA in SPPS.

Experimental Protocol: Incorporation into a Peptide Sequence

This protocol provides a trusted methodology for the incorporation of Boc-N-Me-Phe into a peptide sequence using standard manual Boc-chemistry solid-phase peptide synthesis (SPPS).

Objective: To couple Boc-N-Me-Phe to a resin-bound peptide chain (H₂N-Peptide-Resin).

Materials:

  • Boc-N-Me-Phe-DCHA (L- or D-isomer)

  • H₂N-Peptide-Resin (e.g., MBHA resin)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • 10% (v/v) DIPEA in DMF

  • 5% (w/v) 1-Hydroxybenzotriazole (HOBt) in DMF (optional, as HBTU contains HOBt)

Step-by-Step Methodology
  • Resin Preparation:

    • Swell the H₂N-Peptide-Resin in DMF for 30 minutes in a reaction vessel.

    • Drain the DMF.

    • Perform a neutralization step by washing the resin with 10% DIPEA in DMF for 2 minutes, then drain.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess base.

  • Preparation of the Activated Amino Acid:

    • Causality: The DCHA salt must be converted to the free acid to allow for activation. The subsequent activation with HBTU creates a highly reactive HOBt-ester intermediate, facilitating efficient amide bond formation.

    • In a separate vial, dissolve Boc-N-Me-Phe-DCHA (3 equivalents relative to resin substitution) in a minimal amount of DMF.

    • Add HBTU (3 eq.) and dissolve.

    • Just before adding to the resin, add DIPEA (6 eq.). The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution from Step 2 to the prepared resin.

    • Agitate the reaction vessel at room temperature for 1-4 hours. N-methylated amino acids often couple more slowly than their non-methylated counterparts due to steric hindrance, so an extended coupling time is advised.

    • Validation: To ensure the reaction is complete, a small sample of resin can be taken for a Kaiser test. Note: The Kaiser test will be negative as it tests for primary amines, and the N-terminal amine is now a secondary amine after coupling. A chloranil test is more appropriate for secondary amines.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove any unreacted reagents and byproducts.

  • Boc Deprotection (for subsequent coupling):

    • Causality: The Boc group must be removed to expose the N-terminal amine for the next coupling cycle. TFA is the standard reagent for this purpose.

    • Treat the resin with 50% TFA in DCM for 2 minutes. Drain.

    • Treat the resin with 50% TFA in DCM for 20-30 minutes.

    • Drain the TFA solution and wash the resin with DCM (3x), isopropanol (1x), and DMF (3x) to remove residual acid and prepare for the next cycle. The resin is now H₂N-(N-Me-Phe)-Peptide-Resin, ready for the next coupling step.

Conclusion

Boc-N-Me-Phe-DCHA is a highly specialized and strategically designed building block for peptide synthesis. Its structure, as a stable and easy-to-handle DCHA salt of an N-protected, N-methylated amino acid, provides chemists and drug developers with a reliable tool to introduce unique properties into peptides.[4][9] Understanding the function of each component—the acid-labile Boc group for protection, the N-methyl group for conformational control and enzymatic stability, and the DCHA salt for improved handling—is key to leveraging its full potential in the development of novel peptide therapeutics.[1]

References

  • Vertex AI Search. (n.d.).
  • J&K Scientific. (n.d.). Boc-N-methyl-D-phenylalanine dicyclohexylammonium salt | 102185-45-5. Retrieved January 2, 2026, from [Link]

Sources

Introduction: The Strategic Importance of N-Methylated Amino Acids in Peptide Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Stability of Boc-N-Me-Phe DCHA

In the landscape of peptide synthesis and drug development, N-methylated amino acids represent a critical class of building blocks. The strategic incorporation of an N-methyl group on the peptide backbone introduces significant conformational constraints and enhances proteolytic stability, properties highly sought after in therapeutic peptide design. This compound, or N-α-tert-Butyloxycarbonyl-N-α-methyl-L-phenylalanine dicyclohexylammonium salt, is a premier reagent in this category. It provides the N-methylated phenylalanine residue, a common motif in bioactive peptides, protected with the acid-labile Boc group for use in established synthesis workflows.[1]

This technical guide, intended for researchers, chemists, and drug development professionals, moves beyond a simple datasheet to offer a deep dive into the core chemical properties and stability considerations of this compound. Understanding these characteristics is not merely academic; it is fundamental to ensuring the integrity of the starting material, the success of the synthesis, and the ultimate purity of the final peptide product. The dicyclohexylammonium (DCHA) salt form is a key feature, conferring enhanced stability and handling properties compared to the free acid, a concept we will explore in detail.[2]

Section 1: Core Physicochemical Properties

The utility of any chemical reagent begins with a firm grasp of its fundamental physicochemical properties. These parameters dictate its handling, solubility, and reactivity. This compound is a white to off-white crystalline powder, a physical form that is conducive to accurate weighing and stable storage.[2]

Chemical Structure and Its Implications

The structure of this compound is a combination of four key components: the L-phenylalanine scaffold, the N-methyl group, the N-Boc protecting group, and the DCHA counter-ion. Each plays a distinct role. The DCHA counter-ion neutralizes the carboxylic acid, forming a salt that enhances crystallinity and improves shelf-life over the corresponding free acid.[2]

Figure 1: Ionic structure of this compound.
Summary of Key Properties

The following table summarizes the essential quantitative data for this compound, compiled from various suppliers and databases.

PropertyValueSource(s)
CAS Number 40163-88-0[2][3]
Molecular Formula C₁₅H₂₁NO₄ · C₁₂H₂₃N[2]
Molecular Weight 460.7 g/mol [2]
Appearance White to off-white powder[2]
Melting Point 173 - 180 °C[2]
Optical Rotation [α]²⁰/D = -25 ± 2° (c=1 in MeOH)[2]
Purity (Typical) ≥98% (TLC), ≥99% (HPLC)[2]
Solubility Soluble in Chloroform, DCM, Ethyl Acetate, DMSO, Acetone[3][4]
Storage Temperature 2 - 8 °C[2]

Section 2: Chemical Stability and Degradation Pathways

The long-term stability of a synthesis reagent is paramount for reproducible results. The primary point of vulnerability in the this compound molecule is the tert-butyloxycarbonyl (Boc) protecting group.

The Stabilizing Role of the DCHA Salt

The formation of the dicyclohexylammonium salt is a deliberate strategy to enhance stability. The free acid form, Boc-N-Me-Phe-OH, has a potentially reactive carboxylic acid group. By neutralizing this with the bulky, lipophilic base dicyclohexylamine, the resulting salt is typically a highly crystalline, non-hygroscopic solid. This physical state minimizes susceptibility to atmospheric moisture and reduces the potential for acid-catalyzed degradation on the shelf, making it an excellent choice for a stable, storable reagent.[2]

Primary Degradation Pathway: Acid-Catalyzed Deprotection

The Boc group is designed for its stability in basic and neutral conditions but its facile cleavage under acidic conditions.[5] This is its key feature for use in peptide synthesis.[6] However, this reactivity also constitutes its main degradation pathway during storage if not handled properly. Exposure to acidic vapors or contaminants can catalyze the hydrolysis of the carbamate linkage, leading to the loss of the Boc group and the formation of N-methyl-phenylalanine, carbon dioxide, and tert-butanol (or isobutylene).

Figure 2: Primary Degradation Pathway of Boc-N-Me-Phe Start Boc-N-Me-Phe-OH Intermediate Protonated Carbamate (Unstable Intermediate) Start->Intermediate Acid-catalyzed cleavage Proton H⁺ (Acidic Contaminant) Proton->Intermediate Products N-Me-Phe-OH + CO₂ + tert-Butanol/Isobutylene Intermediate->Products Spontaneous Decomposition

Figure 2: Primary Degradation Pathway of Boc-N-Me-Phe.

This degradation compromises the purity of the material, leading to failed couplings or undesired side-products in subsequent synthesis steps.

Factors Influencing Stability
  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. The recommended storage temperature of 2-8°C is critical to minimize the kinetic energy of the system and ensure long-term stability.[2]

  • Moisture: While the DCHA salt is less hygroscopic than the free acid, absorption of water can still be detrimental. Water can act as a reactant in the hydrolytic cleavage of the Boc group, particularly in the presence of trace acidic impurities.

  • Light: While not the primary concern, prolonged exposure to high-energy UV light should be avoided as it can potentially affect complex organic molecules. Standard practice is to store reagents in opaque containers.

Section 3: Recommended Protocols for Handling and Quality Control

Adherence to strict protocols for handling, storage, and quality assessment is a self-validating system that guarantees the integrity of this compound from receipt to use.

Protocol 1: Long-Term Storage
  • Verification: Upon receipt, confirm the product's appearance (white to off-white powder) and that the container seal is intact.

  • Temperature Control: Immediately transfer the container to a refrigerator or cold room maintained at 2-8°C.

  • Moisture Control: Store the tightly sealed container within a desiccator containing a suitable desiccant (e.g., silica gel) to maintain a dry atmosphere.

  • Atmosphere Control: Ensure the storage area is free from acidic or corrosive vapors. Do not store near bottles of strong acids like HCl or TFA.[7]

Protocol 2: Preparation of Solutions for Synthesis
  • Equilibration: Before opening, allow the container to warm to room temperature inside a desiccator. This critical step prevents condensation of atmospheric moisture onto the cold powder.

  • Solvent Selection: Use high-purity, anhydrous grade solvents appropriate for peptide synthesis, such as dichloromethane (DCM) or dimethylformamide (DMF). The compound is also soluble in chloroform, ethyl acetate, and DMSO.[3]

  • Usage: Prepare solutions fresh for immediate use whenever possible. While short-term storage of solutions at low temperatures may be acceptable, the stability of the compound in solution is significantly lower than in its solid, crystalline state.[8]

Protocol 3: Purity Assessment by Reverse-Phase HPLC

Regularly assessing the purity of the reagent, especially for a new lot or after long-term storage, is essential. A standard RP-HPLC method provides a reliable quantitative measure of purity.[9]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Gradient: A typical gradient for separating the compound from potential impurities would be:

    • 0-20 min: 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 214 nm and 254 nm.

  • Sample Preparation: Prepare a sample solution of ~1 mg/mL in the mobile phase.

  • Analysis: A pure sample will exhibit a single major peak. The appearance of additional peaks, particularly at earlier retention times, may indicate degradation (e.g., the more polar N-Me-Phe-OH).

Figure 3: Quality Control Workflow Start Sample Received/ New Lot Visual Visual Inspection (Color, Form) Start->Visual Prep Prepare HPLC Sample (Protocol 3) Visual->Prep HPLC Perform RP-HPLC Analysis Prep->HPLC Data Analyze Chromatogram (Purity %, Impurity Profile) HPLC->Data Decision Compare to Specification (e.g., >99% Purity) Data->Decision Release Release for Use in Synthesis Decision->Release Pass Quarantine Quarantine/Reject Lot Decision->Quarantine Fail

Figure 3: Quality Control Workflow.

Conclusion

This compound is a high-value reagent that enables the synthesis of structurally complex and biologically robust peptides. Its utility is directly linked to its purity, which is safeguarded by its formulation as a stable dicyclohexylammonium salt. The primary threat to its integrity is the acid-catalyzed cleavage of the Boc protecting group. By understanding this vulnerability and implementing rigorous storage and handling protocols—specifically, maintaining cold, dry, and acid-free conditions—researchers can ensure the long-term stability and reliability of this essential building block, paving the way for successful and reproducible peptide synthesis.

References

  • Yoo, D., Oh, J. S., & Kim, Y. G. (2002). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses.
  • BLD Pharmatech. (n.d.). Nα-Boc-Nα-Methyl-L-phenylalanine dicyclohexylammonium salt. Retrieved from [Link]

  • PubChem. (n.d.). Boc-N-Me-Phe-OH. Retrieved from [Link]

  • American Elements. (n.d.). Boc-(4-tert-butyloxycarbonyl)-L-phenylalanine dicyclohexylammonium salt. Retrieved from [Link]

  • Terrey, M. J. (2022). PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE. Nottingham Trent University.
  • Ghavami, A., et al. (2018). Synthesis of Novel Peptides Using Unusual Amino Acids. PubMed Central.
  • Kumar, A., et al. (2013). Synthesis of a Phenylalanine-Rich Peptide as Potential Anthelmintic and Cytotoxic Agent.
  • PrepChem.com. (n.d.). Synthesis of Boc-phenylalanine. Retrieved from [Link]

  • Aapptec. (n.d.). Boc-MePhe-OH DCHA. Retrieved from [Link]

  • PubChem. (n.d.). L-phenylalanine degradation IV (mammalian, via side chain). Retrieved from [Link]

  • Globe Chemie. (n.d.). Material Safety Data Sheet for N-Boc-Phe-OH. Retrieved from [Link]

  • Aapptec. (n.d.). Boc-D-Phe-OH. Retrieved from [Link]

  • PubChem. (n.d.). N-Boc-N-methyl-D-phenylalanine. Retrieved from [Link]

Sources

Boc-N-Me-Phe DCHA CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-α-Boc-N-methyl-phenylalanine Dicyclohexylammonium Salt

Introduction

N-α-(tert-Butoxycarbonyl)-N-methyl-phenylalanine dicyclohexylammonium salt (Boc-N-Me-Phe DCHA) is a pivotal amino acid derivative for chemists and pharmaceutical scientists. Its unique structural modifications—the N-terminal Boc protecting group and the N-α-methylation—offer precise control in the stepwise construction of complex peptides. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in modern drug discovery and development.

Core Physicochemical Properties

The fundamental characteristics of this compound are crucial for its effective application in synthesis. A primary point of distinction is the stereochemistry of the phenylalanine residue, which can be either the L- or D-enantiomer. This chirality is a critical determinant of the biological activity of the resulting peptide and dictates the specific CAS number for the compound.

PropertyBoc-N-Me-L-Phe DCHABoc-N-Me-D-Phe DCHA
CAS Number 40163-88-0[1][2][3][4]102185-45-5[5][6][7][8]
Molecular Formula C₂₇H₄₄N₂O₄[1]C₂₇H₄₄N₂O₄[5][6]
Molecular Weight 460.7 g/mol [2][3]460.65 g/mol [5]
Appearance Off-white to white powder[3]White powder[5][8]
Melting Point 173 - 180 °C[3]174 - 178 °C[7]
Storage Conditions 0 - 8 °C[3]-20°C is recommended for long-term storage[8]

The free acid form, N-Boc-N-methyl-phenylalanine (Boc-N-Me-Phe-OH), is the precursor to the DCHA salt. Its properties are also essential for understanding the complete chemical context.

PropertyBoc-N-Me-L-Phe-OHBoc-N-Me-D-Phe-OH
CAS Number 37553-65-4[9][10][11][12]85466-66-6[13]
Molecular Formula C₁₅H₂₁NO₄[9][11]C₁₅H₂₁NO₄[13]
Molecular Weight 279.33 g/mol [11]279.33 g/mol [13]

The Strategic Importance of the DCHA Salt and N-Methylation

The Role of the Dicyclohexylammonium (DCHA) Salt

The formation of a dicyclohexylammonium salt is a common and effective strategy in peptide chemistry.[14] N-protected amino acids, particularly those that are oily or difficult to crystallize in their free acid form, are often converted to DCHA salts.[15] This imparts several practical advantages:

  • Enhanced Stability: Salts are generally more crystalline and stable than their free acid counterparts, which simplifies storage and extends shelf life.[14]

  • Improved Handling: The solid, crystalline nature of the DCHA salt makes it easier to weigh and handle accurately in a laboratory setting compared to a viscous oil.[14]

  • Simplified Purification: The crystallization process used to form the DCHA salt can be an effective purification step.[15]

The Impact of N-α-Methylation

The presence of a methyl group on the alpha-nitrogen of the amino acid backbone is a key feature of this compound. This modification has profound implications for the resulting peptide:

  • Conformational Constraint: N-methylation restricts the rotation around the N-Cα bond, leading to a more defined peptide conformation. This can be leveraged to design peptides with higher receptor affinity and specificity.

  • Increased Proteolytic Stability: The N-methyl group provides steric hindrance that protects the adjacent peptide bond from cleavage by proteases. This enhances the in vivo half-life of peptide-based drugs.

  • Modulated Bioavailability: The increased lipophilicity due to the methyl group can improve the membrane permeability and oral bioavailability of the peptide.

Application in Peptide Synthesis

This compound is a valuable building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. Its incorporation into a peptide sequence allows for the introduction of N-methylated residues, which is a common tactic in the development of therapeutic peptides.[3][7]

Workflow for Utilizing this compound in SPPS

The general workflow involves the liberation of the free acid from the DCHA salt, followed by its activation and coupling to the growing peptide chain.

G cluster_0 Preparation of Free Acid cluster_1 Solid-Phase Peptide Synthesis (SPPS) start This compound Salt step1 Suspend in organic solvent (e.g., ethyl acetate) start->step1 step2 Acidify with 10% phosphoric acid to pH 2-3 step1->step2 step3 Separate organic phase and wash with water step2->step3 step4 Dry over Na₂SO₄ and evaporate solvent step3->step4 end_prep Boc-N-Me-Phe-OH (Free Acid) step4->end_prep activation Activate Boc-N-Me-Phe-OH with coupling agent (e.g., HBTU/DIEA) end_prep->activation To SPPS resin Resin-bound peptide with deprotected N-terminus coupling Couple to resin-bound peptide resin->coupling activation->coupling wash Wash resin to remove excess reagents coupling->wash deprotection Deprotect N-terminus (TFA) wash->deprotection next_cycle Proceed to next coupling cycle deprotection->next_cycle

Caption: General workflow for the conversion of this compound to its free acid and subsequent use in SPPS.

Experimental Protocol: Conversion of DCHA Salt to Free Acid

The following is a typical laboratory procedure for liberating the free amino acid from its DCHA salt.[15]

  • Suspend one part of the this compound salt in 5-10 volume parts of ethyl acetate.

  • While stirring, add a 10% aqueous solution of phosphoric acid until the DCHA salt is completely dissolved and two clear phases are visible. The pH of the lower, aqueous phase should be between 2 and 3.

  • Separate the aqueous phase.

  • Wash the organic phase once with 2 volume parts of 10% phosphoric acid and then three times with 2 volume parts of water.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter and evaporate the solvent in vacuo to yield the free amino acid, which is often an oil or a foam.

Conclusion

This compound is a specialized yet indispensable reagent in the field of peptide chemistry and drug development. The Boc protecting group allows for controlled, stepwise synthesis, while N-methylation offers a powerful tool for modulating the pharmacological properties of the final peptide. The dicyclohexylammonium salt form provides practical benefits in terms of stability and handling. A thorough understanding of the distinct properties of the L- and D-enantiomers is critical for the rational design and synthesis of novel peptide-based therapeutics.

References

  • Exploring N-Boc-N-methyl-D-phenylalanine Dicyclohexylammonium Salt: A Key Pharmaceutical Intermedi
  • Advancing Peptide Synthesis with Protected Amino Acid Deriv
  • This compound - Achmem. (Link: )
  • Boc-N-Me-Phe.DCHA - N-Methyl Amino Acid Building Block | APExBIO. (Link: )
  • Nα-Boc-Nα-Methyl-L-phenylalanine dicyclohexylammonium salt - Chem-Impex. (Link: )
  • Boc-N-Me-Phe.DCHA - 克拉玛尔试剂. (Link: )
  • Boc-N-Me-Phe-OH . DCHA, 5 g (8530840005) - Alkali Scientific. (Link: )
  • Product information, Boc-n-d-me-phe•dcha - P&S Chemicals. (Link: )
  • CAS 37553-65-4: Boc-N-Me-Phe-OH | CymitQuimica. (Link: )
  • Conversion of a DCHA salt to the free acid - Bachem. (Link: )
  • Boc-N-methyl-D-phenylalanine dicyclohexylammonium salt - Chem-Impex. (Link: )
  • Boc-N-methyl-D-phenylalanine Dicyclohexylammonium Salt: A Key Intermediate in Peptide Synthesis and Pharmaceutical Research - NINGBO INNO PHARMCHEM CO.,LTD. (Link: )
  • Boc-N-Me-Phe-OH | Amino Acid Deriv
  • N-Boc-N-methyl-D-phenylalanine | C15H21NO4 | CID 7015127 - PubChem - NIH. (Link: )
  • Boc-N-Me-Phe-OH | 37553-65-4 - TCI Chemicals. (Link: )
  • Boc-N-Me-Phe-OH | Amino Acid Deriv
  • Boc-3,4-difluoro-L-phenylalanine dicyclohexylammonium salt - Chem-Impex. (Link: )
  • HOAt.
  • In Need of Guidance for Dipeptide Synthesis with DiBoc-His-DCHA : r/Chempros - Reddit. (Link: )
  • Boc-N-Me-Phe-OH = 98.0 37553-65-4 - Sigma-Aldrich. (Link: )
  • Boc-N-Me-Phe-OH | C15H21NO4 | CID 7010602 - PubChem - NIH. (Link: )
  • Boc-N-Me-Phe-OH = 98.0 37553-65-4 - Sigma-Aldrich. (Link: )
  • Boc-N-Me-Phe-OH 37553-65-4 | Tokyo Chemical Industry Co., Ltd.(JP). (Link: )
  • Boc-Phe-OH [13734-34-4] - Aapptec Peptides. (Link: )
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (Link: )

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Synthesis of Boc-N-Me-Phe-DCHA: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Methylated Amino Acids in Peptide Science

In the landscape of peptide chemistry and drug discovery, N-methylated amino acids are indispensable tools for modulating the pharmacological properties of peptides. The incorporation of an N-methyl group on the peptide backbone introduces conformational constraints, enhances metabolic stability by impeding enzymatic degradation, and can improve membrane permeability.[1] N-(tert-butoxycarbonyl)-N-methyl-L-phenylalanine (Boc-N-Me-Phe-OH) is a key building block for introducing this modification. However, the free acid is often an oil or a low-melting solid, which presents challenges in handling, purification, and storage. To overcome these issues, it is frequently converted to its dicyclohexylammonium (DCHA) salt, Boc-N-Me-Phe-DCHA, which is a stable, crystalline solid that is easier to handle and purify.[1][2]

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Boc-N-Me-Phe-DCHA, designed for researchers, scientists, and professionals in drug development. The protocols and insights provided herein are grounded in established chemical principles and validated practices to ensure reproducibility and high purity of the final product.

Synthetic Strategy: A Two-Step Approach to a Stable Building Block

The synthesis of Boc-N-Me-Phe-DCHA is a two-step process that begins with the N-methylation of commercially available Boc-L-phenylalanine (Boc-Phe-OH), followed by the formation of the dicyclohexylammonium salt.

Synthesis_Workflow Boc_Phe_OH Boc-L-phenylalanine N_Methylation N-Methylation Boc_Phe_OH->N_Methylation Boc_N_Me_Phe_OH Boc-N-Me-Phe-OH (oily or low melting solid) N_Methylation->Boc_N_Me_Phe_OH Salt_Formation Salt Formation with DCHA Boc_N_Me_Phe_OH->Salt_Formation Boc_N_Me_Phe_DCHA Boc-N-Me-Phe-DCHA (crystalline solid) Salt_Formation->Boc_N_Me_Phe_DCHA N_Methylation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Methylation Boc_Phe_OH Boc-Phe-NH-R Intermediate [Boc-Phe-N⁻-R]Na⁺ Boc_Phe_OH->Intermediate + NaH NaH NaH H2 H₂ (gas) Intermediate2 [Boc-Phe-N⁻-R]Na⁺ Methyl_Iodide CH₃I Boc_N_Me_Phe_OH Boc-Phe-N(CH₃)-R NaI NaI Intermediate2->Boc_N_Me_Phe_OH + CH₃I

Caption: Simplified mechanism of N-methylation of Boc-Phe-OH.

Experimental Protocol: N-Methylation of Boc-L-phenylalanine

Materials:

Reagent/SolventMolecular WeightQuantityMolesEquivalents
Boc-L-phenylalanine265.32 g/mol 10.0 g37.7 mmol1.0
Anhydrous Tetrahydrofuran (THF)-200 mL--
Sodium Hydride (60% dispersion in mineral oil)24.00 g/mol (pure)3.02 g75.4 mmol2.0
Methyl Iodide (MeI)141.94 g/mol 4.7 mL (10.7 g)75.4 mmol2.0
Diethyl Ether-As needed--
1 M Hydrochloric Acid (HCl)-As needed--
Saturated Sodium Bicarbonate Solution-As needed--
Brine-As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed--

Procedure:

  • Preparation: To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add Boc-L-phenylalanine (10.0 g, 37.7 mmol) and anhydrous THF (200 mL). Stir the mixture at room temperature until all the solid dissolves.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Sodium Hydride: Carefully add sodium hydride (60% dispersion in mineral oil, 3.02 g, 75.4 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and perform this step in a fume hood.

  • Stirring: Stir the resulting suspension at 0 °C for 1 hour.

  • Addition of Methyl Iodide: Add methyl iodide (4.7 mL, 75.4 mmol) dropwise to the suspension at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight (approximately 16 hours).

  • Quenching: Carefully quench the reaction by the slow addition of water (50 mL) at 0 °C.

  • Solvent Removal: Remove the THF under reduced pressure using a rotary evaporator.

  • Extraction: Dilute the remaining aqueous residue with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove mineral oil and unreacted methyl iodide.

  • Acidification: Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

  • Product Extraction: Extract the product with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic extracts and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield Boc-N-Me-Phe-OH as a colorless to pale yellow oil or waxy solid. The crude product can be used directly in the next step without further purification.

Part 2: Formation and Purification of Boc-N-Me-Phe-DCHA

The conversion of the oily or low-melting Boc-N-Me-Phe-OH into its DCHA salt is a straightforward acid-base reaction that facilitates purification through crystallization.

Experimental Protocol: DCHA Salt Formation and Crystallization

Materials:

Reagent/SolventMolecular WeightQuantityMolesEquivalents
Crude Boc-N-Me-Phe-OH279.35 g/mol ~37.7 mmol~37.7 mmol1.0
Dicyclohexylamine (DCHA)181.32 g/mol 6.8 g (7.4 mL)37.5 mmol~1.0
Diethyl Ether or Ethyl Acetate-As needed--
Hexane-As needed--

Procedure:

  • Dissolution: Dissolve the crude Boc-N-Me-Phe-OH in diethyl ether or ethyl acetate (approximately 10 mL per gram of crude product).

  • Addition of DCHA: Slowly add dicyclohexylamine (1.0 equivalent) to the stirred solution at room temperature.

  • Precipitation: A white precipitate of the DCHA salt should form immediately or upon cooling. If precipitation is slow, scratching the inside of the flask with a glass rod can induce crystallization.

  • Crystallization: Stir the suspension at room temperature for 1-2 hours and then cool in an ice bath for another hour to maximize precipitation.

  • Filtration: Collect the white solid by vacuum filtration and wash with cold diethyl ether or a mixture of ethyl acetate/hexane.

  • Drying: Dry the crystalline product under vacuum to a constant weight. A typical yield is 80-90% based on Boc-Phe-OH.

Recrystallization (Optional, for higher purity):

If required, the Boc-N-Me-Phe-DCHA can be recrystallized from a suitable solvent system such as ethyl acetate/hexane or ethanol/water to achieve higher purity. [2]

Part 3: Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized Boc-N-Me-Phe-DCHA.

Physicochemical Properties
PropertyValue
Appearance White to off-white crystalline solid
Molecular Formula C₂₇H₄₄N₂O₄
Molecular Weight 460.65 g/mol
Melting Point 174-177 °C
Optical Rotation ([α]²⁰/D) -25.0 ± 2.0° (c=1 in Methanol) [3]
Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) δ (ppm):

  • ~7.30-7.15 (m, 5H): Aromatic protons of the phenylalanine side chain.

  • ~4.85 (dd, 1H): α-proton of the phenylalanine residue.

  • ~3.20-2.90 (m, 2H): β-protons of the phenylalanine side chain.

  • ~2.80 (s, 3H): N-methyl protons.

  • ~2.50 (m, 2H): Protons on the cyclohexyl rings of DCHA adjacent to the nitrogen.

  • ~1.90-1.10 (m, 20H): Remaining protons of the cyclohexyl rings of DCHA.

  • 1.40 (s, 9H): tert-butyl protons of the Boc group.

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

  • ~175.0: Carboxylate carbon.

  • ~156.0: Carbonyl carbon of the Boc group.

  • ~137.0: Quaternary aromatic carbon of the phenylalanine side chain.

  • ~129.5, 128.5, 126.5: Aromatic carbons of the phenylalanine side chain.

  • ~80.0: Quaternary carbon of the Boc group.

  • ~60.0: α-carbon of the phenylalanine residue.

  • ~52.0: Carbons on the cyclohexyl rings of DCHA adjacent to the nitrogen.

  • ~35.0: β-carbon of the phenylalanine side chain.

  • ~32.0, 25.0, 24.5: Carbons of the cyclohexyl rings of DCHA.

  • ~30.0: N-methyl carbon.

  • ~28.0: tert-butyl carbons of the Boc group.

High-Performance Liquid Chromatography (HPLC):

A typical reversed-phase HPLC method can be used to assess the purity of the final product.

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 30-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm and 254 nm
Expected Purity >98%

Mass Spectrometry (MS):

Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the Boc-N-Me-Phe free acid and the DCHA cation.

  • [M-H]⁻ for Boc-N-Me-Phe-OH: Calculated for C₁₅H₂₀NO₄⁻: 278.14. Found: 278.1.

  • [M+H]⁺ for DCHA: Calculated for C₁₂H₂₄N⁺: 182.19. Found: 182.2.

Conclusion: A Reliable Pathway to a Key Building Block

The synthesis of Boc-N-Me-Phe-DCHA via N-methylation of Boc-Phe-OH and subsequent salt formation is a reliable and scalable process. The resulting crystalline product offers significant advantages in terms of stability, purity, and ease of handling, making it a valuable intermediate for peptide synthesis and the development of novel therapeutics. The detailed protocols and analytical data provided in this guide serve as a comprehensive resource for researchers to confidently synthesize and characterize this important N-methylated amino acid derivative.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization.
  • Sigma-Aldrich. (n.d.). Technical Support Information Bulletin 1137 - Converting Boc-Amino Acid DCHA Salts to Free Acids.
  • Aapptec Peptides. (n.d.). Boc-MePhe-OH DCHA [40163-88-0]. Retrieved from [Link]

  • Shandong Jincheng Kerui Chemical Co Ltd. (2021). Crystallization method of Boc-amino acid. CN112661672A.
  • Patsnap. (n.d.). Crystallization method of Boc-amino acid. Eureka. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. Retrieved from [Link]

  • Dahiya, R. (2009). Synthesis of a phenylalanine-rich peptide as potential anthelmintic and cytotoxic agent. Acta Poloniae Pharmaceutica - Drug Research, 66(5), 509-518.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). Boc-N-methyl-D-phenylalanine Dicyclohexylammonium Salt: A Key Intermediate in Peptide Synthesis and Pharmaceutical Research. Retrieved from [Link]

  • PubChem. (n.d.). Boc-N-Me-Phe-OH. Retrieved from [Link]

  • PubChem. (n.d.). Boc-L-phenylalanine methyl ester. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring N-Boc-N-methyl-D-phenylalanine Dicyclohexylammonium Salt: A Key Pharmaceutical Intermediate. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Analysis of 1H and 13C NMR Spectra of N-Boc-dolaproine-methyl ester and Related Compounds.
  • SpectraBase. (n.d.). BOC-PHE-ALA-O-ME - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Alkali Scientific. (n.d.). Boc-N-Me-Phe-OH . DCHA, 5 g (8530840005). Retrieved from [Link]

  • Ito, M., Hagiwara, D., & Kamiya, T. (1975). A new reagent for t-butoxycarbonylation of amino acids. Tetrahedron Letters, 16(49), 4393-4394.

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An In-depth Technical Guide to N-Methylated Phenylalanine in Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The modification of peptides with N-methylated amino acids, particularly N-methylated phenylalanine (N-Me-Phe), represents a cornerstone strategy in modern medicinal chemistry. This modification offers a powerful toolset to overcome the intrinsic pharmacokinetic limitations of peptide therapeutics, such as susceptibility to enzymatic degradation and poor membrane permeability.[1][2] By introducing a methyl group to the backbone amide nitrogen, N-Me-Phe imparts significant structural and functional changes.[3] This guide provides an in-depth analysis of the core features of N-methylated phenylalanine, exploring its profound impact on peptide conformation, proteolytic stability, and receptor interaction. We will delve into the mechanistic underpinnings of these effects, provide field-proven experimental protocols for synthesis and analysis, and present a comprehensive overview for researchers, scientists, and drug development professionals aiming to harness the full potential of this "druggability"-enhancing modification.[2]

The Structural Cornerstone: Conformational Control via N-Methylation

The introduction of a methyl group onto the amide nitrogen of a phenylalanine residue fundamentally alters the peptide's structural landscape. This seemingly minor addition has cascading effects on backbone flexibility and the energetic favorability of certain conformations.

Restriction of Backbone Dihedral Angles

A standard peptide bond is planar and predominantly exists in a trans conformation to minimize steric clash between adjacent amino acid side chains.[4] N-methylation introduces steric bulk directly onto the backbone nitrogen.[3] This bulk restricts the rotation around the key dihedral angles, phi (φ) and psi (ψ), effectively locking the peptide into a more defined and rigid conformation.[5] This pre-organization can be critical for receptor binding, as it reduces the entropic penalty required for the peptide to adopt its bioactive conformation upon interacting with a target.[6]

The Cis/Trans Isomerization Phenomenon

A crucial consequence of N-methylation is the lowered energy barrier between the cis and trans conformations of the amide bond.[7] While standard amide bonds have a strong preference for trans (often >1000:1), an N-methylated peptide bond can readily exist as a mixture of both isomers in solution.[4][8] The ratio of these isomers is sensitive to the surrounding amino acid sequence, solvent polarity, and temperature.[9]

This equilibrium can be a double-edged sword. In some cases, only one isomer is biologically active, making the presence of the other a liability. In other instances, the dynamic equilibrium itself is crucial for activity. The ability to favor one conformation over the other is a key challenge and opportunity in peptide design.[10] Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for characterizing and quantifying this cis/trans isomerism.[8][11]

G cluster_0 Standard Peptide Bond cluster_1 N-Methylated Peptide Bond Std_N N-H Std_C C=O Std_N->Std_C ~99.9% trans Free_Rotation High Rotational Freedom (φ, ψ angles) Restricted_Rotation Restricted Rotation (Steric Hindrance) Free_Rotation->Restricted_Rotation Methylation Impact NMe_N N-CH₃ NMe_C C=O NMe_N->NMe_C cis/trans Equilibrium

Caption: Conformational impact of N-methylation on the peptide backbone.

The Shield: Enhancing Proteolytic Stability

One of the most significant advantages of incorporating N-Me-Phe is the dramatic increase in the peptide's resistance to proteolytic degradation.[1] Peptides are notoriously susceptible to cleavage by proteases in the body, leading to short in-vivo half-lives.[1] N-methylation provides a robust solution to this critical issue.

Mechanism of Protease Resistance: Steric Hindrance

Proteases recognize and bind to specific sequences in a peptide backbone, often utilizing hydrogen bonding patterns to position the scissile bond within their active site. The methyl group on the amide nitrogen acts as a "steric shield," physically obstructing the approach of the protease.[12] This steric hindrance disrupts the necessary enzyme-substrate interactions, effectively preventing the enzymatic cleavage of the adjacent peptide bond.[1] This protective effect can even extend over a window of several residues, not just the immediate site of modification.[12]

Caption: N-methylation sterically hinders protease binding, preventing peptide cleavage.[12]

Quantitative Impact on Stability

The increase in proteolytic stability is not merely theoretical; it is a quantifiable and often dramatic effect. N-methyl scanning, where residues are systematically replaced with their N-methylated counterparts, is a common technique to identify key positions for enhancing stability.

Peptide ModificationProteaseHalf-life (t½)Fold Increase in Stability
Non-methylated AnalogTrypsin~2.5 min-
N-Me-Lys (at P1 position)Trypsin> 42 h> 1000
N-Me-Tyr (at P2' position)Trypsin> 42 h> 1000
Data adapted from a study on N-methyl scanning mutagenesis.[1]

Fine-Tuning Bioactivity: Receptor Binding and Permeability

The ultimate goal of most peptide therapeutics is to bind a specific biological target with high affinity and selectivity. The conformational and stability enhancements conferred by N-Me-Phe directly translate to improved pharmacodynamic and pharmacokinetic properties.[2]

Receptor Affinity and Selectivity

By constraining the peptide's conformation, N-methylation can pre-organize the pharmacophoric side chains into an optimal arrangement for receptor binding.[13] This can lead to a significant increase in binding affinity and, consequently, potency. Furthermore, different receptor subtypes often recognize distinct peptide conformations. N-methylation can be used to lock a peptide into a conformation that is selective for one receptor subtype over others, thereby reducing off-target effects and improving the therapeutic window.[14]

Enhancing Membrane Permeability

A major hurdle for many peptide drugs is their inability to cross cell membranes to reach intracellular targets.[12] N-methylation can improve membrane permeability through two primary mechanisms:

  • Reduced Hydrogen Bond Donors: Each N-methylation removes a backbone amide proton, which is a hydrogen bond donor.[6] This reduces the energetic penalty of desolvation as the peptide moves from an aqueous environment into the lipid bilayer of the cell membrane.[3]

  • Increased Lipophilicity: The addition of a methyl group increases the overall lipophilicity (hydrophobicity) of the peptide, which can favor partitioning into the cell membrane.[3]

This strategy has been particularly effective in improving the oral bioavailability of cyclic peptides.[15][16]

Experimental Protocols: Synthesis and Analysis

The successful incorporation and analysis of N-Me-Phe requires specialized methodologies.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of an N-Me-Phe Containing Peptide

The synthesis of N-methylated peptides presents challenges due to the steric hindrance of the N-methyl group, which can lead to slower and less efficient coupling reactions.[3] This protocol outlines the key steps using the standard Fmoc/tBu strategy.[13][17]

1. Resin Preparation:

  • Select a suitable resin based on the desired C-terminus (e.g., Rink Amide resin for a C-terminal amide).[18]

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[17]

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin or the N-terminus of the growing peptide chain.[19]

  • Drain and repeat the treatment for an additional 10-15 minutes.[19]

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[17]

3. Coupling of Fmoc-N-Me-Phe-OH:

  • Activation: In a separate vial, dissolve Fmoc-N-Me-Phe-OH (3 eq.), a coupling agent such as HATU (2.9 eq.), and an additive like HOAt (3 eq.) in DMF. Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.[19] Rationale: The sterically hindered N-methylated amine is less nucleophilic, requiring a more potent activating agent (like HATU) compared to standard couplings.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction for 2-4 hours. Rationale: Extended coupling times are often necessary to ensure the reaction goes to completion.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. Note that the N-methylated amine at the N-terminus will not give a positive result; the test is used after this step to ensure the subsequent standard amino acid has coupled successfully.[19]

4. Iterative Cycles:

  • Repeat steps 2 and 3 for each subsequent amino acid in the sequence until the full peptide is assembled.[18]

5. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.[17]

  • Add a cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water) to the resin and agitate for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[20]

6. Precipitation and Purification:

  • Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.[20]

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity using mass spectrometry (MS) and analytical HPLC.[20]

Analytical Workflow

A robust analytical workflow is essential to validate the synthesis and characterize the properties of the N-methylated peptide.

G start Crude Peptide (Post-Cleavage) hplc Purification via RP-HPLC start->hplc ms Identity Confirmation (Mass Spectrometry) hplc->ms Verify Mass (+14 Da) nmr Conformational Analysis (NMR Spectroscopy) hplc->nmr Determine cis/trans ratio stability Proteolytic Stability Assay (e.g., Incubation with Trypsin) hplc->stability binding Bioactivity Assay (e.g., Receptor Binding) ms->binding nmr->binding final Characterized N-Me-Phe Peptide stability->final binding->final

Caption: A typical analytical workflow for N-methylated peptides.

Conclusion

N-methylated phenylalanine is far more than a simple structural analog; it is a strategic tool for rational peptide drug design. Its incorporation provides a potent method for enhancing proteolytic stability, controlling backbone conformation, and improving membrane permeability.[2][5] While the synthesis and analysis of N-methylated peptides require specialized techniques to manage challenges like slower coupling reactions and cis/trans isomerization, the profound benefits for the pharmacokinetic and pharmacodynamic profile of therapeutic peptides make it an indispensable modification in the field.[3][8] A thorough understanding of the principles and methodologies outlined in this guide will empower researchers to effectively leverage N-Me-Phe to engineer the next generation of peptide-based therapeutics.

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  • London, R. E., et al. (1978). 13C nuclear magnetic resonance study of the cis-trans isomerism in X-Pro-Pro tripeptides. Biochemistry, 17(12), 2285–2294. [Link]

  • National Center for Biotechnology Information. An electronic effect on protein structure. [Link]

  • Glushakov, A. V., et al. (2002). Specific inhibition of N-methyl-D-aspartate receptor function in rat hippocampal neurons by L-phenylalanine at concentrations observed during phenylketonuria. Molecular Psychiatry, 7(4), 359-367. [Link]

  • ResearchGate. (PDF) Specific inhibition of N-methyl-D-aspartate receptor function in rat hippocampal neurons by L-phenylalanine at concentrations observed during phenylketonuria. [Link]

  • LaPlanche, L. A., & Rogers, M. T. (1964). cis and trans Configurations of the Peptide Bond in N-Monosubstituted Amides by Nuclear Magnetic Resonance. Journal of the American Chemical Society, 86(3), 337–341. [Link]

  • Zhang, C., et al. (2016). Identification of an l-Phenylalanine Binding Site Enhancing the Cooperative Responses of the Calcium-sensing Receptor to Calcium. Journal of Biological Chemistry, 291(19), 10336–10348. [Link]

  • Kumar, A., & Lathwal, S. (2021). Amide Bond Activation of Biological Molecules. Molecules, 26(11), 3362. [Link]

  • ResearchGate. α‐N‐Methyltransferase regiospecificity is mediated by proximal, redundant enzyme–substrate interactions. [Link]

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A-Technical-Guide-to-High-Purity-Boc-N-Me-Phe-DCHA-for-Peptide-Synthesis-and-Drug-Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylated amino acids are critical building blocks in modern peptide-based drug discovery, imparting enhanced proteolytic stability, improved pharmacokinetic profiles, and conformational constraints that can fine-tune biological activity.[1][2] Among these, Boc-N-Me-Phe-DCHA (N-α-(tert-Butoxycarbonyl)-N-α-methyl-L-phenylalanine dicyclohexylammonium salt) is a key reagent for the incorporation of N-methyl-phenylalanine into peptide sequences. The selection of a high-purity commercial source for this reagent is paramount to the success of synthetic campaigns and the ultimate quality of the final peptide. This guide provides a comprehensive overview of Boc-N-Me-Phe-DCHA, a survey of commercial suppliers, and technical considerations for its quality control and application.

The Significance of N-Methylation in Peptide Drug Design

The N-methylation of peptide bonds is a subtle yet powerful modification that can dramatically alter the properties of a peptide.[3][4] By replacing the amide proton with a methyl group, several key advantages are conferred:

  • Increased Proteolytic Resistance: The N-methyl group sterically hinders the approach of proteases, significantly increasing the in vivo half-life of the peptide.[2][5]

  • Enhanced Membrane Permeability: The removal of the hydrogen bond donor capacity and increased lipophilicity can improve a peptide's ability to cross cell membranes.[2][3]

  • Conformational Rigidity: N-methylation restricts the rotation around the peptide bond, influencing the overall conformation of the peptide. This can lead to higher receptor affinity and selectivity.[4]

  • Improved Solubility: In some cases, N-methylation can disrupt interchain hydrogen bonding, leading to better solubility of hydrophobic peptides.[2]

Boc-N-Me-Phe-DCHA serves as a protected building block for introducing these advantages into a peptide sequence during solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) group protects the amine, while the dicyclohexylammonium (DCHA) salt improves the compound's crystallinity and handling characteristics.

Commercial Suppliers of High-Purity Boc-N-Me-Phe-DCHA

The quality of the starting materials in peptide synthesis directly impacts the purity and yield of the final product. Therefore, sourcing high-purity Boc-N-Me-Phe-DCHA is a critical first step. Below is a comparative table of several reputable commercial suppliers.

SupplierProduct Name/NumberStated PurityAnalytical Methods
APExBIO Boc-N-Me-Phe.DCHA (A7708)≥ 98.00%COA available
Alkali Scientific Boc-N-Me-Phe-OH . DCHA (8530840005)Not explicitly stated-
Advanced ChemTech Boc-MePhe-OH∙DCHANot explicitly stated-
AAPPTec Boc-MePhe-OH DCHALot-specific COA-
CymitQuimica Boc-N-Me-Phe.DCHA98%-
Merck (Sigma-Aldrich) Boc-N-Me-Phe-OH≥98.0%-
CP Lab Safety Boc-N-Me-P-Nitro-Phe-OH DCHA98%+ (HPLC)HPLC

Note: The availability of detailed analytical data, such as Certificates of Analysis (COA) with HPLC, NMR, and Mass Spectrometry data, is a strong indicator of a supplier's commitment to quality. Researchers are strongly encouraged to request lot-specific COAs before purchase.

Quality Control and Handling of Boc-N-Me-Phe-DCHA

Upon receipt of Boc-N-Me-Phe-DCHA, it is prudent to perform in-house quality control to verify its identity and purity.

Recommended Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of amino acid derivatives. A reversed-phase C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is a standard method. The presence of a single major peak indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure of the compound. Key signals to look for include the Boc group protons (singlet around 1.4 ppm), the N-methyl protons (singlet around 2.7-3.0 ppm), the phenylalanine aromatic protons (multiplet between 7.1-7.4 ppm), and the dicyclohexylamine protons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of both the Boc-N-Me-Phe free acid and the dicyclohexylamine counter-ion.

Storage and Handling

Boc-N-Me-Phe-DCHA is typically a stable, crystalline solid. For long-term storage, it is recommended to keep it at -20°C.[6] Before use, the compound should be allowed to warm to room temperature in a desiccator to prevent moisture condensation.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Boc-N-Me-Phe-DCHA into a growing peptide chain follows the standard protocols for Boc-SPPS.

Deprotection and Coupling Workflow

The following diagram illustrates the key steps in a typical Boc-SPPS cycle for the incorporation of Boc-N-Me-Phe.

Figure 1: Boc-SPPS Cycle for Boc-N-Me-Phe Incorporation.

Step-by-Step Coupling Protocol
  • Deprotection: Treat the resin-bound peptide with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the N-terminal Boc protecting group.

  • Washing: Wash the resin thoroughly with DCM and then N,N-dimethylformamide (DMF).

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of a hindered base, such as N,N-diisopropylethylamine (DIEA), in DMF.

  • Activation: In a separate vessel, pre-activate the Boc-N-Me-Phe-OH (obtained by treating the DCHA salt with a mild acid and extracting into an organic solvent) with a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and an additive like HOBt (Hydroxybenzotriazole) in the presence of DIEA in DMF.

  • Coupling: Add the activated Boc-N-Me-Phe-OH solution to the neutralized resin and allow the reaction to proceed with agitation.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction.

Note: Coupling of N-methylated amino acids can be more challenging than their non-methylated counterparts due to steric hindrance. Longer coupling times or the use of more potent activating agents may be necessary.[5]

Conclusion

The selection of high-purity Boc-N-Me-Phe-DCHA from a reputable commercial supplier is a foundational step in the successful synthesis of N-methylated peptides. By understanding the critical role of this reagent, implementing rigorous quality control measures, and employing optimized synthetic protocols, researchers can confidently incorporate N-methyl-phenylalanine into their peptide sequences to enhance their therapeutic potential. This guide provides a framework for making informed decisions regarding the procurement and application of this essential building block in peptide-based drug discovery and development.

References

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • AAPPTec. (n.d.). N-Methyl Amino Acids. Retrieved from [Link]

  • Di Gioia, M. L., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. Available at: [Link]

  • Sagan, S., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research. Available at: [Link]

  • Alkali Scientific. (n.d.). Boc-N-Me-Phe-OH . DCHA, 5 g. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Boc-N-Me-P-Nitro-Phe-OH DCHA, 98%+ (HPLC). Retrieved from [Link]

  • AAPPTec. (n.d.). Boc-MePhe-OH DCHA. Retrieved from [Link]

  • Newton, C. G. (2022). PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE. Nottingham Trent University.
  • Kumar, A., et al. (2013). SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT. Acta Poloniae Pharmaceutica.

Sources

An In-depth Technical Guide to Boc-N-Me-Phe DCHA: Safety, Properties, and Application in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Nα-(tert-Butoxycarbonyl)-Nα-methyl-L-phenylalanine dicyclohexylammonium salt (Boc-N-Me-Phe DCHA). It is intended for researchers, scientists, and drug development professionals who utilize peptide chemistry and require a deeper understanding of this key building block. We will delve into its material safety, physicochemical properties, and strategic applications, particularly focusing on the rationale behind its use in modern peptide synthesis.

Introduction: The Strategic Advantage of N-Methylation and DCHA Salt Formulation

In the landscape of therapeutic peptide development, overcoming inherent limitations such as poor metabolic stability and low cell permeability is paramount. N-methylation of the peptide backbone is a powerful strategy to address these challenges.[1][2][3] By replacing an amide proton with a methyl group, N-methylation introduces steric hindrance that shields the adjacent peptide bond from proteolytic cleavage, thereby enhancing the peptide's in vivo half-life.[3][4] Furthermore, this modification can improve a peptide's pharmacokinetic profile by increasing its lipophilicity and reducing the number of hydrogen bond donors, which can facilitate membrane permeability and potentially lead to oral bioavailability.[1][2]

This compound is a specialized amino acid derivative designed to streamline the incorporation of an N-methylated phenylalanine residue during solid-phase peptide synthesis (SPPS). The use of the dicyclohexylammonium (DCHA) salt form is a deliberate choice to improve the handling and stability of the building block. Amino acid derivatives that are oils or are difficult to crystallize as free acids can be readily purified and stored as stable, crystalline DCHA salts.[5][6][7] This ensures higher purity and easier weighing and dissolution in the laboratory.[5][8]

This guide will provide the necessary safety and handling information, detail the compound's properties, and offer a practical workflow for its use, empowering researchers to leverage its full potential in their synthetic endeavors.

Material Safety & Handling (MSDS Information)

Safe and effective handling of any chemical reagent is the foundation of successful research. The following information is synthesized from available Material Safety Data Sheets (MSDS) and should be considered a primary reference for laboratory procedures.

Hazard Identification

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[1]

It is handled as a combustible solid.[8]

Recommended Handling and Storage
  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to keep airborne levels below exposure limits.[9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

    • Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.[9]

    • Respiratory Protection: If dust is generated, use an approved dust respirator (e.g., N95).[8][9]

  • Handling: Avoid dust formation. Do not breathe dust, vapor, mist, or gas. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9][10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperatures are between 2-8°C or at -20°C for long-term stability.[1][4][11] Keep away from heat and sources of ignition.[9]

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[9]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[9]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[9]

Fire-Fighting and Decomposition
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]

  • Hazardous Decomposition Products: Under fire conditions, hazardous fumes may be produced, including oxides of carbon (CO, CO2) and nitrogen (NOx).[9]

Physicochemical and Structural Properties

A thorough understanding of the reagent's properties is crucial for its effective application.

PropertyValueSource(s)
Chemical Name Nα-(tert-Butoxycarbonyl)-Nα-methyl-L-phenylalanine dicyclohexylammonium salt[4][9][12]
Synonyms Boc-N-Me-L-Phe-OH·DCHA[4]
CAS Number 40163-88-0[4][9][11]
Molecular Formula C₂₇H₄₄N₂O₄ (or C₁₅H₂₁NO₄·C₁₂H₂₃N)[1][4][12]
Molecular Weight 460.6 - 460.7 g/mol [2][4][9]
Appearance White to off-white solid powder[4][9]
Melting Point 173 - 180 °C[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[5]
Purity ≥ 99% (by HPLC)[4]

Chemical Structure:

Caption: Ionic association of Boc-N-Me-Phe-OH and DCHA.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a protected amino acid building block in Boc-chemistry SPPS.[8][13] Its N-methylated nature makes it a valuable component for synthesizing peptides with enhanced therapeutic properties. A notable example is its use in the synthesis of teixobactin and its analogues, a class of potent antibiotics.[11][12][14]

Causality Behind Experimental Choices
  • Why Boc Chemistry? The Boc/Bzl protection strategy is robust and well-established.[15] While Fmoc chemistry is more common today, Boc chemistry can sometimes be advantageous for assembling "difficult sequences" prone to aggregation, as the repetitive trifluoroacetic acid (TFA) deprotection steps can help disrupt secondary structures.[16][17]

  • Why the DCHA Salt? As previously mentioned, the DCHA salt provides superior handling properties.[5][6] However, it must be converted to the free acid prior to the coupling reaction. This is a straightforward liquid-liquid extraction procedure.[7]

  • Coupling N-Methylated Amino Acids: The secondary amine of an N-methylated amino acid is more sterically hindered and less nucleophilic than a primary amine. This can lead to slower and less efficient coupling reactions.[15] Therefore, highly efficient coupling reagents are required. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) are highly effective for these challenging couplings.[3] Pre-activation of the carboxylic acid is often recommended to ensure the reaction proceeds to completion.[3]

Experimental Workflow

The overall process for incorporating this compound into a growing peptide chain on a solid support is visualized below.

workflow cluster_prep Step 1: Reagent Preparation cluster_spps Step 2: Boc-SPPS Cycle start This compound (Crystalline Solid) conversion Conversion to Free Acid (Liquid-Liquid Extraction) start->conversion Dissolve in Ethyl Acetate free_acid Boc-N-Me-Phe-OH (Free Acid in Solution) conversion->free_acid Wash with 10% Phosphoric Acid coupling Coupling free_acid->coupling HATU/DIPEA Pre-activation resin Peptide-Resin (with N-terminal Boc group) deprotection Boc Deprotection resin->deprotection 50% TFA in DCM neutralization Neutralization deprotection->neutralization 10% DIPEA in DCM neutralization->coupling resin_n1 Peptide-Resin + 1 Residue (with N-terminal Boc group) coupling->resin_n1 Wash resin_n1->deprotection Repeat Cycle or Proceed to Cleavage

Caption: Workflow for the use of this compound in SPPS.

Detailed Step-by-Step Protocols

Protocol 1: Conversion of DCHA Salt to Free Acid [7]

  • Suspension: Suspend 1 part of this compound salt in 5-10 volume parts of ethyl acetate.

  • Acidification: Add 10% aqueous phosphoric acid dropwise while stirring until the solid is completely dissolved and two clear liquid phases are visible. The pH of the lower aqueous phase should be 2-3.

  • Phase Separation: Separate the layers in a separatory funnel.

  • Washing: Wash the organic phase (top layer) once with 2 volume parts of 10% phosphoric acid, followed by three washes with 2 volume parts of water. The pH of the final aqueous wash should be ≥4.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent in vacuo to obtain the free acid, which will likely be an oil or foam.

  • Verification: The free acid can be used directly or its concentration determined by weight for use in the subsequent coupling step.

Protocol 2: Coupling of Boc-N-Me-Phe-OH in SPPS [3][15]

This protocol assumes a standard Boc-SPPS procedure where the N-terminus of the resin-bound peptide has been deprotected (using TFA) and neutralized (using DIPEA).

  • Reagent Preparation: In a separate vessel, dissolve 3-4 equivalents of the Boc-N-Me-Phe-OH free acid (from Protocol 1) in DMF or NMP.

  • Pre-activation: Add 3-4 equivalents of HATU and 6-8 equivalents of DIPEA to the amino acid solution. Allow the mixture to pre-activate for 2-5 minutes. Note: Minimize pre-activation time to avoid potential racemization.[3]

  • Coupling Reaction: Add the activated amino acid solution to the vessel containing the neutralized peptide-resin.

  • Mixing: Agitate the reaction mixture for 1-4 hours at room temperature. The extended coupling time is necessary due to the steric hindrance of the N-methyl group.

  • Monitoring: Perform a Kaiser test (ninhydrin test) to monitor the reaction progress. Note that N-methylated amines give a weak positive (often reddish-brown) or negative result. A chloranil or isatin test is a more reliable alternative for secondary amines.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the peptide-resin thoroughly with DMF, followed by DCM and isopropanol to remove excess reagents and byproducts.

  • Capping (Optional): If the coupling is incomplete, cap any unreacted free amines using acetic anhydride to prevent the formation of deletion sequences.

  • Cycle Repetition: Proceed to the next deprotection step for the subsequent amino acid in the sequence.

Conclusion

This compound is a high-value reagent for the synthesis of advanced peptides. Its N-methylated backbone offers a proven strategy for enhancing the proteolytic stability and pharmacokinetic properties of peptide drug candidates. The dicyclohexylammonium salt formulation provides practical advantages in terms of stability and handling, ensuring high purity of the starting material. While the incorporation of N-methylated residues requires optimized coupling protocols to overcome steric hindrance, the use of modern, efficient coupling reagents like HATU allows for their reliable integration into peptide sequences. By understanding the core principles of its chemistry and adhering to the safety and handling protocols outlined in this guide, researchers can effectively utilize this compound to advance the frontiers of peptide-based drug discovery and development.

References

An In-Depth Technical Guide to the Strategic Use of Boc-N-Me-Phe-DCHA in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of N-Methylated Peptides

In the landscape of modern drug discovery and peptide chemistry, the incorporation of N-methylated amino acids represents a critical strategy for enhancing the therapeutic potential of peptide-based agents. N-methylation confers a number of advantageous properties, including increased proteolytic stability, improved membrane permeability, and the ability to modulate peptide conformation, which can lead to enhanced receptor affinity and selectivity.[1] Among the repertoire of N-methylated building blocks, N-α-tert-Butoxycarbonyl-N-methyl-L-phenylalanine dicyclohexylammonium salt (Boc-N-Me-Phe-DCHA) has emerged as a key reagent for the introduction of N-methylated phenylalanine residues.

This technical guide provides a comprehensive overview of the effective utilization of Boc-N-Me-Phe-DCHA in solid-phase peptide synthesis (SPPS). We will delve into the rationale behind its chemical design, provide detailed, field-proven protocols for its application, and address the common challenges and troubleshooting strategies associated with the incorporation of this sterically hindered amino acid.

The Rationale Behind the Reagent: A Trifecta of Functionality

The efficacy of Boc-N-Me-Phe-DCHA as a building block in peptide synthesis is rooted in the synergistic interplay of its three core components: the Boc protecting group, the N-methylated backbone, and the dicyclohexylammonium (DCHA) salt form.

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group serves as a temporary shield for the α-amino group, preventing unwanted side reactions during peptide bond formation. Its acid-labile nature allows for selective removal under moderately acidic conditions, typically with trifluoroacetic acid (TFA), without compromising the more acid-stable side-chain protecting groups and the peptide-resin linkage in a typical Boc/Bzl SPPS strategy.[2]

  • The N-Methylated Backbone: The presence of a methyl group on the amide nitrogen introduces significant steric hindrance. This structural feature is responsible for the desirable pharmacological properties of N-methylated peptides but also presents a considerable challenge during synthesis. The increased steric bulk can impede the approach of coupling reagents and the incoming amino acid, necessitating the use of more potent activators and optimized reaction conditions to achieve high coupling efficiencies.

  • The Dicyclohexylammonium (DCHA) Salt: The formation of a salt with the organic base dicyclohexylamine enhances the crystallinity, stability, and handling characteristics of the Boc-N-Me-Phe-OH free acid. This salt form is often preferred for storage and weighing, contributing to a more robust and reproducible synthesis workflow. However, it is crucial to convert the DCHA salt back to the free acid form immediately prior to its use in the coupling reaction.

Core Experimental Workflow: From DCHA Salt to Peptide Bond

The successful incorporation of Boc-N-Me-Phe-DCHA into a growing peptide chain is a multi-step process that requires careful attention to detail. The following workflow outlines the key stages, from the initial preparation of the free acid to the final coupling reaction.

Step 1: Conversion of Boc-N-Me-Phe-DCHA to the Free Acid

Prior to its use in a coupling reaction, the dicyclohexylammonium salt must be quantitatively converted to the corresponding free carboxylic acid.

Protocol:

  • Dissolve the Boc-N-Me-Phe-DCHA salt in a suitable organic solvent, such as dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and extract three times with an ice-cold 10% aqueous solution of potassium bisulfate (KHSO₄).

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter the drying agent and evaporate the solvent under reduced pressure to yield the Boc-N-Me-Phe-OH free acid as a foam or solid.

  • The resulting free acid should be used immediately in the subsequent coupling step to minimize potential degradation.

Step 2: Coupling of Boc-N-Me-Phe-OH

Due to the steric hindrance of the N-methyl group, standard coupling conditions are often insufficient to achieve complete and efficient peptide bond formation. The use of potent coupling reagents is highly recommended. A double coupling strategy, where the coupling reaction is performed twice, is often employed to drive the reaction to completion.

Recommended Coupling Reagents:

Coupling ReagentClassKey Advantages for N-Methylated Residues
HATU Uronium/Guanidinium SaltConsidered one of the most effective reagents for sterically hindered couplings due to the formation of a highly reactive OAt-ester intermediate.[3][4]
PyBOP Phosphonium SaltA strong activating agent, often used in conjunction with an additive like HOAt to enhance performance and suppress racemization.
PyBrOP Phosphonium SaltA highly reactive phosphonium salt that has shown excellent efficacy in coupling N-methylated amino acids.[5]

Detailed Protocol for HATU-Mediated Coupling:

  • Resin Preparation:

    • Swell the resin (e.g., Merrifield or PAM resin for Boc-SPPS) in DMF for at least 30 minutes.

    • Perform the Boc deprotection of the N-terminal amino acid on the resin using a solution of 50% TFA in DCM for 20-30 minutes.

    • Wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then DMF.

    • Neutralize the resin with a 10% solution of diisopropylethylamine (DIEA) in DMF for 5-10 minutes.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Activation and Coupling (Double Coupling Recommended):

    • In a separate vessel, dissolve Boc-N-Me-Phe-OH (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.

    • Add DIEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Drain the reaction solution and wash the resin with DMF.

    • Repeat the activation and coupling steps with a fresh solution of activated Boc-N-Me-Phe-OH.

  • Monitoring the Coupling Reaction:

    • The standard Kaiser (ninhydrin) test is not reliable for monitoring the coupling to a secondary amine.

    • The Bromophenol Blue test is a recommended alternative for detecting the presence of unreacted secondary amines. A yellow color indicates a complete reaction, while a blue or green color suggests an incomplete coupling.[6]

Step 3: Post-Coupling and Chain Elongation
  • Washing: After the coupling is deemed complete, thoroughly wash the resin with DMF and DCM to remove any excess reagents and byproducts.

  • Capping (Optional but Recommended): To block any unreacted N-terminal amines and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 30 minutes.

  • Chain Elongation: Proceed with the deprotection and coupling of the next amino acid in the sequence according to your established protocol.

Visualizing the Workflow and Mechanisms

To provide a clearer understanding of the key processes involved, the following diagrams illustrate the experimental workflow and the underlying chemical mechanisms.

G cluster_0 Preparation of Boc-N-Me-Phe-OH cluster_1 SPPS Cycle DCHA Salt DCHA Salt Free Acid Free Acid DCHA Salt->Free Acid  KHSO₄ Wash Coupling Coupling Free Acid->Coupling  HATU/DIEA Activation Resin Deprotection Resin Deprotection Resin Deprotection->Coupling  Neutralization Washing/Capping Washing/Capping Coupling->Washing/Capping Washing/Capping->Resin Deprotection  Next Cycle G cluster_0 Boc Deprotection with TFA Boc_N Boc-NH-R Protonated_Boc Boc-N⁺H₂-R Boc_N->Protonated_Boc  Protonation by TFA Carbamic_Acid HOOC-NH-R Protonated_Boc->Carbamic_Acid  Loss of t-butyl cation Free_Amine H₂N-R Carbamic_Acid->Free_Amine  Decarboxylation (-CO₂)

Figure 2: Mechanism of TFA-mediated Boc deprotection. [5][7]

Troubleshooting Common Challenges

The incorporation of Boc-N-Me-Phe-DCHA can present several challenges. The following table outlines potential problems, their likely causes, and recommended solutions.

ProblemLikely Cause(s)Recommended Solution(s)
Incomplete Coupling - Insufficiently potent coupling reagent.- Steric hindrance of the N-methyl group.- Peptide aggregation on the resin.- Switch to a more powerful coupling reagent like HATU or PyBrOP.- Perform a double or even triple coupling.- Increase the reaction time and/or temperature (e.g., microwave-assisted synthesis).<[8]br>- Use a solvent mixture known to disrupt aggregation (e.g., a "magic mixture" of DCM:DMF:NMP).
Low Yield of Free Acid - Incomplete conversion of the DCHA salt.- Emulsion formation during aqueous workup.- Ensure an adequate excess of KHSO₄ solution is used during the extraction.- Add a small amount of brine to the aqueous layer to break up emulsions.
Racemization - Prolonged activation times.- Use of a strong base.- Minimize the pre-activation time of the amino acid.- Use a weaker base, such as N-methylmorpholine (NMM), although this may require longer coupling times.
False Negative Monitoring Test - Using the Kaiser test for a secondary amine.- Use the Bromophenol Blue test to monitor the coupling reaction.

Conclusion: A Powerful Tool for Advanced Peptide Synthesis

Boc-N-Me-Phe-DCHA is an invaluable building block for the synthesis of N-methylated peptides with enhanced therapeutic properties. While its incorporation presents challenges due to steric hindrance, these can be effectively overcome through the use of optimized protocols, potent coupling reagents, and appropriate monitoring techniques. By understanding the underlying chemistry and implementing the strategies outlined in this guide, researchers, scientists, and drug development professionals can confidently and successfully incorporate this important N-methylated amino acid into their peptide synthesis workflows, paving the way for the discovery and development of novel peptide-based therapeutics.

References

  • Mechanism of TFA-mediated Boc deprotection. (URL not available)
  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2555-2560.
  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2561-2569.
  • Total synthesis of cyclosporine: access to N-methylated peptides via isonitrile coupling reactions. (URL not available)
  • Danishefsky, S. J., et al. (2009). Total Synthesis of Cyclosporine: Access to N-Methylated Peptides via Isonitrile Coupling Reactions. Journal of the American Chemical Society, 131(48), 17595–17597.
  • Wenschuh, H., et al. (1995). A Comparative study of methods to couple hindered peptides. Biopolymers, 37(3), 195-204.
  • Isidro-Llobet, A., et al. (2019). Epimerisation in Peptide Synthesis. Molecules, 24(11), 2131.
  • Rich, D. H. (1985). Synthesis and Activity of Cyclosporin Analogues. (URL not available)
  • Method for synthesizing cyclosporine. (URL not available)
  • A Comparative Guide to Alternative Reagents for the Synthesis of Phenylalanylphenylalanine Methyl Ester. (URL not available)
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (URL not available)
  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (URL not available)
  • Peptide Racemiz
  • Monitoring of Peptide Coupling and Capping; Coupling Tests. (URL not available)
  • Albericio, F., & Carpino, L. A. (2001). New Trends in Peptide Coupling Reagents.
  • A Comparative Guide to the Synthesis Efficiency of Phenylalanylphenylalanine Methyl Ester and Phenylalanine Methyl Ester. (URL not available)
  • Coupling Reagents - Aapptec Peptides. (URL not available)
  • Preventing racemization during N-methylated amino acid coupling. (URL not available)
  • Boc-N-Me-Phe.DCHA - N-Methyl Amino Acid Building Block. (URL not available)
  • Kuttruff, C. A., et al. (2013). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. Methods in Molecular Biology, 1047, 141-149.
  • Application Notes and Protocols for BOC-L-Phenylalanine-¹³C in Solid-Phase Peptide Synthesis (SPPS). (URL not available)
  • Application Notes and Protocols for the Use of Boc-N-Me-D-Glu-OH in Boc/Bzl Solid-Phase Peptide Synthesis (SPPS). (URL not available)
  • Naoum, J., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega, 8(22), 19635-19642.
  • SYNTHESIS NOTES - Aapptec Peptides. (URL not available)
  • Boc-N-Me-Phe-OH = 98.0 37553-65-4. (URL not available)
  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (URL not available)
  • Carbodiimides and Additives - Aapptec Peptides. (URL not available)
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (URL not available)
  • A Comparative Guide to the Coupling Efficiency of HBTU and HATU for Boc-L-Ile-OH. (URL not available)

Sources

Methodological & Application

Navigating the Challenges of N-Methylated Residues: A Protocol for Coupling Boc-N-Me-Phe DCHA in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The incorporation of N-methylated amino acids into peptide sequences is a critical strategy in modern drug discovery and development. These modifications can significantly enhance a peptide's therapeutic potential by increasing its proteolytic stability, improving membrane permeability, and constraining its conformation to favor bioactive forms.[1][2][3] However, the synthetic advantages of N-methylation are frequently offset by significant challenges during solid-phase peptide synthesis (SPPS), primarily due to steric hindrance.[4][5][6][7] This application note provides a comprehensive guide and a detailed protocol for the successful coupling of Boc-N-Me-Phe DCHA, a commonly used N-methylated amino acid derivative, addressing the inherent difficulties and offering solutions for researchers and peptide chemists.

The Steric Hurdle: Understanding the Challenge of N-Methylation

The primary obstacle in coupling N-methylated amino acids is the steric bulk introduced by the methyl group on the amide nitrogen.[4][7] This seemingly minor modification dramatically alters the reactivity of the secondary amine, impeding the approach of the activated carboxyl group of the incoming amino acid. This steric hindrance leads to slower reaction kinetics and often incomplete coupling, resulting in deletion sequences and decreased overall yield.[4][7] The problem is further exacerbated when coupling an N-methylated residue to another N-methylated amino acid.[4][8]

Standard coupling reagents, such as HBTU and HCTU, which are highly effective for non-methylated amino acids, often prove insufficient for these demanding couplings.[4][8] Therefore, more potent activating agents and optimized reaction conditions are necessary to drive the reaction to completion.

From Salt to Solution: The Initial Step of Freeing the Acid

Boc-N-Me-Phe is often supplied as a dicyclohexylammonium (DCHA) salt to improve its stability and handling.[9] Before it can be used in SPPS, this salt must be converted to the free carboxylic acid. This is a critical prerequisite for the subsequent activation and coupling steps. Failure to completely convert the salt will result in significantly lower coupling efficiency.

Protocol for Conversion of this compound to the Free Acid
  • Dissolution: Dissolve the this compound salt in dichloromethane (DCM).

  • Acidic Extraction: Transfer the DCM solution to a separatory funnel and extract it three times with an ice-cold aqueous solution of KHSO₄. This protonates the carboxylate and moves the dicyclohexylamine into the aqueous phase as its salt.

  • Drying: Dry the organic layer over anhydrous MgSO₄ and filter.

  • Solvent Removal: Evaporate the solvent under reduced pressure to yield the free Boc-N-Me-Phe-OH as a solid or oil.[9]

The Coupling Reaction: A Step-by-Step Guide

This protocol employs a potent coupling reagent, HATU, which has demonstrated significant success in overcoming the steric hindrance associated with N-methylated amino acids.[4][8]

Pre-Coupling Preparations
  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) for at least 30 minutes to ensure optimal accessibility of the reactive sites.[4]

  • Fmoc Deprotection (if applicable): If working with Fmoc-based SPPS, deprotect the N-terminal amine of the resin-bound peptide using a standard protocol of 20% piperidine in DMF.[10]

  • Thorough Washing: Wash the resin extensively with DMF to remove all traces of the deprotection solution.

Activation and Coupling Protocol
  • Reagent Preparation: In a separate reaction vessel, dissolve 4 equivalents of Boc-N-Me-Phe-OH (relative to the resin substitution) in DMF or NMP.

  • Activator Addition: Add 4 equivalents of HATU to the amino acid solution.[8]

  • Base Addition: Add 8 equivalents of N,N-diisopropylethylamine (DIEA) to the mixture.[8]

  • Pre-activation: Gently agitate the solution for 5 minutes at room temperature to allow for the formation of the active ester.[8]

  • Coupling: Add the pre-activated amino acid solution to the swollen and deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for a minimum of 1 hour.[8] For particularly difficult couplings, such as coupling onto another N-methylated residue, extending the reaction time or performing a double coupling is recommended.

  • Monitoring the Reaction: The completion of the coupling reaction should be monitored. The standard Kaiser (ninhydrin) test is not effective for secondary amines. The bromophenol blue test is a suitable alternative; a yellow color indicates a complete reaction, while a blue or green color suggests incomplete coupling.[4]

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Visualizing the Workflow

SPPS_Coupling_Workflow cluster_prep Pre-Coupling cluster_coupling Coupling cluster_free_acid Free Acid Preparation ResinSwelling Resin Swelling (DMF/NMP) Deprotection N-terminal Deprotection (e.g., 20% Piperidine/DMF) ResinSwelling->Deprotection Washing1 Thorough Washing (DMF) Deprotection->Washing1 Preactivation Pre-activation: Boc-N-Me-Phe-OH + HATU + DIEA Washing1->Preactivation CouplingReaction Coupling to Resin Preactivation->CouplingReaction Monitoring Monitoring (Bromophenol Blue Test) CouplingReaction->Monitoring Washing2 Final Washing (DMF) Monitoring->Washing2 NextCycle NextCycle Washing2->NextCycle Ready for Next Cycle DCHA_Salt This compound Conversion Conversion to Free Acid (DCM, aq. KHSO₄) DCHA_Salt->Conversion Conversion->Preactivation

Figure 1: General workflow for the coupling of this compound in SPPS.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Coupling (Positive Bromophenol Blue Test) Insufficient reaction time.Extend the coupling time to 2-4 hours. For highly problematic sequences, consider overnight coupling.
Inadequate activation.Ensure the use of a potent coupling reagent like HATU or PyAOP.[7] Consider a double coupling, where the coupling step is repeated with a fresh solution of activated amino acid.
Poor resin swelling.Ensure the resin is fully swollen in an appropriate solvent (DMF or NMP) for at least 30 minutes before coupling.[4]
Low Final Yield Cumulative effect of incomplete couplings.Optimize the coupling protocol for each step, especially for the N-methylated residue.
Premature chain termination.Ensure complete deprotection before each coupling step.
Presence of Deletion Sequences in Final Product Incomplete coupling at the N-methylated residue step.Implement double or even triple coupling for the N-methylated amino acid.[7]
Steric hindrance from the preceding residue.If coupling onto another bulky amino acid, extend the reaction time and consider using microwave-assisted SPPS to enhance reaction kinetics.[5]

Recommended Coupling Reagents for N-Methylated Amino Acids

While this protocol highlights the use of HATU, other potent coupling reagents have also been successfully employed for incorporating N-methylated amino acids. The choice of reagent can depend on the specific sequence and the severity of the steric hindrance.

Coupling Reagent Class Key Advantages
HATU Aminium SaltHigh reactivity, effective for sterically hindered couplings, and suppresses racemization.[4][8]
PyAOP Phosphonium SaltVery potent, often used for particularly difficult couplings, including N-methylated amino acids.[11]
PyBOP/HOAt Phosphonium Salt/AdditiveThe combination provides high activation and HOAt is known to be a superior additive to HOBt for difficult couplings.[8]
COMU Uronium SaltA newer generation coupling reagent with high efficiency, comparable to HATU, and with non-explosive byproducts.[12]

Conclusion

The successful incorporation of this compound and other N-methylated amino acids into peptides is an achievable yet challenging task that requires careful consideration of the inherent steric limitations. By employing a robust protocol that includes the initial conversion of the DCHA salt to the free acid, the use of potent coupling reagents such as HATU, and diligent monitoring of the reaction progress, researchers can effectively navigate these synthetic hurdles. The strategies and protocols outlined in this application note provide a solid foundation for the synthesis of N-methylated peptides, paving the way for the development of novel and more effective peptide-based therapeutics.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Use of Boc-N-Me-D-Glu-OH in Boc/Bzl Solid-Phase Peptide Synthesis (SPPS). BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing Boc-N-Me-D-Glu-OH. BenchChem.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Aapptec.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • ResearchGate. (2006). Solid-phase synthesis and characterization of N-methyl-rich peptides.
  • BenchChem. (2025). Standard HBTU/HOBt Coupling Protocol for Fmoc Amino Acids. BenchChem.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.
  • Innovative Solution for Peptide Chemistry. (n.d.).
  • Request PDF. (2006). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.

Sources

Application Note: Strategies for Efficient Coupling of Boc-N-Me-Phe-OH

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-methylated amino acids, such as N-tert-butoxycarbonyl-N-methyl-L-phenylalanine (Boc-N-Me-Phe-OH), are critical building blocks in medicinal chemistry for enhancing peptide stability, bioavailability, and potency. However, their incorporation into peptide sequences presents a significant synthetic challenge due to the steric hindrance imposed by the N-methyl group, which drastically reduces acylation rates. This application note provides a comprehensive guide to overcoming these challenges, beginning with the essential liberation of the free acid from its common dicyclohexylammonium (DCHA) salt form. We present a comparative analysis of modern coupling reagents, detailing their mechanisms, efficiencies, and suitability for sterically hindered systems. Detailed, field-proven protocols for the premier coupling agent, HATU, and a robust, cost-effective alternative, DIC/HOAt, are provided, alongside critical troubleshooting advice to ensure high-yield, epimerization-free synthesis.

The Synthetic Hurdle: Steric Hindrance in N-Methylated Residues

The primary obstacle in coupling Boc-N-Me-Phe-OH is steric hindrance. The presence of the methyl group on the amide nitrogen creates a secondary amine, which is a significantly poorer nucleophile than a primary amine.[1] This bulkiness physically impedes the approach of the activated carboxyl group of the incoming amino acid, leading to sluggish or incomplete reactions.[1] This problem is exacerbated when coupling an N-methylated residue to another N-methylated residue. Consequently, standard coupling reagents and conditions often fail, resulting in low yields and the formation of deletion sequences in the final peptide.[1]

Selecting a highly potent coupling reagent is therefore not just recommended; it is essential for driving these difficult reactions to completion while minimizing side reactions, most notably epimerization of the activated amino acid.

Mandatory First Step: Liberation of the Free Acid from Boc-N-Me-Phe DCHA Salt

Boc-N-Me-Phe is frequently supplied as a dicyclohexylammonium (DCHA) salt to improve its crystallinity, stability, and ease of handling.[2] Before it can be used in a coupling reaction, the carboxylic acid must be unmasked. This is achieved by an acidic workup that protonates the carboxylate and sequesters the dicyclohexylamine into an aqueous layer.

Workflow for Free Acid Liberation

cluster_0 Protocol: DCHA Salt to Free Acid start Start: this compound Salt step1 Suspend salt in organic solvent (e.g., Ethyl Acetate or DCM) start->step1 step2 Wash with cold aqueous acid (e.g., 10% KHSO₄ or 10% Phosphoric Acid) step1->step2 Liquid-liquid extraction step3 Repeat aqueous wash (2-3x) step2->step3 Ensures full DCHA removal step4 Wash organic layer with brine step3->step4 step5 Dry organic layer (Na₂SO₄ or MgSO₄) step4->step5 end Result: Boc-N-Me-Phe-OH (Free Acid) step5->end Filter & Evaporate Solvent

Caption: Workflow for liberating the free carboxylic acid from its DCHA salt.

Protocol 2.1: Free Acid Liberation
  • Suspension: Suspend the this compound salt (1.0 eq) in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 mL per gram of salt).[3]

  • Acidification: Transfer the suspension to a separatory funnel and wash with an equal volume of a cold (0-5 °C) 10% aqueous potassium bisulfate (KHSO₄) or 10% phosphoric acid solution.[2][3] Shake vigorously for 1-2 minutes. The solid salt should dissolve as the free acid partitions into the organic layer and the dicyclohexylamine is protonated and drawn into the aqueous layer.

  • Separation: Allow the layers to separate and discard the lower aqueous phase.

  • Repeat Wash: Repeat the acidic wash two more times to ensure complete removal of dicyclohexylamine.

  • Neutral Wash: Wash the organic layer once with brine to remove residual acid.

  • Drying & Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting product, Boc-N-Me-Phe-OH, is typically a solid or a viscous oil and should be used promptly or stored under inert gas.[2]

Comparative Analysis of Premier Coupling Reagents

The choice of coupling reagent is the most critical parameter for success. Reagents are broadly classified into uronium/aminium salts, phosphonium salts, and carbodiimides. For sterically demanding couplings, uronium and phosphonium salts are strongly preferred due to their high reactivity.

Decision Tree for Reagent Selection

cluster_yes cluster_no q1 Is the coupling sterically hindered? (e.g., N-methylated AA) q2 Priority: Highest Efficiency & Speed? q1->q2 Yes ans_standard Standard Reagents Sufficient (HBTU, DIC/HOBt) q1->ans_standard No ans_hatu Use HATU or COMU (Gold Standard) q2->ans_hatu Yes q3 Budget Constraints? q2->q3 No ans_hctu Use HCTU (Cost-Effective High Performance) q3->ans_hctu No ans_dic Use DIC / HOAt (Classic, Robust) q3->ans_dic Yes

Caption: Decision tree for selecting an appropriate coupling reagent.

Data Summary: Coupling Reagent Performance
Reagent ClassExample(s)Mechanism HighlightsProsCons
Uronium/Aminium Salts HATU , HCTU, COMUForms highly reactive O-acylisourea intermediate which converts to an active ester (OAt, OBt).[4] The 7-aza group in HATU's HOAt moiety provides anchimeric assistance, accelerating the coupling.[4][5]Very high reactivity , fast kinetics, excellent for hindered couplings, strong suppression of epimerization.[5][6]High cost, potential for guanidinylation side reaction if not pre-activated.[7][8]
Phosphonium Salts PyBOP, PyAOP Similar to uronium salts, forms a reactive phosphonium-activated ester.High reactivity, very low epimerization, particularly effective for N-Me to N-Me couplings (PyAOP).[9]Higher cost, generates phosphate byproducts.
Carbodiimides DIC , DCC, EDCActivates carboxylic acid to form an O-acylisourea intermediate. Requires an additive (HOBt, HOAt ) to form a less reactive but more selective active ester, preventing racemization.[9][10]Cost-effective, widely available. DIC is preferred in SPPS as its urea byproduct is soluble.[9]Lower reactivity than onium salts, requires additives, risk of N-acylurea formation.[11]
Anhydrides T3P® Forms a mixed phosphonic anhydride intermediate, which is highly reactive.[12]"Green" reagent with water-soluble byproducts, very low epimerization, high efficiency.[13][14]Requires a base, less established in routine SPPS compared to onium salts.

Recommended Experimental Protocols

Mechanism: Carboxylic Acid Activation with HATU

node_acid Boc-N-Me-Phe-OH R-COOH node_carboxylate Carboxylate R-COO⁻ node_acid->node_carboxylate Deprotonation node_base {Base (DIPEA)} node_active_ester OAt-Active Ester Highly Reactive node_carboxylate->node_active_ester Attacks HATU node_hatu HATU node_product Peptide Bond R-CO-NH-R' node_active_ester->node_product Nucleophilic Attack node_amine Peptide N-terminus R'-NH₂ node_byproduct {Tetramethylurea + HOAt} node_product->node_byproduct Releases

Caption: Simplified mechanism of HATU-mediated carboxylic acid activation.

Protocol 4.1: Gold Standard Coupling with HATU

This protocol is recommended for achieving the highest yields and purity, especially for the most difficult couplings.

  • Resin Preparation: If performing Solid-Phase Peptide Synthesis (SPPS), ensure the N-terminal amine of the resin-bound peptide is deprotected and washed thoroughly. Swell the resin in DMF or NMP (approx. 10 mL per gram).[15]

  • Amino Acid Preparation: In a separate vial, dissolve Boc-N-Me-Phe-OH (3-4 eq relative to resin loading) and HATU (3-4 eq) in DMF or NMP.[15]

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (6-8 eq) to the amino acid/HATU solution. Allow the mixture to pre-activate for 2-5 minutes at room temperature.[15][16] The solution may change color. Causality: Pre-activation ensures the formation of the highly reactive OAt-ester before addition to the resin, which minimizes the risk of the HATU reagent reacting directly with the peptide's N-terminus (guanidinylation).[7]

  • Coupling: Add the activated amino acid solution to the prepared resin.

  • Reaction: Shake the mixture at room temperature for 1-4 hours. The progress of sterically hindered couplings can be slow.

  • Monitoring: After the reaction time, take a small sample of resin beads, wash them thoroughly, and perform a bromophenol blue test .[15] A yellow color indicates a complete reaction (no free amine), while a blue or green color indicates an incomplete coupling.[1]

  • Post-Coupling: If the test is negative (yellow), filter the resin and wash thoroughly with DMF, DCM, and Methanol. If the test is positive (blue), a second coupling (recoupling) with a freshly prepared activated solution is required.

Protocol 4.2: Cost-Effective Coupling with DIC/HOAt

This method is a robust and more economical alternative to using onium salts. The use of HOAt is critical, as it is superior to HOBt for accelerating difficult couplings and suppressing epimerization.[10]

  • Resin Preparation: As described in Protocol 4.1.

  • Solution Preparation: In a vial, dissolve Boc-N-Me-Phe-OH (3 eq) and 1-Hydroxy-7-azabenzotriazole (HOAt) (3 eq) in DMF or NMP.

  • Coupling Initiation: Add the amino acid/HOAt solution to the resin. Then, add Diisopropylcarbodiimide (DIC) (3 eq) to the resin slurry. Causality: Adding the DIC last initiates the activation in situ. HOAt rapidly converts the initial O-acylisourea intermediate into the desired OAt-ester, outcompeting rearrangement side reactions.[9]

  • Reaction: Shake the mixture at room temperature for 2-6 hours. This method is generally slower than HATU-mediated coupling.

  • Monitoring & Post-Coupling: Follow steps 6 and 7 from Protocol 4.1.

Troubleshooting & Key Insights

  • Problem: Incomplete Coupling (Positive Bromophenol Blue Test)

    • Solution 1: Recouple. Immediately perform a second coupling with a fresh solution of activated amino acid. Do not simply extend the time of the first coupling, as active esters have a finite lifetime in solution.

    • Solution 2: Increase Temperature. For very stubborn couplings, the reaction can be gently heated to 35-40 °C. Microwave-assisted synthesis is also highly effective at driving hindered couplings to completion.[1]

    • Solution 3: Switch Reagent. If DIC/HOAt fails, switch to the more potent HATU. If HATU fails, consider specialized reagents like PyAOP or PyBrOP for the most extreme cases.[9][15]

  • Insight: The Importance of the Base

    • The base is not just an acid scavenger; it influences the reaction rate and epimerization risk. While DIPEA is standard, for particularly racemization-prone residues, switching to a weaker base like N-Methylmorpholine (NMM) or a more sterically hindered base like 2,4,6-collidine can be beneficial.[10][17]

  • Insight: Solvent Effects

    • While DMF is the workhorse solvent, N-Methyl-2-pyrrolidone (NMP) can be superior in some cases due to its better solvating properties, which can help disrupt peptide aggregation on the resin.

Conclusion

The successful incorporation of sterically hindered residues like Boc-N-Me-Phe-OH is achievable through a rational and informed approach. The mandatory first step is the quantitative liberation of the free acid from its DCHA salt. The subsequent choice of a potent coupling reagent, with HATU representing the gold standard for efficiency and DIC/HOAt serving as a reliable, economic alternative, is paramount. By employing the detailed protocols and troubleshooting strategies outlined in this guide, researchers can confidently synthesize complex N-methylated peptides with high purity and yield, advancing the frontiers of drug discovery and development.

References

  • Universiteit Gent. (n.d.). Propylphosphonic anhydride (T3P) as green coupling reagent for solid-phase peptide synthesis. Spiral. [Link]

  • Waghmare, S., et al. (2018). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate. [Link]

  • Outsourced Pharma. (2024). How T3P Can Enable Greener Cost-Effective Peptide Synthesis. [Link]

  • Karpov, A. S., et al. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. PubMed. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Ferrazzano, L., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Publishing. [Link]

  • Mattellone, A., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). PMC - NIH. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • SlideShare. (n.d.). Epimerization of Peptide. [Link]

  • Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Aapptec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]

  • Wikipedia. (n.d.). HATU. [Link]

  • Miranda, L. P., & Alewood, P. F. (1999). Accelerated chemical synthesis of peptides and small proteins. PNAS. [Link]

  • Wasa, M., et al. (2022). Ynamide Coupling Reagents: Origin and Advances. PMC - PubMed Central - NIH. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right Peptide Coupling Reagent: HCTU vs. Alternatives. [Link]

  • Collins, J. M., et al. (2008). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. American Laboratory. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Peptide Coupling Reagent: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications. [Link]

  • Hood, C. A., et al. (2008). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. ResearchGate. [Link]

  • CordenPharma. (n.d.). Optimizing Peptide Coupling: Key Techniques. [Link]

  • Subirós-Funosas, R., et al. (2009). HCTU and TCTU. New coupling reagents: Development and industrial aspects. ResearchGate. [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]

  • Aapptec. (n.d.). Attaching Boc Protecting Groups With BOC-ON. [Link]

  • Jad, Y. E., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]

  • Reddit. (2021). In Need of Guidance for Dipeptide Synthesis with DiBoc-His-DCHA. [Link]

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Application Note & Protocol: High-Efficiency Amide Bond Formation with Boc-N-Me-Phe-OH Utilizing HATU-Mediated Activation

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the activation and coupling of N-tert-butoxycarbonyl-N-methyl-L-phenylalanine (Boc-N-Me-Phe-OH), supplied as its dicyclohexylammonium (DCHA) salt, using the powerful uronium-based coupling reagent HATU. We will delve into the mechanistic rationale, provide detailed, field-tested protocols, and address common challenges to ensure robust and reproducible outcomes.

Introduction: The Challenge of N-Methylated Amino Acids

N-methylated amino acids are critical building blocks in medicinal chemistry. Their incorporation into peptide backbones induces significant conformational changes, enhances proteolytic stability, and improves membrane permeability—pharmacokinetically valuable traits for drug candidates.[1] However, the N-methyl group introduces substantial steric hindrance, which dramatically slows the kinetics of amide bond formation and often leads to low yields or incomplete reactions when using standard coupling reagents.[2]

To overcome this kinetic barrier, highly potent coupling reagents are required. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as a preeminent tool for such challenging couplings. It is prized for its rapid activation rates, high efficiency, and superior ability to suppress racemization, a common side reaction in peptide synthesis.[3][4][5]

This guide will focus on Boc-N-Me-Phe-OH, a derivative frequently supplied as a dicyclohexylammonium (DCHA) salt to improve stability and handling.[6][7] We will first address the mandatory prerequisite of liberating the free acid before proceeding to the HATU-mediated activation and coupling.

The DCHA Salt: A Necessary Prelude to Activation

The Boc-N-Me-Phe-OH is often provided as a DCHA salt for enhanced stability and ease of handling in the laboratory.[6][8] However, the dicyclohexylammonium cation must be removed to liberate the free carboxylic acid, which is the functional group that participates in the activation reaction. Attempting to use the DCHA salt directly in a HATU coupling will fail, as the carboxylate is already engaged in an ionic bond and is unavailable for activation.

Protocol 1: Liberation of the Free Carboxylic Acid from its DCHA Salt

This protocol must be performed before initiating the HATU coupling workflow.

Materials:

  • Boc-N-Me-Phe-OH DCHA Salt

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • 10% w/v aqueous Potassium Bisulfate (KHSO₄) or 10% Phosphoric Acid[8][9]

  • Deionized Water

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory Funnel

  • Rotary Evaporator

Procedure:

  • Dissolution: Dissolve the Boc-N-Me-Phe-OH DCHA salt in a suitable organic solvent (e.g., 10 mL of EtOAc per gram of salt) in a separatory funnel.

  • Acidic Wash: Add an equal volume of ice-cold 10% aqueous KHSO₄ solution to the separatory funnel. Shake vigorously for 1-2 minutes. The acidic solution protonates the dicyclohexylamine, forming a water-soluble salt that partitions into the aqueous layer.

  • Phase Separation: Allow the layers to separate completely. Drain and discard the lower aqueous layer.

  • Repeat Wash: Repeat the acidic wash (Step 2 & 3) two more times to ensure complete removal of the dicyclohexylamine.[9]

  • Neutral Wash: Wash the organic layer with deionized water, followed by a wash with brine to remove residual acid and inorganic salts.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate to dryness under reduced pressure using a rotary evaporator.

  • Verification: The resulting product, the free acid form of Boc-N-Me-Phe-OH, should be a viscous oil or a solid. It can be used directly in the next step without further purification, assuming the starting material was of high purity.

The HATU Activation and Coupling Cascade: A Mechanistic Overview

The efficacy of HATU lies in its ability to rapidly convert a carboxylic acid into a highly reactive OAt-active ester, which is then susceptible to nucleophilic attack by an amine.[3] This process is mediated by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA).

The mechanism proceeds through the following key steps:[3][10][11]

  • Deprotonation: The base (DIPEA) deprotonates the free carboxylic acid of Boc-N-Me-Phe-OH, forming a carboxylate anion.

  • Initial Activation: The carboxylate anion performs a nucleophilic attack on the electrophilic guanidinium carbon of HATU. This forms a highly reactive, unstable O-acyl(tetramethyl)isouronium salt intermediate.

  • Active Ester Formation: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion rapidly attacks the isouronium intermediate. This intramolecular rearrangement is the key to HATU's efficacy, yielding the OAt-active ester. This active ester is significantly more reactive and less prone to racemization than intermediates formed by other coupling reagents.[3][4]

  • Nucleophilic Attack: The primary or secondary amine of the coupling partner attacks the carbonyl carbon of the OAt-active ester, forming the desired amide bond and releasing HOAt.

Diagram: HATU Activation Mechanism

HATU_Mechanism cluster_start Reactants cluster_intermediate Activation Cascade cluster_end Products RCOOH Boc-N-Me-Phe-OH Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base Base DIPEA (Base) HATU HATU Reagent Amine Amine (R'-NH2) Peptide Peptide Product (Amide Bond Formed) Isouronium O-Acylisouronium Salt (Unstable Intermediate) Carboxylate->Isouronium + HATU OAt_Ester OAt-Active Ester (Key Intermediate) Isouronium->OAt_Ester Intramolecular Rearrangement OAt_Ester->Peptide + Amine (R'-NH2) Byproducts HOAt + Protonated Base

Caption: The HATU activation pathway for amide bond formation.

Experimental Protocol: HATU-Mediated Coupling

This protocol provides a robust starting point for the solution-phase coupling of the liberated Boc-N-Me-Phe-OH free acid to an amine component (e.g., an amino acid ester).

Workflow Overview

Workflow start Start: Boc-N-Me-Phe-OH (Free Acid) dissolve 1. Dissolve Reactants (Boc-N-Me-Phe-OH + Amine) in DMF start->dissolve preactivate 2. Add DIPEA, then HATU (Pre-activation) dissolve->preactivate stir 3. Stir at Room Temp (2-6 hours) preactivate->stir monitor 4. Monitor Reaction (TLC / LC-MS) stir->monitor monitor->stir Incomplete workup 5. Aqueous Workup (Quench & Extract) monitor->workup Reaction Complete purify 6. Purify Product (Column Chromatography) workup->purify end Final Product: Purified Peptide purify->end

Caption: General experimental workflow for HATU coupling.

Reagent Stoichiometry and Conditions
Reagent / ParameterRecommended Molar EquivalentsRationale & Notes
Boc-N-Me-Phe-OH (Free Acid) 1.0The limiting reagent.
**Amine Component (e.g., R-NH₂) **1.0 - 1.2A slight excess can help drive the reaction to completion.
HATU 1.05 - 1.2A small excess ensures complete activation of the carboxylic acid. Significant excess can lead to side reactions.[3]
DIPEA (or other non-nuc. base) 2.0 - 3.0Sufficient base is required to deprotonate the carboxylic acid and neutralize the HCl if the amine is a hydrochloride salt.
Solvent Anhydrous DMF or DCMPolar aprotic solvents are ideal. Ensure anhydrous conditions as water will hydrolyze the active ester.[3][12]
Temperature 0 °C to Room TemperatureThe reaction is typically run at room temperature. For sensitive substrates, starting at 0 °C may be beneficial.
Reaction Time 1 - 6 hoursHighly dependent on the steric hindrance of the amine component. Monitor progress closely.[3][12]
Step-by-Step Procedure
  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the Boc-N-Me-Phe-OH free acid (1.0 eq) and the amine component (1.1 eq) in anhydrous DMF (use sufficient volume to ensure full dissolution).

  • Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Activation: Add HATU (1.1 eq) to the reaction mixture in one portion. The solution may change color (e.g., to yellow), which is normal.[4]

  • Coupling: Allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction's progress periodically (e.g., every hour) using a suitable analytical technique like TLC or LC-MS until the starting carboxylic acid is fully consumed.[12]

  • Workup: Once the reaction is complete, dilute the mixture with a larger volume of an organic solvent like ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and finally with brine.[13]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure peptide.

Troubleshooting and Side Reactions

While HATU is highly robust, awareness of potential pitfalls is key to successful synthesis.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Incomplete liberation of the free acid from DCHA salt.Ensure Protocol 1 is performed correctly. Verify removal of DCHA.
Wet reagents or solvents.Use anhydrous solvents and fresh, high-purity reagents.[12]
Insufficient activation time or low reactivity of amine.Increase reaction time. A pre-activation step (mixing acid, HATU, and base for 15-30 min before adding the amine) can be beneficial.[12]
Guanidinylation of Amine Excess HATU is present after the coupling is complete.Use a minimal excess of HATU (1.05-1.1 eq). Ensure accurate weighing of reagents. This side reaction caps the N-terminus and terminates chain growth.[3][14]
Racemization Presence of a strong, nucleophilic base; prolonged reaction times at elevated temperatures.Use a non-nucleophilic, hindered base like DIPEA or 2,4,6-collidine.[5] HATU is excellent at suppressing racemization, but standard best practices should still be followed.

Conclusion

The successful coupling of sterically hindered N-methylated amino acids like Boc-N-Me-Phe-OH is a critical capability in modern peptide chemistry and drug discovery. The use of HATU provides a powerful and reliable method to achieve high-yield amide bond formation with minimal side reactions. The key to success lies in a methodical approach: first, ensuring the quantitative liberation of the free carboxylic acid from its DCHA salt, followed by a carefully controlled, stoichiometrically balanced HATU-mediated activation and coupling protocol. By understanding the underlying mechanism and potential challenges, researchers can confidently employ this strategy to construct complex, modified peptides.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Retrieved from [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(79), 50036-50043. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Guanidinium salts of HATU and HBTU coupling reagents. ResearchGate. Retrieved from [Link]

  • Advancing Peptide Synthesis with Protected Amino Acid Derivatives. (n.d.). Blogger. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Common Organic Chemistry. Retrieved from [Link]

  • YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism. Organic Chemistry. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • ResearchGate. (n.d.). HOAt.DCHA as co-coupling agent in the synthesis of peptides employing Fmoc-amino acid chlorides as coupling agents. ResearchGate. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. IJPSR. Retrieved from [Link]

  • Sun, D., Zhang, L., & Wang, J. (2010). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. E-Journal of Chemistry, 7(4), 1339-1344. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Boc-Phe-OH. Aapptec. Retrieved from [Link]

Sources

Navigating the Challenges of Boc Deprotection for N-Methylated Peptides: A Guide to Conditions, Mechanisms, and Optimization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocol Guide

Audience: Researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry.

Abstract: N-methylation is a critical modification in medicinal chemistry, often employed to enhance the metabolic stability, membrane permeability, and conformational rigidity of peptide-based therapeutics.[1][2] However, the introduction of a methyl group on the amide nitrogen presents significant synthetic challenges, particularly during the removal of the acid-labile tert-butyloxycarbonyl (Boc) protecting group.[2] This guide provides an in-depth analysis of the conditions for Boc deprotection of N-methylated peptides, detailing the underlying mechanisms, common side reactions, and robust protocols for both solid-phase and solution-phase synthesis. We offer field-proven insights and troubleshooting strategies to empower researchers to navigate this demanding synthetic step with confidence and achieve high-purity target peptides.

The Unique Landscape of N-Methylated Peptides

The strategic replacement of an amide proton with a methyl group fundamentally alters a peptide's physicochemical properties. This modification shields the peptide backbone from proteolytic degradation and can lock the peptide into a bioactive conformation.[2] However, this seemingly minor alteration introduces significant steric hindrance around the nitrogen atom.[2][3] This steric bulk has two primary consequences for synthesis:

  • Difficult Couplings: Acylating the sterically hindered N-methylated amine is notoriously challenging, often requiring specialized coupling reagents and extended reaction times to prevent deletion sequences.[2]

  • Sluggish Deprotection: The same steric hindrance that impedes coupling also slows the acid-catalyzed cleavage of the N-terminal Boc group, a reaction that is otherwise routine for non-methylated peptides.[3]

Understanding these challenges is paramount to developing successful synthesis and deprotection strategies.

The Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is typically accomplished with a strong acid, most commonly Trifluoroacetic Acid (TFA).[][5] The mechanism proceeds through a well-established E1 elimination pathway.[5][6][7]

  • Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by TFA.[5][6]

  • Carbocation Formation: This protonation weakens the C-O bond, leading to its cleavage and the formation of a resonance-stabilized and highly stable tert-butyl cation, along with an unstable carbamic acid intermediate.[5][6]

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free, unmasked amine.[5][6] The liberated amine is then protonated by the excess acid in the reaction medium, forming its trifluoroacetate salt.

For N-methylated peptides, this entire process is kinetically slower. The steric bulk of the N-methyl group can hinder the optimal orientation required for the initial protonation and subsequent cleavage, necessitating more stringent conditions to drive the reaction to completion.[3]

Boc_Deprotection_Mechanism Mechanism of Acid-Catalyzed Boc Deprotection Start Boc-N(Me)-Peptide Protonated Protonated Intermediate (O-protonated) Start->Protonated + H⁺ (from TFA) Carbocation tert-Butyl Cation (+C(CH₃)₃) Protonated->Carbocation Cleavage CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Cleavage AmineSalt Deprotected Amine Salt (H₂N⁺(Me)-Peptide • TFA⁻) CarbamicAcid->AmineSalt Decarboxylation + H⁺ (from TFA) CO2 CO₂ CarbamicAcid->CO2 Decarboxylation

Caption: Acid-catalyzed removal of the Boc group via an E1 mechanism.

Mitigating Side Reactions: The Critical Role of Scavengers

The most significant challenge during Boc deprotection is not the reaction itself, but managing the highly reactive tert-butyl cation generated as a byproduct.[8][9] This electrophile will readily alkylate any nucleophilic sites within the peptide sequence, leading to difficult-to-remove impurities.[3][9] N-methylated peptides are not immune, and sensitive side chains require protection.

Common targets for t-butylation include:

  • Tryptophan (Trp): The indole ring is highly susceptible to alkylation.

  • Methionine (Met): The thioether can be alkylated to form a sulfonium salt.

  • Cysteine (Cys): The free thiol is a prime target.

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated.

To prevent these side reactions, scavengers must be included in the deprotection or cleavage cocktail. These are molecules designed to react with and neutralize the tert-butyl cation before it can modify the peptide.[9][10]

ScavengerTarget Residue(s)Typical ConcentrationMechanism of Action
Triisopropylsilane (TIS) Trp, general carbocations2.5% - 5%Reduces the tert-butyl cation via hydride transfer to form isobutane.[3]
Water (H₂O) General carbocations2.5% - 5%Traps the cation to form tert-butanol.[3]
Thioanisole Met, Trp2.5% - 5%Acts as a nucleophilic trap. Note: Can cause side reactions with Trp.
1,2-Ethanedithiol (EDT) Trp2.5%Effective scavenger for indole protection.
Phenol Tyr, Trp5%An activated aromatic ring that acts as a competitive substrate for alkylation.[11]

Experimental Protocols

The choice of protocol depends on whether the deprotection is an intermediate step in solid-phase peptide synthesis (SPPS) or a final cleavage and global deprotection step.

Protocol 1: Iterative Boc Deprotection in SPPS

This protocol describes the removal of the N-terminal Boc group from an N-methylated amino acid to prepare the peptide-resin for the next coupling cycle.

Materials:

  • Boc-N(Me)-AA-Peptide-Resin

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • 5% (v/v) Diisopropylethylamine (DIPEA) in DCM

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes in a suitable reaction vessel.

  • Pre-wash: Drain the DCM and wash the resin with the deprotection solution (e.g., 50% TFA in DCM) for 2 minutes, then drain.[3] This removes residual solvents and begins the deprotection.

  • Deprotection: Add a fresh portion of 50% TFA in DCM (approx. 10 mL per gram of resin) and agitate the mixture for 20-30 minutes at room temperature.[3][12] Note: For particularly hindered N-methylated residues, this time may need to be extended to 45-60 minutes.

  • DCM Washes: Drain the TFA solution and wash the resin thoroughly with DCM (5 x 1 min) to remove residual acid.[12]

  • Neutralization: Wash the resin with 5% DIPEA in DCM (3 x 2 min) to neutralize the newly formed N-terminal amine trifluoroacetate salt.[12] This step is crucial for an efficient subsequent coupling reaction.

  • Final Washes: Wash the resin again with DCM (3 x 1 min) to remove excess DIPEA. The resin is now ready for the next coupling step.

  • Validation (Optional): Complete deprotection is critical. Since the qualitative Kaiser test is ineffective for secondary amines, confirmation relies on the successful coupling of the next amino acid.[3] For troubleshooting, a small amount of resin can be cleaved and analyzed by LC-MS to confirm the removal of the Boc group (-100 Da).

SPPS_Workflow SPPS Boc Deprotection Workflow Start Start: Boc-N(Me)-Peptide-Resin Swell 1. Swell Resin in DCM Start->Swell PreWash 2. Pre-wash with 50% TFA/DCM (2 min) Swell->PreWash Deprotect 3. Deprotect with 50% TFA/DCM (20-30 min) PreWash->Deprotect WashDCM1 4. Wash with DCM (5x) Deprotect->WashDCM1 Neutralize 5. Neutralize with 5% DIPEA/DCM (3x) WashDCM1->Neutralize WashDCM2 6. Wash with DCM (3x) Neutralize->WashDCM2 Ready Ready for Next Coupling: H₂N(Me)-Peptide-Resin WashDCM2->Ready

Caption: Step-by-step workflow for Boc deprotection during SPPS.

Protocol 2: Global Cleavage and Deprotection

This protocol is for the final step, where the peptide is cleaved from the resin and all acid-labile side-chain protecting groups are removed simultaneously.

Materials:

  • Dried Peptide-Resin

  • Cleavage Cocktail (e.g., 95% TFA / 2.5% H₂O / 2.5% TIS)

  • Ice-cold methyl tert-butyl ether (MTBE) or diethyl ether

  • Centrifuge tubes

Procedure:

  • Preparation: Place the dried peptide-resin in a reaction vessel.

  • Cleavage: Add the pre-chilled cleavage cocktail to the resin (approx. 10 mL per 100 mg of resin). A common and robust cocktail for peptides containing Trp is 95% TFA, 2.5% water, and 2.5% TIS.[3]

  • Reaction: Agitate the mixture at room temperature for 2-3 hours.[3] Ensure the vessel is vented to allow CO₂ to escape.

  • Peptide Collection: Filter the resin and collect the filtrate, which contains the dissolved peptide. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.[3]

  • Concentration (Optional): If the TFA volume is large, concentrate the solution under a gentle stream of nitrogen to about one-third of the original volume.

  • Precipitation: Add the TFA solution dropwise to a centrifuge tube containing a 10-fold excess of ice-cold MTBE. A white precipitate of the crude peptide should form.[3]

  • Isolation: Allow the peptide to precipitate fully by storing the tube at -20 °C for 30-60 minutes.[3] Centrifuge the mixture, decant the ether, and wash the peptide pellet 2-3 times with cold MTBE to remove scavengers and organic byproducts.

  • Drying: Dry the crude peptide pellet under high vacuum. The peptide is now ready for purification by RP-HPLC.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete or Sluggish Deprotection • Increased steric hindrance from the N-methyl group.[3] • Insufficient acid strength or reaction time.[3] • Poor resin swelling in SPPS.[3]• Extend the deprotection time to 45-60 minutes. • Ensure the TFA solution is fresh. • In SPPS, ensure the resin is fully swollen in DCM before adding the TFA solution.
Mass corresponding to +56 Da observed in LC-MS Alkylation of a nucleophilic residue by the tert-butyl cation.[3]• Ensure the correct scavenger cocktail is being used for the peptide sequence. • For Trp-containing peptides, TIS is essential.[3] • For Met-containing peptides, consider adding DMS or thioanisole.[3]
Presence of Deletion Sequences in SPPS Incomplete Boc deprotection in the previous cycle, leading to failure of the subsequent coupling.[3]• Follow a proven, robust deprotection protocol with sufficient time (e.g., 2 min pre-wash followed by a 20-30 min treatment).[3] • Perform a small-scale cleavage and LC-MS analysis to confirm complete deprotection before proceeding.
Degradation of Other Acid-Sensitive Groups The deprotection/cleavage conditions are too harsh for other functionalities in the molecule.• Consider milder deprotection conditions, such as 4M HCl in dioxane.[3] • For highly sensitive substrates, alternative methods like using oxalyl chloride in methanol have been reported for N-Boc deprotection.[13][14]

References

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342. Retrieved from [Link]

  • Peptide Synthesis with the Boc Protecting Group. (2020, April 21). YouTube. Retrieved from [Link]

  • Should My Peptide Be Methylated? (2025). LifeTein. Retrieved from [Link]

  • Naum, S., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Bitan, G., et al. (2001). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. Retrieved from [Link]

  • Haskell-Luevano, C., et al. (2008). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Journal of Medicinal Chemistry, 51(24), 8122-8127. Retrieved from [Link]

  • Vizzavona, J., & El-Faham, A. (2018). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 1787, 1-25. Retrieved from [Link]

  • De Marco, R., & Ghavre, M. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemSusChem, 14(20), 4399-4424. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • How to confirm BOC deprotection by TFA? (2016, March 26). ResearchGate. Retrieved from [Link]

  • Mphahlele, M. J., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23861-23868. Retrieved from [Link]

  • Rohl, C. A., et al. (1999). The Effect of N-methylation on Helical Peptides. Protein Science, 8(7), 1406-1411. Retrieved from [Link]

  • O'Donnell, M. J. (2001). Protecting Groups in Solid-Phase Organic Synthesis. Journal of Combinatorial Chemistry, 3(3), 153-196. Retrieved from [Link]

  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Mphahlele, M. J., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23861-23868. Retrieved from [Link]

  • Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Vizzavona, J., & El-Faham, A. (2018). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology. Retrieved from [Link]

Sources

Application Notes and Protocols for the Strategic Incorporation of Boc-N-Me-Phe-DCHA into Cyclic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of N-methylated amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance therapeutic potential. N-methylation, the substitution of a backbone amide proton with a methyl group, critically improves a peptide's pharmacokinetic profile by increasing metabolic stability, modulating conformation, and enhancing membrane permeability, which can lead to oral bioavailability.[1][2][3][4] This guide provides a comprehensive technical overview and detailed protocols for the incorporation of N-methyl-L-phenylalanine, supplied as its stable Boc-N-Me-Phe-DCHA salt, into cyclic peptides using Boc-based Solid-Phase Peptide Synthesis (SPPS). We will address the unique challenges posed by this sterically hindered amino acid and provide field-tested methodologies for its successful integration and subsequent peptide cyclization.

Introduction: The "Magic Methyl" Effect in Peptide Therapeutics

N-methylation is more than a simple structural modification; it is a profound pharmacological tool. The addition of a methyl group to the amide backbone disrupts the hydrogen-bonding network, which can break undesirable β-sheet aggregation and enforce bioactive conformations.[5] This seemingly minor alteration provides significant resistance to proteolytic degradation by common peptidases.[6][7] When combined with the conformational rigidity imparted by cyclization, N-methylation allows for the creation of peptides with drug-like properties, transforming them from rapidly degraded molecules into viable therapeutic candidates.[1][3][5]

N-methyl-L-phenylalanine (N-Me-Phe) is of particular interest due to the combined steric bulk of the N-methyl group and the phenyl side chain. This presents significant synthetic challenges, primarily during the amide bond formation step, which is impeded by steric hindrance.[8][9] To ensure stability and ease of handling, this building block is often supplied as a dicyclohexylamine (DCHA) salt. A critical, yet often overlooked, first step is the quantitative conversion of this salt back to its free acid form prior to synthesis.

Foundational Chemistry: Boc/Bzl Solid-Phase Peptide Synthesis (SPPS)

This guide utilizes the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. In this scheme, the temporary Nα-amino protection is provided by the acid-labile Boc group, which is removed at each cycle with trifluoroacetic acid (TFA). Permanent side-chain protecting groups are typically benzyl-based and are removed in the final step with a strong acid like anhydrous hydrogen fluoride (HF).[4][8][10]

The cyclical workflow for Boc-SPPS is fundamental to the entire process.

cluster_SPPS_Cycle Boc-SPPS Elongation Cycle Deprotection Deprotection Neutralization Neutralization Deprotection->Neutralization  TFA Salt Coupling Coupling Neutralization->Coupling Free Amine Wash Wash Coupling->Wash Peptide Bond Formed Wash->Deprotection Repeat for next AA

Caption: The core iterative cycle of Boc-SPPS.

Pre-Synthesis Protocol: Liberation of Free Acid from Boc-N-Me-Phe-DCHA

Before Boc-N-Me-Phe can be used in SPPS, the dicyclohexylamine (DCHA) counter-ion must be removed to liberate the free carboxylic acid necessary for activation and coupling.

Rationale: The carboxyl group is blocked as a salt, rendering it unreactive towards coupling reagents. An acidic workup is required to protonate the carboxylate and remove the DCHA as its corresponding salt.

Protocol:

  • Dissolution: Dissolve the Boc-N-Me-Phe-DCHA salt in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. A typical concentration is 1 part salt to 5-10 volume parts of solvent.[5]

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a cold, aqueous 10% potassium bisulfate (KHSO₄) or 10% phosphoric acid solution.[1][5] Shake vigorously for 1-2 minutes.

  • Phase Separation: Allow the layers to separate. The DCHA will move into the aqueous phase as its salt (dicyclohexylammonium bisulfate). Drain and discard the lower aqueous phase.

  • Repeat Extraction: Repeat the acidic wash two more times to ensure complete removal of DCHA.[1]

  • Water Wash: Wash the organic layer with water until the pH of the aqueous wash is neutral (pH ≥ 4) to remove any residual acid.[5]

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the Boc-N-Me-Phe-OH as a solid or oil.[1][5]

  • Verification: Confirm the absence of DCHA by TLC or ¹H NMR if necessary before proceeding. The product should be stored under inert gas at a low temperature.

Protocol: Linear Peptide Synthesis Incorporating Boc-N-Me-Phe-OH

This protocol details the manual, stepwise elongation of the peptide chain on a solid support.

Step 1: Resin Preparation
  • Resin Selection: Choose a suitable resin based on the desired C-terminus. For a C-terminal carboxylate, Merrifield or PAM resin is standard.[11] For a C-terminal amide, MBHA resin is appropriate.

  • Swelling: Place the resin in a reaction vessel and add DCM to cover it. Allow the resin to swell for at least 30-60 minutes with gentle agitation.[4]

  • Solvent Exchange: Drain the DCM and wash the resin 3 times with dimethylformamide (DMF).

Step 2: Iterative SPPS Cycle

This cycle is repeated for each amino acid in the sequence.

  • Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of 50% TFA in DCM and agitate for 20-25 minutes.[11]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DCM (3x) to remove residual acid.[4][11]

  • Neutralization:

    • To neutralize the N-terminal ammonium trifluoroacetate salt, wash the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2 minutes.[8]

    • Repeat the neutralization step.

    • Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove excess base.

  • Coupling (Standard Amino Acid):

    • Dissolve 3 equivalents (based on resin loading) of the Boc-protected amino acid and 3 equivalents of a coupling reagent like HBTU in DMF.

    • Add the solution to the resin, followed by 6 equivalents of DIEA.

    • Agitate for 1-2 hours at room temperature.

    • Monitor reaction completion using a qualitative test (e.g., Kaiser test).

  • Coupling (Boc-N-Me-Phe-OH):

    • Rationale: The coupling of N-methylated amino acids is notoriously difficult due to steric hindrance.[8][9] Standard coupling reagents like HBTU may be insufficient, leading to incomplete reactions and deletion sequences. More potent reagents are required.[8]

    • Reagent Selection: Use a more powerful phosphonium or uronium salt reagent. HATU is highly effective, often used in conjunction with an additive like HOAt.[9][12][13] PyAOP and PyBOP are also excellent choices for coupling hindered N-methyl amino acids.[9][14]

    • Protocol:

      • In a separate vial, pre-activate the Boc-N-Me-Phe-OH (3 eq.) with HATU (2.9 eq.) and HOAt (3 eq.) in DMF for 5-10 minutes.

      • Add 6 equivalents of DIEA or N-methylmorpholine (NMM) to the pre-activation mixture.

      • Immediately add the activated amino acid solution to the neutralized peptide-resin.

      • Agitate the reaction mixture for an extended period, typically 4-12 hours.

      • Monitoring: The Kaiser test is not suitable for secondary amines. Use the Isatin or Chloranil test to monitor for the presence of unreacted N-terminal secondary amines.

      • If the coupling is incomplete, drain the solution, wash with DMF, and perform a second coupling (double couple) with a fresh solution of activated Boc-N-Me-Phe-OH.

Coupling ReagentClassEfficacy with N-Me-AANotes
HBTU/TBTUAminiumModerateMay require double coupling and extended times.[15]
HATU AminiumExcellent Highly recommended. Often used with HOAt. Less epimerization.[12][14]
PyBOP/PyAOP PhosphoniumExcellent Very effective for sterically hindered couplings, including N-Me-AA to N-Me-AA.[9][14]
COMUAminiumExcellentOxyma-based reagent, considered safer than HOBt/HOAt-based reagents.[15]
DEPBTPhosphoniumGoodCauses very little epimerization; excellent for cyclization.[14]

Peptide Cyclization Strategies

Cyclization confers conformational constraint and is a key step in producing bioactive peptides. The choice between on-resin and solution-phase cyclization depends on the peptide sequence and desired outcome.

cluster_workflow Overall Synthesis Workflow Start Start with Resin SPPS Linear Peptide Assembly (incorporating Boc-N-Me-Phe) Start->SPPS Cleavage Cleavage from Resin & Global Deprotection SPPS->Cleavage Path A Cyclization1 On-Resin Cyclization SPPS->Cyclization1 Path B Purification1 HPLC Purification of Linear Peptide Cleavage->Purification1 Cyclization2 Solution-Phase Cyclization Purification1->Cyclization2 Purification2 Final HPLC Purification Cyclization2->Purification2 End Final Cyclic Peptide Purification2->End Cyclization1->Cleavage

Sources

Application Note & Protocols: Analytical Methods for Monitoring Boc-N-Me-Phe DCHA Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides with precise sequences is fundamental to drug discovery and development. The formation of each peptide bond is a critical step that requires careful monitoring to ensure high yield and purity of the final product. This application note provides a detailed guide to the analytical methods used to monitor the coupling of N-tert-butoxycarbonyl-N-methyl-L-phenylalanine (Boc-N-Me-Phe-OH) following its liberation from its dicyclohexylammonium (DCHA) salt. Boc-N-Me-Phe is a crucial building block in the synthesis of peptides, and ensuring the successful formation of the amide bond is paramount for the overall success of the peptide synthesis.[1][2]

This document outlines the theoretical basis and provides detailed, field-tested protocols for the most common and effective analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The focus is on providing practical, actionable guidance to enable researchers to confidently monitor their coupling reactions, troubleshoot inefficiencies, and ensure the quality of their synthetic peptides.

The Coupling Reaction: A Closer Look

The process begins with the Boc-N-Me-Phe DCHA salt, which offers enhanced stability and solubility.[1] Prior to the coupling reaction, the free acid, Boc-N-Me-Phe-OH, must be liberated from the DCHA salt. This is typically achieved by an acidic wash. The freed Boc-N-Me-Phe-OH is then activated and reacted with the N-terminus of a growing peptide chain or an amino acid ester.

A typical coupling reaction involves the activation of the carboxylic acid of Boc-N-Me-Phe-OH using a coupling reagent such as N,N'-Dicyclohexylcarbodiimide (DCC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).[3][4] The activated species then reacts with the free amine of the coupling partner to form a new peptide bond.

Monitoring this reaction is crucial to confirm the consumption of the starting materials and the formation of the desired product, as well as to identify any potential side reactions or impurities.[5]

Reaction Scheme

cluster_0 Step 1: Liberation of the Free Acid cluster_1 Step 2: Coupling Reaction Boc-N-Me-Phe_DCHA This compound Salt Boc-N-Me-Phe_OH Boc-N-Me-Phe-OH Boc-N-Me-Phe_DCHA->Boc-N-Me-Phe_OH Acidic Workup DCHA_Salt DCHA Salt (byproduct) Boc-N-Me-Phe_DCHA->DCHA_Salt Acidic Workup Boc-N-Me-Phe_OH_2 Boc-N-Me-Phe-OH Coupled_Product Coupled Product (Boc-N-Me-Phe-AA-OR') Boc-N-Me-Phe_OH_2->Coupled_Product Amine_Component Amine Component (e.g., H-AA-OR') Amine_Component->Coupled_Product Byproducts Byproducts Coupled_Product->Byproducts Coupling_Reagent Coupling Reagent (e.g., HBTU, DIPEA) Coupling_Reagent->Coupled_Product

Caption: General workflow for the liberation and coupling of Boc-N-Me-Phe.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for monitoring peptide coupling reactions due to its high resolution and quantitative capabilities.[6][7] It allows for the separation of the starting materials, product, and any impurities based on their polarity.

Theory and Principles

Reverse-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More hydrophobic compounds will have a stronger interaction with the stationary phase and thus a longer retention time.

In the context of a Boc-N-Me-Phe coupling, the starting materials (Boc-N-Me-Phe-OH and the amine component) will have distinct retention times from the coupled product. Generally, the coupled product is more hydrophobic and will have a longer retention time than the individual amino acid components.

Detailed Step-by-Step Protocol for RP-HPLC Analysis
  • Sample Preparation:

    • Carefully take a small aliquot (e.g., 5-10 µL) from the reaction mixture at various time points (e.g., 0, 1, 2, and 4 hours).

    • Quench the reaction in the aliquot immediately by diluting it in a suitable solvent (e.g., 100-200 µL of 50:50 acetonitrile:water). This prevents further reaction.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection to protect the HPLC column.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[6]

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[6]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 220 nm and 254 nm.

    • Injection Volume: 10-20 µL.

  • Gradient Elution Program:

    • A gradient elution is typically necessary to achieve good separation of all components. A representative gradient is provided in the table below.

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
25595
30595
31955
35955
  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Identify the peaks corresponding to the starting materials and the product based on their retention times (determined by injecting standards of the starting materials).

    • Monitor the decrease in the peak areas of the starting materials and the increase in the peak area of the product over time.

    • The reaction is considered complete when the peak(s) for the starting material(s) are no longer detectable.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry.[8][9] This technique is invaluable for confirming the identity of the product and detecting any side products.

Theory and Principles

As with HPLC, the sample is first separated by reverse-phase chromatography. The eluent from the column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for peptides.[10] The mass spectrometer then measures the mass-to-charge ratio (m/z) of the ions. This allows for the confirmation of the molecular weight of the product and the identification of any impurities.

For the Boc-N-Me-Phe coupling reaction, you would expect to see the [M+H]⁺ ions for the starting materials and the coupled product.

Detailed Step-by-Step Protocol for LC-MS Analysis
  • Sample Preparation:

    • Prepare the samples as described for HPLC analysis. The concentration may need to be further optimized for the sensitivity of the mass spectrometer.

  • Instrumentation and Conditions:

    • LC System: An LC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap).

    • Column and Mobile Phases: Use the same column and mobile phases as for HPLC analysis. Formic acid (0.1%) can be used as an alternative to TFA, as TFA can sometimes cause ion suppression in the mass spectrometer.[11]

    • Mass Spectrometer Settings:

      • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

      • Scan Range: A range that covers the expected m/z of the starting materials and the product (e.g., m/z 100-1200).

  • Data Analysis:

    • Extract the ion chromatograms for the expected m/z values of the starting materials and the product.

    • Confirm the identity of the product peak by its mass spectrum.

    • Analyze the mass spectra of any other significant peaks to identify potential side products.

Expected Mass-to-Charge Ratios
CompoundMolecular FormulaMolecular WeightExpected [M+H]⁺
Boc-N-Me-Phe-OHC₁₅H₂₁NO₄279.33[12][13]280.15
Dicyclohexylamine (DCHA)C₁₂H₂₃N181.32182.26
Example Amine Component:
H-Gly-OMeC₃H₇NO₂89.0990.06
Example Coupled Product:
Boc-N-Me-Phe-Gly-OMeC₁₈H₂₆N₂O₅350.41351.19

Thin-Layer Chromatography (TLC)

TLC is a rapid, simple, and cost-effective method for qualitatively monitoring the progress of a reaction.[14][15][16] It is particularly useful for quickly checking if the starting materials have been consumed.

Theory and Principles

TLC separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase (the eluent). The separation is based on polarity. More polar compounds will have a stronger interaction with the polar silica gel and will travel a shorter distance up the plate, resulting in a lower retention factor (Rf) value.

In a typical peptide coupling, the amino acid starting materials are more polar than the coupled product. Therefore, the product will have a higher Rf value than the starting materials.

Detailed Step-by-Step Protocol for TLC Analysis
  • TLC Plate and Chamber Preparation:

    • Use silica gel 60 F254 plates.

    • Prepare a developing chamber with a suitable solvent system (e.g., a mixture of dichloromethane, methanol, and acetic acid).[14] Add a piece of filter paper to the chamber to ensure saturation of the atmosphere with the solvent vapor.

  • Spotting the Plate:

    • Using a capillary tube, spot the starting material(s), a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the baseline of the TLC plate.[16]

  • Developing and Visualizing the Plate:

    • Place the TLC plate in the developing chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

    • Remove the plate and mark the solvent front.

    • Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.

    • Stain the plate using a suitable stain, such as ninhydrin (for free amines) or potassium permanganate. Gently heat the plate to develop the spots.

  • Data Analysis:

    • Compare the spots of the reaction mixture with those of the starting materials.

    • The disappearance of the starting material spots and the appearance of a new spot (the product) indicate that the reaction is progressing.

    • The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Workflow for TLC Monitoring

Start Start Reaction Aliquot Take Reaction Aliquot Start->Aliquot Spot_TLC Spot TLC Plate (Start, Co-spot, Reaction) Aliquot->Spot_TLC Develop_TLC Develop TLC Plate Spot_TLC->Develop_TLC Visualize Visualize Spots (UV, Stain) Develop_TLC->Visualize Analyze Analyze Rf Values Visualize->Analyze Complete Reaction Complete? Analyze->Complete Continue Continue Reaction Complete->Continue No Workup Proceed to Workup Complete->Workup Yes Continue->Aliquot

Caption: Workflow for monitoring a reaction using TLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to monitor the reaction by observing changes in the chemical shifts of specific protons or carbons.[17]

Theory and Principles

¹H NMR is particularly useful for monitoring the disappearance of signals from the starting materials and the appearance of new signals from the product. Key signals to monitor include those of the α-protons of the amino acids and the methyl group on the nitrogen of Boc-N-Me-Phe. Upon peptide bond formation, the chemical environment of these protons changes, leading to a shift in their resonance frequencies.

Detailed Step-by-Step Protocol for NMR Analysis
  • Sample Preparation:

    • Take a larger aliquot from the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

    • It is also beneficial to have ¹H NMR spectra of the starting materials for comparison.

  • Data Analysis:

    • Compare the spectrum of the reaction mixture to the spectra of the starting materials.

    • Look for the disappearance of characteristic signals of the starting materials and the appearance of new signals corresponding to the product.

    • For example, the chemical shift of the α-proton of the amino acid that has been coupled will shift, and a new amide NH proton signal may appear (if applicable).

Key Spectroscopic Changes to Monitor
GroupStarting Material (Approx. δ)Coupled Product (Approx. δ)
N-Methyl (Boc-N-Me-Phe)~2.7-2.9 ppmShifted
α-Proton (Boc-N-Me-Phe)~4.5-4.7 ppmShifted
α-Proton (Amine Component)VariesShifted
Amide NH (New)N/A~6.5-8.5 ppm (if not N-methylated)

Note: The exact chemical shifts will depend on the specific coupling partner and the solvent used.

Conclusion

The successful synthesis of peptides relies on the careful monitoring of each coupling step. The analytical methods described in this application note—HPLC, LC-MS, TLC, and NMR—provide a comprehensive toolkit for researchers to ensure the efficiency and quality of their this compound coupling reactions. By understanding the principles behind each technique and following the detailed protocols, scientists can gain valuable insights into their reactions, leading to higher yields, greater purity, and more reliable outcomes in their peptide synthesis endeavors.

References

  • Advion, Inc. (n.d.). REAL-TIME REACTION MONITORING OF A SOLUTION-PHASE PEPTIDE SYNTHESIS USING THE PLATE EXPRESS™ AND expression CMS. Retrieved from [Link]

  • Thieme Chemistry. (2018). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • Glass, J. D., & Pelzig, M. (1977). Enzymes as reagents in peptide synthesis: enzymatic removal of amine protecting groups. Proceedings of the National Academy of Sciences, 74(7), 2739–2741.
  • National Center for Biotechnology Information. (n.d.). Boc-N-Me-Phe-OH. PubChem Compound Database. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • LifeTein®. (n.d.). Basic Peptides synthesis introduction. Retrieved from [Link]

  • Polypeptide. (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations. Retrieved from [Link]

  • Indian Academy of Sciences. (2012). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences, 124(4), 835-841.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • American Chemical Society. (2017). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 21(9), 1349–1356.
  • National Institutes of Health. (2008). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry.
  • ResearchGate. (2012). LC-MS/MS for protein and peptide quantification in clinical chemistry. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Retrieved from [Link]

  • American Chemical Society. (2019). Simple Approach for Improved LC–MS Analysis of Protein Biopharmaceuticals via Modification of Desolvation Gas. Analytical Chemistry, 91(5), 3299–3303.
  • ResearchGate. (2015). Peptide Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2024). ¹H NMR spectra of N-Boc dipeptides. Retrieved from [Link]

  • RayBiotech. (n.d.). Boc-D-N-Me-Phe.DCHA. Retrieved from [Link]

  • AAPPTec. (n.d.). Boc-Phe-OH. Retrieved from [Link]

  • University of California, Irvine, Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]

  • The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Development of a HPLC-DAD method combined with multicomponent chemometrics and antioxidant capacity to monitor the quality consistency of Compound Bismuth Aluminate Tablets by comprehensive quantified fingerprint method. Analytical Methods, 10(34), 4175-4185.

Sources

Application Notes and Protocols: Leveraging Boc-N-Me-Phe-DCHA in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of N-Methylation in Peptide Therapeutics

The landscape of drug discovery is in a perpetual state of evolution, with a significant focus on enhancing the therapeutic potential of peptide-based agents. While peptides offer remarkable specificity and potency, their inherent limitations, such as susceptibility to proteolytic degradation and poor membrane permeability, have historically hindered their clinical translation.[1][2] A key chemical modification that has emerged to address these challenges is N-methylation, the strategic substitution of an amide proton in the peptide backbone with a methyl group.[3] This seemingly subtle alteration imparts profound changes to the peptide's physicochemical and biological properties, offering a powerful tool for the rational design of next-generation therapeutics.[2][3]

Boc-N-Me-Phe-DCHA, or N-α-tert-Butoxycarbonyl-N-α-methyl-L-phenylalanine dicyclohexylammonium salt, is a pivotal reagent in this endeavor. It serves as a protected building block for incorporating N-methylated phenylalanine into a peptide sequence during synthesis.[4] The tert-butoxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the N-terminus, while the dicyclohexylammonium (DCHA) salt enhances the compound's stability and solubility, facilitating its handling and use in synthesis.[4][5]

This guide provides an in-depth exploration of the applications of Boc-N-Me-Phe-DCHA in drug discovery, complete with detailed protocols and the scientific rationale behind its use.

Core Physicochemical Properties of Boc-N-Me-Phe-DCHA

A thorough understanding of the reagent's properties is fundamental to its effective application. The following table summarizes the key physicochemical characteristics of Boc-N-Me-Phe-DCHA.

PropertyValueReference
Synonyms Boc-N-Me-L-Phe-OH·DCHA, N-α-t.-Boc-N-α-methyl-L-phenylalanine dicyclohexylammonium salt[4]
CAS Number 40163-88-0[4]
Molecular Formula C₁₅H₂₁NO₄·C₁₂H₂₃N[4]
Molecular Weight 460.7 g/mol [4]
Appearance Off-white to white powder[4]
Melting Point 173 - 180 °C[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[6]
Storage 0 - 8 °C[4]

The Mechanistic Impact of N-Methylation on Peptide Drug Candidates

The incorporation of an N-methyl group via reagents like Boc-N-Me-Phe-DCHA instigates a cascade of structural and functional modifications that are highly advantageous in a therapeutic context.

Enhanced Proteolytic Stability

One of the most significant benefits of N-methylation is the dramatic increase in resistance to enzymatic degradation.[3] Proteases, which are responsible for peptide cleavage, recognize and bind to the peptide backbone through hydrogen bonding.[3] By replacing the amide proton with a methyl group, N-methylation disrupts this crucial recognition interaction, effectively "shielding" the adjacent peptide bond from proteolytic attack and extending the in-vivo half-life of the peptide therapeutic.[3]

Improved Membrane Permeability and Bioavailability

N-methylation can substantially improve a peptide's ability to cross cellular membranes, a critical factor for oral bioavailability and targeting intracellular components.[3] This is achieved through two primary mechanisms:

  • Increased Lipophilicity: The addition of a methyl group increases the peptide's lipophilicity, which favors its partitioning into and diffusion across the lipid bilayer of cell membranes.[3]

  • Reduced Desolvation Penalty: By eliminating an amide proton, N-methylation reduces the peptide's capacity for hydrogen bonding with surrounding water molecules.[3] This lowers the energetic penalty required to move the peptide from an aqueous environment into the hydrophobic interior of a cell membrane.

Conformational Control and Receptor Selectivity

N-methylation imposes significant steric constraints on the peptide backbone, restricting the rotation around the Cα-N bond and reducing the available conformational space.[3] This "conformational constraint" can lock a peptide into its bioactive conformation, leading to enhanced receptor affinity and selectivity.[1][3] Furthermore, the N-methyl group can favor a cis amide bond conformation, which is typically energetically unfavorable in unmodified peptides but can be crucial for mimicking protein turns or achieving optimal orientation for receptor engagement.[3]

cluster_0 Impact of N-Methylation cluster_1 Therapeutic Outcomes Boc-N-Me-Phe-DCHA Boc-N-Me-Phe-DCHA N-Methylated Peptide N-Methylated Peptide Boc-N-Me-Phe-DCHA->N-Methylated Peptide Enhanced Proteolytic Stability Enhanced Proteolytic Stability N-Methylated Peptide->Enhanced Proteolytic Stability Shields from proteases Improved Permeability Improved Permeability N-Methylated Peptide->Improved Permeability Increases lipophilicity Conformational Rigidity Conformational Rigidity N-Methylated Peptide->Conformational Rigidity Restricts bond rotation Longer Half-Life Longer Half-Life Enhanced Proteolytic Stability->Longer Half-Life Oral Bioavailability Oral Bioavailability Improved Permeability->Oral Bioavailability Increased Receptor Selectivity Increased Receptor Selectivity Conformational Rigidity->Increased Receptor Selectivity Start Start Resin Swelling Resin Swelling Boc Deprotection Boc Deprotection Resin Swelling->Boc Deprotection Prepare resin Neutralization Neutralization Boc Deprotection->Neutralization Expose N-terminus Boc-N-Me-Phe Coupling Boc-N-Me-Phe Coupling Neutralization->Boc-N-Me-Phe Coupling Prepare for coupling Kaiser Test Kaiser Test Boc-N-Me-Phe Coupling->Kaiser Test Incorporate N-Me-Phe Kaiser Test->Boc-N-Me-Phe Coupling Incomplete, Recouple Chain Elongation Chain Elongation Kaiser Test->Chain Elongation Coupling Complete Final Cleavage Final Cleavage Chain Elongation->Final Cleavage Synthesize full peptide Purification Purification Final Cleavage->Purification Release peptide Characterization Characterization Purification->Characterization Isolate pure peptide End End Characterization->End Confirm identity

Sources

Application Notes and Protocols: Synthesis of Dipeptides Using Boc-N-Me-Phe-DCHA

Author: BenchChem Technical Support Team. Date: January 2026

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For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Methylated Peptides and the Role of Boc-N-Me-Phe-DCHA

N-methylation, the substitution of an amide proton with a methyl group, is a critical modification in peptide chemistry that can significantly enhance the therapeutic potential of peptides.[1][2] This strategic alteration often improves metabolic stability, increases cell permeability, and imparts conformational rigidity to the peptide backbone.[1][3][4] These enhanced properties make N-methylated peptides highly desirable candidates in drug discovery and development. However, the incorporation of N-methylated amino acids, such as N-methyl-L-phenylalanine (N-Me-Phe), presents synthetic challenges due to the increased steric hindrance of the secondary amine, which can impede peptide bond formation.[3][5]

To address these challenges, the use of appropriately protected and activated N-methylated amino acid derivatives is paramount. Boc-N-Me-Phe-DCHA, the dicyclohexylamine (DCHA) salt of N-tert-butoxycarbonyl-N-methyl-L-phenylalanine, is a widely utilized building block in solution-phase peptide synthesis.[6] The Boc protecting group provides robust protection for the N-terminal amine, which can be readily removed under acidic conditions.[7][8][9] The formation of a DCHA salt offers several practical advantages, including improved stability and handling of the amino acid derivative, which is often an oil in its free acid form.[10][11] This application note provides a comprehensive guide to the synthesis of dipeptides using Boc-N-Me-Phe-DCHA, detailing the necessary protocols, explaining the rationale behind experimental choices, and offering insights into the characterization of the final product.

Core Principles and Methodologies

Liberation of the Free Acid from the DCHA Salt

Before the coupling reaction can proceed, the free carboxylic acid of Boc-N-Me-Phe-OH must be liberated from its dicyclohexylammonium salt. This is a critical first step as the carboxylate salt is unreactive in the subsequent amide bond formation. The process involves an acid-base extraction.[11]

Rationale: The DCHA salt is formed by the ionic interaction between the negatively charged carboxylate group of the Boc-amino acid and the positively charged dicyclohexylammonium ion. By introducing a stronger acid, such as phosphoric acid, the carboxylate is protonated to regenerate the free carboxylic acid. Dicyclohexylamine is protonated to form dicyclohexylammonium phosphate, which is soluble in the aqueous phase and can be separated from the organic phase containing the desired free acid.[11] It is crucial to avoid using hydrochloric acid, as it can form a sparingly soluble dicyclohexylammonium chloride salt, complicating the purification process.[11]

Peptide Coupling: Overcoming Steric Hindrance

The formation of a peptide bond between the sterically hindered secondary amine of an N-methylated amino acid and the carboxyl group of another amino acid is the most challenging step in the synthesis.[3][5] Standard coupling reagents may prove inefficient. Therefore, the choice of an appropriate coupling reagent is crucial for achieving high yields and minimizing side reactions, particularly racemization.[12]

Recommended Coupling Reagents: Uronium/aminium-based reagents are highly effective for coupling sterically hindered amino acids.[12][13]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most efficient coupling reagents, HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[14][15][16] The pyridine nitrogen atom in the HOAt leaving group is thought to facilitate the reaction through a neighboring group effect, leading to high coupling efficiencies and fast reaction rates with minimal racemization.[14]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): This reagent is particularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[13]

  • PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate): A highly reactive coupling reagent, PyBrOP is also used for challenging couplings involving N-methylated amino acids.[3][12]

The coupling reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction and to facilitate the activation of the carboxylic acid.[3][12]

Boc Deprotection

Following the successful coupling of the amino acids to form the dipeptide, the N-terminal Boc protecting group must be removed to allow for further chain elongation or to yield the final dipeptide. The Boc group is labile to strong acids, and trifluoroacetic acid (TFA) is the most commonly used reagent for this purpose.[8][9][17][18]

Mechanism of Deprotection: The deprotection proceeds via an acid-catalyzed elimination. The carbonyl oxygen of the Boc group is protonated by TFA, leading to the cleavage of the tert-butyl group as a stable tert-butyl cation. The resulting unstable carbamic acid rapidly decarboxylates to release carbon dioxide and the free amine of the dipeptide, which is subsequently protonated by the excess TFA to form the trifluoroacetate salt.[8][9][18]

Deprotection_Mechanism

Boc Deprotection Mechanism with TFA

Experimental Protocols

Protocol 1: Liberation of Boc-N-Me-Phe-OH from its DCHA Salt

Materials:

  • Boc-N-Me-Phe-DCHA

  • Ethyl acetate

  • 10% Phosphoric acid solution

  • Deionized water

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend 1 part of Boc-N-Me-Phe-DCHA in 5-10 volume parts of ethyl acetate in a separatory funnel.[11]

  • Add 10% phosphoric acid solution dropwise while stirring until the DCHA salt is completely dissolved and two clear phases are observed.

  • Check the pH of the lower aqueous phase to ensure it is between 2 and 3.

  • Separate the aqueous phase and wash the organic phase once more with a small volume of 10% phosphoric acid.

  • Wash the organic phase three times with deionized water. The pH of the final aqueous wash should be ≥ 4.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter off the sodium sulfate and concentrate the filtrate to dryness using a rotary evaporator to obtain Boc-N-Me-Phe-OH, which will likely be an oil or a foam.

Protocol 2: Synthesis of a Model Dipeptide (Boc-N-Me-Phe-Ala-OMe)

Materials:

  • Boc-N-Me-Phe-OH (from Protocol 1)

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Quantitative Data:

ReagentMolar Eq.Amount (for 1 mmol scale)
Boc-N-Me-Phe-OH1.0293.36 mg
H-Ala-OMe·HCl1.0139.58 mg
HATU1.05399.26 mg
DIPEA3.0523 µL
Anhydrous DMF-10 mL

Procedure:

  • Dissolve H-Ala-OMe·HCl (1.0 eq) and DIPEA (1.0 eq) in anhydrous DMF in a round bottom flask under an inert atmosphere and stir for 10 minutes.

  • In a separate flask, dissolve Boc-N-Me-Phe-OH (1.0 eq), HATU (1.05 eq), and DIPEA (2.0 eq) in anhydrous DMF. Stir for 5 minutes to pre-activate the carboxylic acid.

  • Add the activated Boc-N-Me-Phe-OH solution to the flask containing the alanine methyl ester solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-N-Me-Phe-Ala-OMe.

Protocol 3: Boc Deprotection of the Dipeptide

Materials:

  • Crude Boc-N-Me-Phe-Ala-OMe

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Rotary evaporator

  • Diethyl ether (cold)

Procedure:

  • Dissolve the crude Boc-N-Me-Phe-Ala-OMe in a solution of 25-50% TFA in DCM.

  • Stir the mixture at room temperature for 1-2 hours.[17] Monitor the deprotection by TLC or LC-MS.

  • Once the deprotection is complete, remove the TFA and DCM under reduced pressure.

  • Triturate the resulting oil with cold diethyl ether to precipitate the dipeptide trifluoroacetate salt.

  • Decant the ether and dry the solid product under vacuum.

Dipeptide_Synthesis_Workflow

Dipeptide Synthesis Workflow

Purification and Characterization

Purification by Reversed-Phase HPLC

The crude dipeptide is typically purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[19][20][21] This technique separates the desired peptide from unreacted starting materials and side products based on its hydrophobicity.[19][22]

Typical Conditions:

  • Column: C18 stationary phase.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient of increasing mobile phase B is used to elute the peptide.

  • Detection: UV absorbance at 214 nm and 280 nm.

Fractions containing the pure dipeptide are collected, combined, and lyophilized to yield the final product as a white powder.[23]

Characterization

The identity and purity of the synthesized dipeptide must be confirmed using analytical techniques.[24]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the dipeptide.[23][25] High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.[26]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the dipeptide and to assess its purity.[1][26] For N-methylated peptides, 2D NMR techniques like COSY, HSQC, and HMBC can be particularly useful for complete resonance assignment. The presence of cis/trans isomers around the N-methylated peptide bond can lead to signal doubling in the NMR spectra, which provides valuable conformational information.[1]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete liberation of free acid Insufficient amount of phosphoric acid.Add more 10% phosphoric acid until the aqueous phase pH is 2-3.
Low coupling yield Inefficient coupling reagent; insufficient activation time; steric hindrance.Use a more powerful coupling reagent like HATU or PyAOP; increase the activation time; consider microwave-assisted coupling to overcome steric hindrance.[4][5]
Racemization Use of a strong base; prolonged reaction time.Use a weaker base like sym-collidine; minimize the reaction time.[12]
Incomplete Boc deprotection Insufficient TFA concentration or reaction time.Increase the TFA concentration (e.g., to 50%) or extend the reaction time.[18]
Poor purification by HPLC Inappropriate gradient or column.Optimize the HPLC gradient to improve separation; try a different stationary phase if co-elution is an issue.[22]

Conclusion

The synthesis of dipeptides incorporating N-methylated amino acids like N-Me-Phe is a well-established yet challenging endeavor that requires careful selection of reagents and optimization of reaction conditions. The use of Boc-N-Me-Phe-DCHA provides a stable and easy-to-handle starting material. By following the detailed protocols for free acid liberation, employing potent coupling reagents such as HATU to overcome steric hindrance, and adhering to standard procedures for Boc deprotection and purification, researchers can successfully synthesize these valuable modified peptides. Thorough characterization by mass spectrometry and NMR spectroscopy is essential to confirm the identity, purity, and structure of the final product, paving the way for its use in further research and drug development applications.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Terrey, M. J. (2022, September 29). PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE. NTU > IRep. Retrieved from [Link]

  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Retrieved from [Link]

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • Gholami, M., et al. (n.d.). Synthesis of Novel Peptides Using Unusual Amino Acids. PMC - PubMed Central - NIH. Retrieved from [Link]

  • Roodbeen, R., et al. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Boc-MePhe-OH DCHA [40163-88-0]. Retrieved from [Link]

  • Advancing Peptide Synthesis with Protected Amino Acid Derivatives. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Katritzky, A. R., et al. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Agilent. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Das, D., et al. (n.d.). Purification and characterization of a new enzyme dipeptidase from human lens. PubMed. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • de la Cruz, A. R., et al. (2025, February 18). Novel Benzothiazole Boc-Phe-Phe-Bz Derivative Dipeptide Forming Fluorescent and Nonlinear Optical Self-Assembled Structures. NIH. Retrieved from [Link]

  • Zhang, C., et al. (n.d.). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. PMC - NIH. Retrieved from [Link]

  • Palmer, J. (2008, August 6). Reverse-Phase Separation of Proteins, Peptide and Other Biomolecules. Agilent. Retrieved from [Link]

  • Biron, E., et al. (2025, August 7). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Coste, J., et al. (n.d.). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • van den Heever, J. P., et al. (2015, July 15). Stability of dicyclohexylamine and fumagillin in honey. PubMed. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of dipeptide N-Boc-Asp-(OtBu)-Phe-OMe (1). Retrieved from [Link]

  • Stone, K. L., & Williams, K. R. (n.d.). Reversed-phase isolation of peptides. PubMed. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]

  • Dal, D., et al. (n.d.). Purification and characterization of barley dipeptidyl peptidase IV. PubMed. Retrieved from [Link]

  • Interchim. (n.d.). Peptides purification development in Reverse Phase. Interchim – Blog. Retrieved from [Link]

  • Wang, C., et al. (2025, August 7). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]

  • Wang, X., et al. (2023, January 30). Fully Automated Characterization of Protein–Peptide Binding by Microfluidic 2D NMR. Journal of the American Chemical Society. Retrieved from [Link]

  • Längst, G., & D'Amario, M. (n.d.). Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes. NIH. Retrieved from [Link]

  • bioRxiv. (2025, June 17). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. Retrieved from [Link]

  • Oxford Global. (2023, May 9). Peptide Characterisation Methods and Impurity Detection. Retrieved from [Link]

  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • DiVA portal. (n.d.). Identification and Characterization of Peptides and Proteins using Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Retrieved from [Link]

Sources

Application Note: Large-Scale Synthesis of Boc-N-Me-Phe-DCHA

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

N-methylated amino acids are critical building blocks in modern peptide synthesis, prized for their ability to enhance the metabolic stability, cell permeability, and conformational rigidity of therapeutic peptides.[1][2] Nα-(tert-Butoxycarbonyl)-Nα-methyl-L-phenylalanine (Boc-N-Me-Phe-OH) is a key derivative used in the synthesis of numerous bioactive peptides and pharmaceutical intermediates.[3][4] However, the free acid can be challenging to handle and store on a large scale due to its often amorphous or oily nature. Conversion to its dicyclohexylammonium (DCHA) salt, Boc-N-Me-Phe-DCHA, yields a stable, crystalline solid that is easy to purify, handle, and store, making it the preferred form for industrial applications.[5][6]

This document provides a detailed guide for the large-scale synthesis of Boc-N-Me-Phe-DCHA. It outlines a robust, two-stage process beginning with the N-methylation of Boc-L-phenylalanine (Boc-Phe-OH), followed by the formation and purification of the DCHA salt. The protocols herein are designed with scalability, safety, and reproducibility in mind, addressing the specific challenges encountered when transitioning from laboratory to production scale.

Overall Synthesis Workflow

The manufacturing process is logically divided into two primary stages. The first is the core chemical transformation: the methylation of the nitrogen atom of the starting material. The second stage is the purification and stabilization of the final product via salt formation.

Synthesis_Workflow node_start Boc-L-Phe-OH (Starting Material) node_intermediate Boc-N-Me-Phe-OH (Free Acid Intermediate) node_start->node_intermediate Stage 1: N-Methylation (NaH, MeI, THF) node_final Boc-N-Me-Phe-DCHA (Final Product) node_intermediate->node_final Stage 2: Salt Formation (DCHA, EtOAc) PPE_Workflow node_base Base Layer node_body Chemical Resistant Lab Coat / Apron node_base->node_body node_hands Nitrile or Neoprene Gloves (Double-gloved) node_base->node_hands node_eyes Chemical Splash Goggles node_body->node_eyes node_face Full Face Shield (when handling DCHA) node_eyes->node_face node_resp Respirator (if ventilation is inadequate) node_face->node_resp

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Yield with Boc-N-Me-Phe-DCHA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of sterically hindered, N-methylated amino acids, specifically focusing on Boc-N-Me-Phe-DCHA (tert-Butyloxycarbonyl-N-methyl-L-phenylalanine dicyclohexylammonium salt).

The unique structure of N-methylated amino acids enhances proteolytic stability and can enforce specific peptide conformations, making them invaluable in drug design.[1] However, these same structural features, namely the steric bulk of the N-methyl group, present significant challenges to standard solid-phase peptide synthesis (SPPS) protocols, often leading to low coupling yields.[2][3] This guide provides in-depth troubleshooting strategies, optimized protocols, and the rationale behind them to help you overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling yield with Boc-N-Me-Phe-DCHA consistently low?

A1: Low coupling yields are primarily due to the steric hindrance from the N-methyl group on the peptide's N-terminus and the bulky phenyl side chain.[2][3] This bulkiness physically obstructs the approach of the activated carboxylic acid, slowing down peptide bond formation. Standard coupling reagents may be too slow or insufficiently reactive to overcome this energy barrier effectively.[3][4]

Q2: Do I need to convert the DCHA salt to the free acid before coupling?

A2: For many modern coupling protocols that use potent activating agents (like HATU) and a tertiary amine base (like DIPEA), direct use of the DCHA salt is often feasible. The activating agent will react with the carboxylic acid, and the DIPEA will neutralize the protonated amine. However, for carbodiimide-based couplings (DCC, DIC), it is best practice to first convert the DCHA salt to the free acid to prevent side reactions and ensure efficient activation.[5][6]

Q3: The Kaiser (ninhydrin) test is negative, but my final yield is low and mass spectrometry shows a deletion sequence. What happened?

A3: The Kaiser test is unreliable for monitoring couplings onto N-methylated (secondary) amines.[7][8] It primarily reacts with primary amines to produce a characteristic blue color. A secondary amine will give a false negative (yellow/no color change) or a very weak reddish-brown color, misleading you into thinking the coupling was successful.[7] You must use an alternative test, such as the Bromophenol Blue test or the Chloranil test, to accurately monitor the presence of free secondary amines.[7][9]

Q4: Which coupling reagents are best for Boc-N-Me-Phe?

A4: For sterically demanding couplings, potent onium-salt-based reagents are strongly recommended.[3] HATU is widely considered the superior choice due to its formation of a highly reactive OAt-ester intermediate, which leads to faster and more efficient couplings with a lower risk of racemization compared to HBTU.[10][11][12] Other effective reagents include PyAOP and PyBOP, especially when used with HOAt.[12][13]

In-Depth Troubleshooting Guide

This section addresses specific problems and provides a logical workflow for diagnosing and resolving them.

Problem 1: Incomplete Coupling Confirmed by a Secondary Amine Test (e.g., Bromophenol Blue)

If a reliable test indicates the presence of unreacted N-methyl amine on the resin after the initial coupling, follow these steps.

  • Insufficient Reagent Reactivity: The chosen coupling reagent (e.g., HBTU, DIC/HOBt) may not be powerful enough to overcome the steric hindrance.

  • Suboptimal Reaction Conditions: Reaction time, temperature, or solvent may be inadequate.

  • Peptide Aggregation: The growing peptide chain may be folding or aggregating on the resin, blocking access to the reaction site.[3]

G cluster_recouple cluster_optimize cluster_solvent start Incomplete Coupling Detected (Positive Bromophenol Blue Test) reagent_check Step 1: Evaluate Coupling Reagent start->reagent_check recouple Step 2: Immediate Action - Recouple reagent_check->recouple Using potent reagent (HATU, PyAOP)? optimize Step 3: Optimize Conditions reagent_check->optimize Using standard reagent (HBTU, DIC)? [Recommend switching to HATU] recouple->optimize Recoupling still fails recouple_details Perform a second coupling with freshly prepared reagents. Extend time to 2-4 hours. recouple->recouple_details solvent Step 4: Address Aggregation optimize->solvent Optimization fails optimize_details Increase temperature to 40-50°C. Use 3-4 eq. of amino acid & reagents. Ensure sufficient pre-activation (5 min). optimize->optimize_details cap Final Recourse: Cap & Proceed solvent->cap Still incomplete solvent_details Switch solvent from DMF to NMP. Consider adding chaotropic salts (e.g., LiCl) to disrupt aggregation. solvent->solvent_details

Caption: Troubleshooting workflow for incomplete coupling.

Problem 2: Low Final Peptide Yield with Deletion of N-Me-Phe

This scenario typically arises when monitoring tests give false negatives, and the synthesis proceeds with unreacted sites.

  • Inaccurate Monitoring: Reliance on the Kaiser test is the most common cause.

  • Premature Chain Termination: Unreacted amines from the N-Me-Phe step are capped in a subsequent step (if capping is used), or they remain unreacted, leading to a truncated sequence.

  • DCHA Salt Interference (Less Common): In some systems, the dicyclohexylammonium cation may interfere with the reaction environment, although this is rare with strong bases like DIPEA.

  • Implement a Reliable Monitoring Test: Switch to the Bromophenol Blue test for all couplings involving secondary amines.

  • Adopt an Optimized Protocol: Do not rely on standard coupling times. For N-methylated residues, assume a "difficult coupling" and program your synthesis accordingly (e.g., extended time, double coupling).

  • Perform a Test Cleavage: If you consistently have issues at this step in a sequence, perform a small-scale test cleavage after the N-Me-Phe coupling and analyze the resin-bound peptide by mass spectrometry to confirm success before proceeding with the rest of the synthesis.

Data & Protocols

Table 1: Comparison of Coupling Reagents for Hindered Couplings

The choice of coupling reagent is the most critical factor in successfully incorporating Boc-N-Me-Phe.[8]

Coupling ReagentReagent TypeRelative Efficiency for N-Me-PheKey Considerations
HATU Uronium/AminiumVery High Considered the gold standard for difficult couplings; forms a highly reactive OAt-ester, leading to faster reactions and reduced racemization.[10][11][14]
HCTU Uronium/AminiumVery High A highly reactive and often more cost-effective alternative to HATU.[14]
PyAOP / PyBOP PhosphoniumHigh Strong activating agents that do not cause guanidinylation of the N-terminus, a potential side reaction with excess uronium reagents.[12][13][15]
HBTU / TBTU Uronium/AminiumModerate Widely used but less effective than HATU for severely hindered couplings. May require double coupling or elevated temperatures.[10][14][16]
DIC / HOBt CarbodiimideLow to Moderate Generally inefficient for this type of coupling and not recommended unless other options are unavailable.[3]
Optimized Protocol: HATU-Mediated Coupling of Boc-N-Me-Phe-DCHA

This protocol is designed to maximize coupling efficiency for Boc-N-Me-Phe on a solid support (e.g., Merrifield or PAM resin).

Materials:

  • Peptide-resin with free N-terminal secondary amine

  • Boc-N-Me-Phe-DCHA (3.0 eq. relative to resin loading)

  • HATU (2.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq.)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the peptide-resin is well-swollen in the reaction solvent (NMP is often superior to DMF for disrupting aggregation) for at least 30 minutes.[2][17]

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve Boc-N-Me-Phe-DCHA (3.0 eq.) and HATU (2.9 eq.) in NMP.

    • Add DIPEA (6.0 eq.) to the solution.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Drain the solvent from the swollen resin.

    • Add the pre-activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for a minimum of 2 hours. For particularly difficult sequences, extend the time to 4 hours or gently heat to 40°C.[4]

  • Monitoring:

    • Take a small sample of resin beads and wash thoroughly with DMF and then Methanol.

    • Perform the Bromophenol Blue Test (see protocol below). A yellow/orange color indicates complete coupling. A blue or green color indicates incomplete coupling.[9]

  • Recoupling (If Necessary):

    • If the monitoring test is positive (blue/green), drain the reaction vessel and repeat steps 2-4 with a fresh solution of reagents.

  • Washing:

    • Once the coupling is complete (test is negative), drain the reaction solution and wash the resin extensively with NMP/DMF (3x), followed by DCM (3x), to remove all excess reagents and byproducts.

  • Capping (Optional but Recommended if Recoupling Fails):

    • If coupling remains incomplete after a second attempt, it is crucial to cap the unreacted amines to prevent the formation of deletion sequences. Use a solution of Acetic Anhydride and DIPEA in NMP (e.g., 10:5:85 v/v/v) for 30 minutes.

Protocol: Bromophenol Blue Monitoring Test
  • Prepare Test Solution: Dissolve 2-3 mg of bromophenol blue in 10 mL of DMF.

  • Test Procedure:

    • Remove a small sample of resin beads (1-2 mg) from the reactor.

    • Wash the beads thoroughly with DMF (3x) and Methanol (2x) on a small piece of filter paper or in a micro-pipette tip plugged with cotton to remove residual base (DIPEA).

    • Place the washed beads in a small test tube and add 2-3 drops of the test solution.

  • Interpretation:

    • Blue/Green Beads: Incomplete coupling (free amine is present).

    • Yellow/Orange Beads: Complete coupling (no free amine).[9]

Mechanistic Insight: Why HATU Excels

Understanding the mechanism provides a clear rationale for reagent selection.

G cluster_activation Activation Step cluster_coupling Coupling Step AA Boc-NMePhe-COO⁻ ActiveEster Highly Reactive OAt-Active Ester AA->ActiveEster HATU HATU HATU->ActiveEster Product Boc-NMePhe-N(Me)-Peptide-Resin ActiveEster->Product note The electron-withdrawing N-7 atom in HOAt makes the active ester an excellent leaving group, accelerating the reaction and overcoming steric hindrance. ActiveEster->note Peptide H-N(Me)-Peptide-Resin (Sterically Hindered) Peptide->Product Nucleophilic Attack

Caption: Mechanism of HATU-mediated coupling for hindered amino acids.

The superiority of HATU lies in the 7-aza-1-hydroxybenzotriazole (HOAt) moiety.[11] The nitrogen atom at the 7-position of the ring is electron-withdrawing, which makes the resulting OAt-active ester significantly more reactive and a better leaving group than the OBt-ester formed by HBTU.[11] This enhanced reactivity is crucial for forcing the reaction to completion when the nucleophile (the N-methyl amine) is sterically hindered.

References

  • BenchChem. (2025). HATU vs. HBTU for the Coupling of Sterically Hindered Fmoc-Aib-OH. BenchChem Technical Support.
  • Aapptec Peptides. Coupling Reagents. Aapptec Resources.
  • Bofill, J. M., et al. (2000). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 55(1), 51-62. [Link]

  • BenchChem. (2025). Strategies to overcome steric hindrance in N-methylated peptide synthesis. BenchChem Technical Support.
  • BenchChem. (2025). A Comparative Guide to the Coupling Efficiency of HBTU and HATU for Boc-L-Ile-OH. BenchChem Technical Support.
  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec Resources.
  • CEM Corporation. (2011). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • BenchChem. (2025). Mastering Peptide Synthesis: The Role of N-Methyl Amino Acids. BenchChem Blog.
  • Li, P., & Xu, J. C. (2000). 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate (BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis. Chemistry Letters, 29(2), 204-205. [Link]

  • Mesa Labs. SPPS Tips For Success Handout. Mesa Labs Resources.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • BenchChem. (2025). Troubleshooting low yield in N-Boc-MeVal peptide synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids. BenchChem Technical Support.
  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis. Millipore-Sigma Technical Bulletin.
  • Coin, I., et al. (2013). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis (pp. 3-28). Humana Press. [Link]

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

  • Wenschuh, H., et al. (1992). A comparative study of modern coupling reactions involving Boc-protected amino acid derivatives and dipeptides with N-terminal alpha,alpha-dialkylation and N-methylation. International journal of peptide and protein research, 40(3-4), 282-93. [Link]

  • BenchChem. (2025). Technical Support Center: Boc-N-Me-D-Met-OH Coupling Efficiency. BenchChem Technical Support.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Resources.
  • Bachem. (2021). Conversion of a DCHA salt to the free acid. Bachem Knowledge Center.
  • BenchChem. (2025). How to troubleshoot incomplete coupling of Boc-His(Boc)-OH. BenchChem Technical Support.

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Technical Support Center: N-Methylated Amino Acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to mitigate racemization during the coupling of N-methylated amino acids in peptide synthesis. N-methylation is a critical tool for enhancing the pharmacokinetic properties of peptide therapeutics, but it introduces significant synthetic challenges, most notably an increased risk of epimerization.[1][2] This resource is designed to help you navigate these challenges effectively.

Troubleshooting Guide: High Racemization Levels Detected

Encountering a high percentage of the undesired D-diastereomer in your peptide is a common but solvable issue when working with N-methylated residues. This guide provides a systematic, step-by-step approach to diagnose and resolve the problem.

Problem: HPLC or MS analysis of the crude peptide reveals a significant peak corresponding to the D-isomer of the N-methylated amino acid.

High levels of the undesired D-diastereomer can compromise the biological activity and purity of the final peptide.[3] The workflow below outlines a logical progression for troubleshooting.

G cluster_0 Troubleshooting Workflow start High Racemization Detected reagent Step 1: Evaluate Coupling Reagent & Additive start->reagent conditions Step 2: Assess Base & Reaction Conditions reagent->conditions If racemization persists protocol Step 3: Refine Coupling Protocol conditions->protocol If racemization persists end Racemization Minimized protocol->end

Caption: A logical workflow for troubleshooting high racemization levels.

Step 1: Evaluate Coupling Reagent & Additive

Causality: The choice of coupling reagent is the most critical factor influencing racemization.[3][4] The mechanism of racemization for N-methylated amino acids often proceeds through a planar oxazolium-5-oxide intermediate, unlike the oxazolone pathway common for non-methylated amino acids.[5] The ideal reagent rapidly converts the carboxylic acid to its activated form and facilitates fast coupling, minimizing the lifetime of this racemization-prone intermediate.[3]

Detailed Steps:

  • Review Your Reagent Choice:

    • If using a carbodiimide (e.g., DIC, DCC): These reagents are known to cause significant racemization when used alone.[4] Their use necessitates an additive.

    • If using a uronium/aminium reagent (e.g., HBTU, TBTU): While effective, their performance can be surpassed by newer reagents, especially for sterically hindered couplings.[6]

  • Incorporate or Upgrade Additives:

    • The function of additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is to form active esters that are more stable and less prone to racemization than the initial activated species.[7]

    • Action: If using a carbodiimide, the addition of a racemization suppressant is essential. HOAt and OxymaPure are more effective than HOBt.[3][8]

  • Switch to a More Potent Reagent:

    • For particularly difficult couplings involving N-methylated amino acids, phosphonium-based reagents are often superior.[3]

    • Action: Switch to a phosphonium-based reagent like PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or a modern uronium/aminium reagent like HATU (N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate), which are highly effective at suppressing racemization.[3][6][9] Reagents like PyBrOP have also been specifically developed to overcome difficult couplings to N-methyl amino acids.[9]

Reagent TypeExamplesRacemization PotentialRecommended Use for N-Me Amino Acids
Carbodiimide DIC, DCCHighNot recommended unless used with HOAt or OxymaPure.[3][4]
Uronium/Aminium HBTU, TBTUModerateAcceptable, but HATU is superior.[6][9]
Uronium/Aminium (HOAt-based) HATULowHighly Recommended .[9]
Phosphonium (HOBt-based) PyBOPModerateGood, but PyAOP is often better for N-Me residues.[9]
Phosphonium (HOAt-based) PyAOPLowHighly Recommended , especially for sterically hindered couplings.[6]
Halogenophosphonium PyBrOPLowExcellent for very difficult couplings.[9]
Step 2: Assess Base and Reaction Conditions

Causality: The base used during coupling plays a dual role: it deprotonates the incoming amine and can also abstract the alpha-proton from the activated amino acid intermediate, directly causing racemization.[10][11] The strength, steric hindrance, and concentration of the base are critical parameters.[3][11] Likewise, temperature and solvent polarity can influence the rate of the racemization side reaction.[3][12]

Detailed Steps:

  • Evaluate Your Base:

    • Strong, non-hindered bases like triethylamine (TEA) or even N,N-diisopropylethylamine (DIPEA) can accelerate proton abstraction and increase racemization.[3] The presence of tertiary amine salts can also significantly increase epimerization.[5][12]

    • Action: Replace strong, non-hindered bases (DIPEA, TEA) with weaker, sterically hindered alternatives like N-methylmorpholine (NMM) or sym-collidine .[3][11] Use the minimum necessary equivalents of base.

  • Control the Temperature:

    • Elevated temperatures, while sometimes used to drive sluggish reactions, will invariably increase the rate of racemization.[3][13]

    • Action: Perform the coupling at a lower temperature. Start at 0 °C and allow the reaction to proceed overnight, rather than heating to shorten the reaction time.[4]

  • Choose an Appropriate Solvent:

    • Polar aprotic solvents like DMF are known to promote racemization.[4]

    • Action: If solubility allows, consider using less polar solvents to potentially reduce the rate of epimerization.[4]

Step 3: Refine Coupling Protocol

Causality: The duration of the activation step before the coupling partner is introduced is a critical period where racemization can occur. Minimizing this "pre-activation" time reduces the opportunity for the activated intermediate to epimerize.[4]

Detailed Steps:

  • Minimize Pre-activation Time:

    • The longer the N-methylated amino acid exists in its activated state before reacting with the resin-bound amine, the higher the chance of racemization.[4]

    • Action: Add the activated amino acid solution to the resin immediately after mixing the amino acid, coupling reagent, and base. Aim for a pre-activation time of no more than 1-2 minutes.[4]

  • Consider In Situ Neutralization:

    • This approach involves generating the free amine on the resin in the presence of the activated amino acid, ensuring the nucleophile is immediately available for coupling.

    • Action: Implement an in situ neutralization protocol, especially if you are using Boc/Bzl protection strategies.[8]

  • Perform Multiple Couplings:

    • Due to the steric hindrance of N-methylated amino acids, achieving 100% coupling efficiency in a single shot can be difficult.[14] An incomplete reaction means the unreacted amine will be exposed to the full coupling cycle again for the next amino acid, which can complicate purification.

    • Action: Perform a double or triple coupling to ensure the reaction goes to completion.[3] Monitor reaction completion with a test that works for secondary amines, like the Bromophenol Blue test, as the Ninhydrin test will not work.[3][14]

Frequently Asked Questions (FAQs)

Q1: Why are N-methylated amino acids more prone to racemization during peptide coupling?

A1: N-methylated amino acids exhibit a higher propensity for racemization due to a combination of electronic and steric effects. The N-methyl group increases steric hindrance, which can slow down the desired coupling reaction.[2][3] This prolonged exposure to activation and basic conditions increases the opportunity for the primary racemization mechanism to occur.[3] For N-methylated amino acids, this is often the formation of a planar oxazolium-5-oxide intermediate, which can be readily deprotonated at the alpha-carbon by a base, leading to a loss of stereochemical integrity.[5]

G cluster_0 Racemization Mechanism via Oxazolium Intermediate Activated_AA Activated N-Me Amino Acid (Chiral) Oxazolium Planar Oxazolium-5-oxide Intermediate (Achiral) Activated_AA->Oxazolium + Base - H+ D_Peptide D-Peptide (Undesired) Oxazolium->D_Peptide + Amine Attack (Top) L_Peptide L-Peptide (Desired) Oxazolium->L_Peptide + Amine Attack (Bottom)

Caption: Racemization of N-methylated amino acids.

Q2: Are there specific N-methylated amino acids that are more problematic than others?

A2: Yes. While all N-methylated amino acids are challenging, those with bulky side chains, such as N-methyl-valine or N-methyl-isoleucine, present the greatest difficulty. The combination of the N-methyl group and a bulky side chain creates significant steric obstruction, further slowing the coupling reaction and increasing the window for racemization.[7]

Q3: How can I accurately quantify the level of racemization in my sample?

A3: The most reliable method is through chiral chromatography after peptide hydrolysis. A standard protocol involves:

  • Acid Hydrolysis: The peptide is completely hydrolyzed back to its constituent amino acids using 6 M HCl, often heated at 110°C for 24 hours in a sealed tube.[3]

  • Derivatization: The amino acid hydrolysate is reacted with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA). This reaction creates diastereomers.[3]

  • RP-HPLC Analysis: The resulting diastereomers (L-L and L-D) can be separated and quantified using standard reverse-phase HPLC. The L-L diastereomer typically elutes earlier than the L-D diastereomer.[7] It is crucial to run standards to confirm peak identities.[3]

Q4: Can microwave-assisted synthesis help reduce racemization for N-methylated amino acids?

A4: The use of microwave energy can be a double-edged sword. While it can dramatically accelerate slow coupling reactions, the associated increase in temperature can also increase the rate of racemization.[15] Therefore, if using a microwave synthesizer, it is critical to employ highly efficient, low-racemization coupling reagents (like HATU or PyAOP) and carefully control the temperature and irradiation time to find a balance between driving the reaction to completion and minimizing epimerization.

Experimental Protocols

Protocol 1: Recommended Coupling Protocol for a Difficult N-Methylated Amino Acid

This protocol is optimized for minimizing racemization during the coupling of a sterically hindered N-methylated amino acid (e.g., Fmoc-N-Me-Val-OH) onto a resin-bound peptide.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-N-Me-Val-OH (3-5 equivalents)

  • HATU (3-5 equivalents)

  • N-methylmorpholine (NMM) (6-10 equivalents)

  • Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling & Deprotection: Swell the resin in DMF for 30-60 minutes. Remove the N-terminal Fmoc group by treating with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-N-Me-Val-OH (3-5 eq.), HATU (3-5 eq.), and NMM (6-10 eq.) in DMF.

  • Coupling: Immediately add the activation solution to the deprotected resin. Do not allow for a pre-activation time longer than 1 minute.

  • Reaction: Agitate the mixture at 0 °C. Allow the reaction to proceed for 4-6 hours or overnight.

  • Monitoring: Wash a small sample of resin beads and perform a Bromophenol Blue test. A yellow color indicates completion; a blue or green color indicates the presence of free amine.[14]

  • Recoupling (if necessary): If the test is positive, drain the reaction vessel and repeat steps 2-5.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF to prepare for the next cycle.

References

  • BenchChem Technical Support Team. (2025).
  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Managing Epimerization of N,N-Dimethyl-L-Valine in Peptide Synthesis. BenchChem.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • MDPI. (n.d.).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • BenchChem Technical Support Team. (2025). preventing racemization of N,N-Dimethyl-L-Valine during coupling. BenchChem.
  • BenchChem Technical Support Team. (2025). preventing racemization of Z-N-Me-Ala-OH during coupling. BenchChem.
  • Boc Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Boc Sciences.
  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342.
  • BenchChem Technical Support Team. (2025).
  • LifeTein. (2025).
  • Creation Ministries International. (2023). Racemization of amino acids under natural conditions: part 3—condensation to form oligopeptides.
  • Biondi, L., & De Zotti, M. (2018). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Synthesis (pp. 147-162). Springer.

Sources

side reactions associated with Boc-N-Me-Phe DCHA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Boc-N-Me-Phe-DCHA. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with incorporating N-methylated amino acids into peptide sequences. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and success of your synthesis.

Introduction: The Challenge of N-Methylation

N-methylated amino acids, such as N-methyl-L-phenylalanine (N-Me-Phe), are invaluable tools in medicinal chemistry. The N-methyl group enhances metabolic stability by protecting the adjacent peptide bond from enzymatic cleavage and can improve membrane permeability by removing a hydrogen bond donor.[1][2] However, these benefits come with significant synthetic challenges. The methyl group introduces steric bulk, which hinders the nitrogen atom's nucleophilicity, making standard coupling reactions inefficient and prone to failure.[1][3] This guide will help you overcome these hurdles and minimize common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the dicyclohexylammonium (DCHA) salt form?

A1: Boc-N-Me-Phe is often supplied as a DCHA salt to improve its shelf-life and handling characteristics. The salt form is typically a stable, crystalline solid that is less prone to degradation than the free acid. Before use in solid-phase peptide synthesis (SPPS), the free carboxylic acid must be regenerated.

Q2: How do I convert the Boc-N-Me-Phe-DCHA salt to the free acid?

A2: The DCHA salt must be neutralized to liberate the free carboxylic acid required for the coupling reaction. This is typically achieved through a simple acid-base extraction. A detailed protocol is provided in the "Experimental Protocols" section below.

Q3: What are the immediate signs of a failed or incomplete coupling reaction with Boc-N-Me-Phe?

A3: The primary indicators of poor coupling efficiency are:

  • Positive Colorimetric Test: For Fmoc-based synthesis, a positive (blue/green) bromophenol blue test on resin beads after coupling indicates unreacted free amines.[3] For Boc-based synthesis, a positive ninhydrin test (for primary amines) or a specific test for secondary amines would be indicative.

  • Deletion Sequences in Mass Spectrometry: Analysis of the crude peptide by LC-MS will show a significant peak corresponding to the peptide sequence missing the N-methylated residue.[3]

  • Low Final Yield: The overall yield of the desired peptide will be substantially lower than expected due to the incomplete incorporation at the N-methylated position.[1][3]

Q4: Why is my Boc deprotection step sluggish or incomplete for the N-methylated residue?

A4: The same steric hindrance that complicates the coupling step can also impede the Boc deprotection.[4] The bulky N-methyl group can sterically hinder the approach of the acid (typically trifluoroacetic acid, TFA) to the Boc protecting group, slowing the cleavage reaction.[4][5] This may require longer reaction times or stronger acidic conditions to ensure complete removal.

Troubleshooting Guide: Side Reactions & Solutions

This section provides a systematic approach to diagnosing and resolving common side reactions encountered when using Boc-N-Me-Phe-DCHA.

Issue 1: Incomplete Coupling and Deletion Sequences

The most frequent problem when incorporating N-methylated amino acids is the failure of the peptide bond to form efficiently, resulting in a peptide chain that is missing the intended residue.

  • Root Cause: The primary cause is the steric hindrance imposed by the N-methyl group, which significantly reduces the nucleophilicity of the secondary amine on the growing peptide chain.[1][3] This makes it difficult for the activated carboxyl group of the incoming Boc-N-Me-Phe to approach and react.

  • Troubleshooting & Optimization:

    • Choice of Coupling Reagent: Standard coupling reagents like DCC/HOBt are often insufficient. More potent activating agents are required.

    • Extended Reaction Times & Temperature: Unlike standard couplings (1-2 hours), reactions involving N-methylated residues often require significantly longer times (4-24 hours) or elevated temperatures (e.g., 50°C) to proceed to completion.[1] Microwave-assisted synthesis can also be highly effective.[6]

    • Solvent Choice: Ensure the resin is well-swollen. Solvents like N-methylpyrrolidone (NMP) are often superior to dimethylformamide (DMF) for difficult couplings as they can better disrupt peptide aggregation.[3][6]

  • Validation: After coupling, perform a colorimetric test (e.g., bromophenol blue) to confirm the absence of free amines. A negative result (yellow beads) indicates a complete reaction.[3]

Coupling ReagentActivation MechanismAdvantagesDisadvantages
HATU/HBTU Forms a highly reactive O-acylisourea intermediate.Fast activation, high efficiency, widely used for hindered couplings.Can cause racemization, especially with prolonged pre-activation.
DEPBT Forms a phosphorane-based active ester.Reportedly low racemization for N-methylated amino acids.[7]Can produce side products requiring extensive purification.[7]
Amino Acid Chlorides In-situ formation of the highly reactive acyl chloride.Extremely reactive, can overcome severe steric hindrance.[3]Requires careful handling; can lead to side reactions if not optimized.
Issue 2: Racemization

The forceful conditions required to drive the coupling reaction to completion can increase the risk of losing the stereochemical integrity of the N-methylated amino acid.

  • Root Cause: Over-activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is prone to racemization by deprotonation and reprotonation at the alpha-carbon. While N-methylation can suppress this pathway to some extent, it remains a risk under harsh conditions.[8]

  • Troubleshooting & Optimization:

    • Minimize Pre-activation Time: Add the coupling reagent directly to the resin mixture containing the free amine and the protected amino acid (in-situ activation) rather than pre-activating the amino acid separately.

    • Use Additives: The inclusion of additives like OxymaPure® or Cl-HOBt instead of HOBt can help suppress racemization.

    • Lower Temperature: If possible, perform the coupling at a lower temperature for a longer duration to minimize the energy available for racemization.

  • Validation: The extent of racemization can only be accurately determined by chiral HPLC analysis of the cleaved and purified peptide or by digesting the peptide and analyzing the resulting amino acids.

Issue 3: Side Reactions During Boc Deprotection

The removal of the Boc group is another critical step where side reactions can occur.

  • Root Cause: The deprotection reaction proceeds via the formation of a tert-butyl cation.[9] This highly reactive electrophile can be captured by nucleophilic side chains in the peptide, particularly Tryptophan (Trp) and Methionine (Met), leading to unwanted alkylation.[10][11]

  • Troubleshooting & Optimization:

    • Use of Scavengers: Always include scavengers in the TFA cleavage cocktail to trap the tert-butyl cations before they can react with the peptide.

    • Extended Deprotection Time: As mentioned in the FAQs, deprotection of a sterically hindered N-terminus may be slow.[4] Ensure sufficient time (e.g., 2 min pre-wash followed by a 20-30 min treatment) for complete removal.[4]

  • Validation: LC-MS analysis of the crude peptide will reveal the presence of side products. For example, tert-butylation of a tryptophan residue will result in a mass increase of +56 Da.

ScavengerTarget Residue(s)Typical Concentration (v/v)Notes
Triisopropylsilane (TIS) General purpose, Trp1-5%Very effective at reducing tryptophan alkylation.[4]
Thioanisole Met, general purpose1-5%Prevents S-alkylation of methionine.[4]
Water General purpose1-5%Helps suppress various side reactions.[4]
Ethanedithiol (EDT) Cys, Trp1-2.5%Particularly useful for protecting cysteine residues.[4]

Visualized Workflows and Mechanisms

Troubleshooting Incomplete Coupling

G start Coupling Step with Boc-N-Me-Phe test Perform Colorimetric Test (e.g., Bromophenol Blue) start->test result_neg Test Negative (Yellow) Coupling Successful test->result_neg Complete result_pos Test Positive (Blue) Incomplete Coupling test->result_pos Incomplete proceed Proceed to Deprotection result_neg->proceed troubleshoot Troubleshoot: 1. Re-couple with stronger reagent (HATU) 2. Increase reaction time/temperature 3. Consider microwave assistance result_pos->troubleshoot retest Re-run Colorimetric Test troubleshoot->retest retest->result_neg Success failure Consider Resynthesis or Sequence Modification retest->failure Failure

Caption: Workflow for diagnosing and resolving incomplete coupling.

Mechanism of Steric Hindrance

G cluster_0 Standard Coupling (Primary Amine) cluster_1 Hindered Coupling (N-Methyl Amine) N_H N H1 H N_H->H1 R1 R N_H->R1 Activated_AA Activated Amino Acid Activated_AA->N_H Easy Approach N_Me N Me CH3 N_Me->Me R2 R N_Me->R2 Activated_AA2 Activated Amino Acid Activated_AA2->N_Me Steric Clash!

Caption: Steric hindrance from the N-methyl group blocks coupling.

Experimental Protocols

Protocol 1: Regeneration of Free Acid from DCHA Salt
  • Dissolution: Dissolve the Boc-N-Me-Phe-DCHA salt in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a 5-10% aqueous solution of citric acid or potassium bisulfate (KHSO₄). Repeat the wash 2-3 times. Causality: The acidic wash protonates the dicyclohexylamine, forming a water-soluble salt that partitions into the aqueous phase, leaving the free carboxylic acid in the organic layer.

  • Water Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual acid and water.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the Boc-N-Me-Phe-OH as a solid or viscous oil.

  • Verification: Confirm the absence of dicyclohexylamine by ¹H NMR before proceeding.

Protocol 2: Optimized Coupling for Boc-N-Me-Phe

This protocol assumes a 0.1 mmol scale on a solid support.

  • Resin Preparation: Swell the peptide-resin (with the free N-terminal secondary amine) in NMP for 30 minutes.[3]

  • Reagent Preparation: In a separate vial, dissolve Boc-N-Me-Phe-OH (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and OxymaPure® (0.4 mmol, 4 eq.) in NMP.

  • Activation and Coupling: Add the reagent solution to the swollen resin, followed immediately by N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.). Agitate the reaction vessel at room temperature for 4-6 hours. Causality: Using a high excess of reagents and an extended reaction time helps to drive the sterically hindered reaction to completion.

  • Monitoring: After 4 hours, take a small sample of resin beads, wash them thoroughly, and perform a bromophenol blue test. If the test is positive (blue), continue the reaction, potentially with gentle heating (40-50°C).

  • Washing: Once the reaction is complete (negative colorimetric test), drain the reaction vessel and wash the resin thoroughly with NMP (3x), DCM (3x), and NMP (3x) to remove all residual reagents before proceeding to the next deprotection step.

References

  • LifeTein. (2025, September 25). Should My Peptide Be Methylated?Link

  • BenchChem. (2025, December). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis. Link

  • BenchChem. (2025, December). Strategies to overcome steric hindrance in N-methylated peptide synthesis. Link

  • BenchChem. (2025, December). Technical Support Center: t-Boc Deprotection of N-Methylated Compounds. Link

  • El-Faham, A., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. Journal of Peptide Science, 24(3), e3110. Link

  • BOC Sciences. Amino Acid Protection & Deprotection Services.

  • APExBIO. Boc-D-N-Me-Phe.DCHA. Link

  • El-Faham, A., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. ResearchGate. Link

  • Bibliomed. Side reactions in peptide synthesis: An overview. Link

  • Malkov, A. V., Vranková, K., Černý, M., & Kočovský, P. (2009). On the Selective N-Methylation of BOC-Protected Amino Acids. The Journal of Organic Chemistry, 74(15), 5637–5640. Link

  • Niu, C. H., & Yang, D. C. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292–298. Link

  • Pen-Tung Sah, T. (n.d.). Exploring N-Boc-N-methyl-D-phenylalanine Dicyclohexylammonium Salt: A Key Pharmaceutical Intermediate. Link

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Link

  • APExBIO. Boc-N-Me-Phe.DCHA. Link

  • Bachem. Bachem Peptide Guide. Link

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Link

  • Maini, R., Daugherty, A. B., & Lajoie, J. M. (2013). Ribosomal Synthesis of N-Methyl Peptides. Journal of the American Chemical Society, 135(12), 4647–4650. Link

  • Smith, C. D., & Organ, M. G. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Scientific Reports, 8(1), 1787. Link

  • Chem-Impex International. Nα-Boc-Nα-Methyl-L-phenylalanine dicyclohexylammonium salt. Link

  • Applied Biosystems. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Link

  • Reddit. (2021, May 22). Solid phase peptide synthesis help. r/Biochemistry. Link

  • ChemPep. Boc Solid Phase Peptide Synthesis. Link

  • ResearchGate. (n.d.). Common side reactions in peptide synthesis occurring on resin (a and b) or during Fmoc-amino acid activation (c and d). Link

  • CymitQuimica. Boc-N-Me-Phe.DCHA. Link

  • Chem-Impex International. Boc-N-methyl-D-phenylalanine dicyclohexylammonium salt. Link

  • Chem-Impex International. Boc-N-methyl-4-nitro-L-phenylalanine dicyclohexylammonium salt. Link

  • Biosynth. Nα-Boc-Nα-Methyl-L-phenylalanine dicyclohexylammonium salt. Link

  • National Center for Biotechnology Information. Boc-N-Me-Phe-OH. PubChem Compound Summary for CID 7010602. Link

  • Sigma-Aldrich. Boc-N-Me-Phe-OH. Link

  • TCI Chemicals. Boc-N-Me-Phe-OH. Link

  • Cross, W. (2022, September 29). PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE. NTU > IRep. Link

  • Aapptec Peptides. Boc-Phe-OH [13734-34-4]. Link

Sources

Technical Support Center: Purification Strategies for Peptides Containing N-Methyl-Phe

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with N-methylated peptides, specifically those incorporating N-methyl-phenylalanine (N-Me-Phe). The inclusion of N-methylated amino acids like N-Me-Phe is a powerful strategy to enhance the pharmacokinetic properties of therapeutic peptides, improving metabolic stability and cell permeability.[1][2][3][4] However, this modification introduces unique challenges during purification.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven experience. Our goal is to empower you to overcome common purification hurdles and achieve high-purity N-Me-Phe-containing peptides.

Troubleshooting Guide: Navigating Common Purification Issues

This section addresses specific problems you may encounter during the purification of N-Me-Phe peptides, offering probable causes and actionable solutions.

Question: My N-Me-Phe peptide is exhibiting significant peak broadening or multiple peaks during RP-HPLC. What is the cause and how can I resolve this?

Probable Cause: A common issue with N-methylated peptides is slow conformational isomerization around the N-methylated amide bond.[5][6] This leads to the presence of both cis and trans isomers that are in slow equilibrium on the HPLC timescale, resulting in broadened or split peaks.

Solutions:

  • High-Temperature HPLC: Increasing the column temperature (e.g., to 40-60°C) can accelerate the interconversion between cis and trans isomers, often causing the multiple peaks to coalesce into a single, sharper peak.[6] However, be mindful of the peptide's thermal stability to avoid degradation.[6]

  • Shallow Gradient Elution: Employing a shallower gradient (e.g., 0.5-1% increase in organic solvent per minute) can provide better separation of the isomers if they cannot be coalesced.[5]

  • Solvent System Modification: Experiment with different organic modifiers. While acetonitrile is standard, solvents like isopropanol or n-propanol can alter selectivity and may improve peak shape for hydrophobic peptides.[7][8]

Question: The retention time of my N-Me-Phe peptide is much longer than its non-methylated analog, and it's co-eluting with hydrophobic impurities. How can I improve the separation?

Probable Cause: The N-methyl group on the phenylalanine residue increases the overall hydrophobicity of the peptide.[1][6] This leads to stronger interactions with the reversed-phase stationary phase (e.g., C18), resulting in longer retention times and potential co-elution with other hydrophobic species.[1][6]

Solutions:

  • Change in Stationary Phase: If using a C18 column, consider switching to a stationary phase with lower hydrophobicity, such as C8, C4, or a diphenyl column.[1][9] This will reduce the retention time of your highly hydrophobic peptide and may improve resolution from impurities.

  • Ion-Pairing Agent Optimization: While trifluoroacetic acid (TFA) is the standard ion-pairing agent, using an alternative like formic acid or a more hydrophobic ion-pairing agent such as heptafluorobutyric acid (HFBA) can alter selectivity and improve separation.[7][10]

  • Orthogonal Purification: Implement a multi-step purification strategy.[11][12] An initial purification step using a different separation mechanism, such as ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC), can remove impurities that are difficult to separate by RP-HPLC alone.[11]

Question: My N-Me-Phe peptide is poorly soluble in the HPLC mobile phase, leading to precipitation during sample preparation or injection. What can I do?

Probable Cause: The increased lipophilicity and potential for aggregation of N-Me-Phe-containing peptides can lead to poor solubility in aqueous solutions.[1][5][13]

Solutions:

  • Use of Co-solvents: Dissolve the crude peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before diluting it with the initial mobile phase.[1][5] Always perform a small-scale solubility test first.

  • pH Adjustment: The solubility of a peptide is often lowest at its isoelectric point (pI). Adjusting the pH of the dissolution buffer can increase the peptide's net charge and improve solubility. For acidic peptides (low pI), try a basic buffer, and for basic peptides (high pI), use an acidic buffer.[5]

  • Solubilizing Agents: For particularly difficult peptides, consider the cautious use of denaturants like guanidinium hydrochloride (GdnHCl) in the sample solvent.[5] However, ensure this is compatible with your HPLC column and downstream applications.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and purification of N-Me-Phe-containing peptides.

Q1: Why does N-methylation of phenylalanine affect peptide purification so significantly?

A1: N-methylation of the peptide backbone at the phenylalanine residue introduces several key changes. Firstly, it removes a hydrogen bond donor, which can disrupt secondary structures like β-sheets and reduce the potential for aggregation in some cases.[5] However, it also adds a methyl group, which increases the steric bulk and hydrophobicity of the peptide.[6][14] This increased hydrophobicity is the primary reason for the challenges in reversed-phase chromatography, leading to stronger retention.[6] Additionally, the steric hindrance of the methyl group can make the preceding peptide bond more difficult to form during synthesis, potentially leading to a higher proportion of deletion sequences as impurities.[14]

Q2: Can I expect lower yields and purity for crude N-Me-Phe peptides compared to standard peptides?

A2: Yes, it is common to observe lower crude yields and purity for N-methylated peptides.[14] The N-methylated amino acid exhibits lower reactivity during solid-phase peptide synthesis (SPPS), which can lead to incomplete coupling reactions.[14] This results in a more complex crude product containing a higher percentage of deletion sequences, necessitating more rigorous purification.[14]

Q3: Are there any alternatives to RP-HPLC for purifying N-Me-Phe peptides?

A3: While RP-HPLC is the most common and powerful technique for peptide purification, other methods can be used, especially in an orthogonal approach.[15] Hydrophobic interaction chromatography (HIC) can be a useful alternative for separating peptides based on hydrophobicity under different solvent conditions than RP-HPLC.[16] For peptides that are difficult to separate from closely related impurities, techniques like ion-exchange chromatography (IEX) can provide an alternative selectivity based on charge.[11]

Q4: How can I confirm the purity and identity of my final N-Me-Phe peptide?

A4: Purity is typically assessed by analytical RP-HPLC, where the goal is to see a single, sharp peak. The identity of the peptide should be confirmed by mass spectrometry (MS) to ensure it has the correct molecular weight. For complex peptides or to confirm the location of the N-methylation, tandem mass spectrometry (MS/MS) or nuclear magnetic resonance (NMR) spectroscopy may be necessary.

Experimental Protocols

Detailed Protocol: RP-HPLC Purification of a Hydrophobic N-Me-Phe Peptide

This protocol provides a starting point for the purification of an N-Me-Phe-containing peptide. Optimization will likely be required based on the specific properties of your peptide.

1. Crude Peptide Preparation:

  • After cleavage and precipitation of the peptide, thoroughly wash the crude pellet with cold diethyl ether to remove organic scavengers.[1]
  • Perform a small-scale solubility test to determine the best solvent for your peptide. Start with common HPLC solvents like water with 0.1% TFA and acetonitrile with 0.1% TFA. If solubility is poor, test small amounts of DMSO or DMF.[1]
  • Dissolve the crude peptide in a minimal volume of the chosen strong organic solvent (e.g., DMSO) and then dilute with the initial HPLC mobile phase (e.g., 95% Solvent A, 5% Solvent B).[1]
  • Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.

2. HPLC Conditions:

  • Column: Start with a C8 or C4 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).
  • Mobile Phase A: 0.1% TFA in HPLC-grade water.
  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
  • Gradient: A shallow gradient is recommended. For example, a linear gradient from 5% to 65% Solvent B over 60 minutes.[5]
  • Flow Rate: A typical flow rate for a 10 mm ID column is 2-4 mL/min.
  • Detection: Monitor the elution at 214 nm and 280 nm.[5]
  • Column Temperature: Set the column temperature to 40°C to aid in resolving cis/trans isomers.[6]

3. Purification and Analysis:

  • Inject the prepared sample onto the equilibrated column.
  • Collect fractions corresponding to the major peaks.[5]
  • Analyze the purity of each fraction using analytical RP-HPLC with a faster gradient.
  • Confirm the identity of the desired peptide in the pure fractions by mass spectrometry.
  • Pool the pure fractions and lyophilize to obtain the final product.

Visualizations

Diagram: Logical Workflow for N-Me-Phe Peptide Purification

PurificationWorkflow cluster_prep Sample Preparation cluster_purification Purification Strategy cluster_analysis Analysis & Final Product start Crude N-Me-Phe Peptide solubility_test Solubility Test (e.g., H2O, ACN, DMSO) start->solubility_test dissolve Dissolve & Dilute solubility_test->dissolve filtrate Filter (0.22 µm) dissolve->filtrate rphplc Primary RP-HPLC filtrate->rphplc orthogonal Orthogonal Method (e.g., IEX, SEC) rphplc->orthogonal If purity is insufficient analytics Analytical HPLC & MS rphplc->analytics orthogonal->analytics pooling Pool Pure Fractions analytics->pooling Purity & Identity Confirmed lyophilize Lyophilize pooling->lyophilize final_product Pure N-Me-Phe Peptide lyophilize->final_product

Caption: A logical workflow for the purification of N-Me-Phe containing peptides.

References

  • Technical Support Center: Overcoming Solubility Challenges of N-Methylated Peptides. Benchchem.
  • Technical Support Center: HPLC Purification of N-methylated Peptides. Benchchem.
  • Should My Peptide Be Methylated?. LifeTein.
  • Application Note: Purification of Peptides Containing N,N-Dimethyl-L-Valine. Benchchem.
  • Ion-Pair Reagents for HPLC. TCI Chemicals.
  • A More Effective Purification of Therapeutic Peptides Using Orthogonal Techniques. Xtalks.
  • Better Purities With Orthogonal Peptide Purification Using PEC. Gyros Protein Technologies.
  • Peptide Purification Process & Methods: An Overview. Bachem.
  • Technical Support Center: Managing Aggregation of Peptides with N-Methylated Residues. Benchchem.
  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. National Institutes of Health.
  • A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis. Benchchem.
  • Which chromatography is preferred for purification of hydrophobic peptide?. ResearchGate.
  • Peptides purification development in Reverse Phase. Interchim – Blog.
  • Ion-Pair Reagents for HPLC. Spectrum Chemical.
  • Designing Purification Methods for Hydrophobic Peptides. Nest Group.
  • Peptide Isolation & Purification Techniques. Waters Corporation.
  • Leveraging orthogonal mass spectrometry based strategies for comprehensive sequencing and characterization of ribosomal antimicrobial peptide natural products. PubMed Central.
  • HPLC Ion Pair Reagents. Fisher Scientific.
  • N-methylation of peptides: a new perspective in medicinal chemistry. Semantic Scholar.
  • Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. National Institutes of Health.
  • Ion Pair Reagents (for HPLC). Tokyo Chemical Industry Co., Ltd. (APAC).
  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments.
  • HPLC Ion Pair Reagents. INTERCHIM.
  • Troubleshooting aggregation in peptides with N-methylated amino acids. Benchchem.
  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications.
  • Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. National Institutes of Health.
  • Purification of naturally occurring peptides by reversed-phase HPLC. PubMed.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Orthogonal Chromatographic Techniques for Therapeutic Protein Characterization.
  • Technical Support Center: Preventing Aggregation in Trp-Thr Containing Peptides. Benchchem.
  • Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis.
  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Factors affecting the physical stability (aggregation) of peptide therapeutics. National Institutes of Health.
  • Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly. ACS Nano.

Sources

dealing with steric hindrance in Boc-N-Me-Phe DCHA coupling.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for successfully coupling the sterically hindered amino acid, Boc-N-Me-Phe-DCHA. As Senior Application Scientists, we have designed this guide to explain the causality behind experimental choices, ensuring your success with this challenging but critical synthetic step.

Understanding the Core Challenge: Steric Hindrance

The primary difficulty in coupling N-methylated amino acids, such as Boc-N-Me-Phe-OH, arises from steric hindrance. The presence of the methyl group on the amide nitrogen creates a bulky tertiary amine, which physically obstructs the approach of the activated carboxylic acid of the incoming amino acid.[1][2][3] This hindrance significantly slows down the rate of peptide bond formation compared to coupling with a primary amine, often leading to incomplete reactions, low yields, and the formation of deletion sequences in your peptide.[1]

StericHindrance cluster_amine Amine Component cluster_acid Activated Acid Component Amine_N R'-NH-Me Amine_H H Amine_N->Amine_H Amine_Me Me Amine_N->Amine_Me Amine_R R' Amine_N->Amine_R p2 Acid_C R-CO-X p1 Acid_C->p1 Approach p1->Amine_N p2->Acid_C Steric Clash! caption The methyl group (yellow) on the nitrogen sterically blocks the incoming activated carboxylic acid (green), hindering peptide bond formation.

Caption: Steric hindrance in N-methylated amino acid coupling.

Frequently Asked Questions (FAQs)

Q1: My starting material is Boc-N-Me-Phe-OH DCHA salt. Can I use it directly in the coupling reaction?

No, you cannot. The dicyclohexylammonium (DCHA) salt must first be converted to the free carboxylic acid.[4] DCHA is used to make the amino acid derivative a stable, crystalline solid, which improves its shelf-life and handling.[5][6] However, the DCHA cation neutralizes the carboxylic acid, preventing it from being activated by the coupling reagent. Failure to liberate the free acid is a common reason for complete reaction failure.

Q2: How do I convert the DCHA salt to the free acid?

A standard liquid-liquid extraction protocol is used. The DCHA salt is dissolved in an organic solvent (like ethyl acetate) and washed with a weak acid (like 10% citric acid or dilute phosphoric acid) to protonate the carboxylate and extract the dicyclohexylamine into the aqueous phase.[4]

Important: Do not use hydrochloric acid (HCl) for the wash. Dicyclohexylamine will precipitate as dicyclohexylammonium chloride, which is sparingly soluble and can contaminate your product.[4]

Q3: Why is my coupling reaction failing or giving very low yields even after liberating the free acid?

Low yields with hindered amino acids are most often due to two factors:

  • Insufficient Reagent Potency: Standard coupling reagents like DCC, DIC, HBTU, or HCTU are often not powerful enough to overcome the high activation energy barrier caused by steric hindrance.[1][7]

  • Suboptimal Reaction Conditions: Factors like the choice of base, solvent, and temperature are critical. Using a non-optimal base can hinder the reaction or lead to side products.

Q4: What are the best coupling reagents for Boc-N-Me-Phe-OH?

For sterically demanding couplings, more potent onium-salt-based reagents are required.[2]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is considered the gold standard.[1][7][8] Its mechanism involves the formation of a highly reactive OAt-active ester, which is exceptionally efficient at acylating hindered amines.[8][9]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another excellent choice, often associated with lower racemization levels.[2]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is also highly effective.

Q5: How can I minimize the risk of epimerization during this difficult coupling?

Epimerization is a risk during any peptide coupling, especially when reaction rates are slow due to steric hindrance, allowing the activated ester more time to racemize.[10]

  • Use Superior Reagents: HATU is prized for its ability to suppress racemization due to its rapid reaction kinetics.[8][11] The inclusion of the HOAt moiety is superior to HOBt in preserving stereochemical integrity.[2]

  • Choose the Right Base: Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. Avoid less hindered bases like triethylamine (TEA).

  • Control Temperature: While some difficult couplings benefit from elevated temperatures, this can also increase epimerization.[2] It is best to start at room temperature and only apply heat if necessary, optimizing for the shortest possible reaction time.

Troubleshooting Guide

Problem Possible Cause Recommended Solution & Explanation
No Product Formation DCHA salt was not converted to the free acid.Action: Before coupling, perform an acidic workup on your starting material. Explanation: The carboxylate is blocked by the DCHA counterion and cannot be activated by the coupling reagent. See Protocol 1 below.[4]
Low Yield / Incomplete Reaction (e.g., positive bromophenol blue test[1][7])Coupling reagent is not potent enough.Action: Switch from reagents like HBTU/HCTU or carbodiimides to HATU or COMU . Explanation: HATU forms a more reactive OAt-ester intermediate, which more effectively overcomes the steric barrier to acylate the N-methyl amine.[1][8]
Insufficient activation time or incorrect stoichiometry.Action: Pre-activate the Boc-N-Me-Phe-OH with HATU and DIPEA for 5-10 minutes before adding your amine component. Use a slight excess (1.1-1.2 eq) of the acid and coupling reagent.[7][8] Explanation: Pre-activation ensures the highly reactive species is fully formed before the nucleophile is introduced, driving the reaction forward.
Significant Epimerization Detected Base-catalyzed racemization of the activated ester.Action: Ensure you are using a hindered base like DIPEA or 2,4,6-Collidine instead of N-Methylmorpholine (NMM) or Triethylamine (TEA).[2] Explanation: Hindered bases are less likely to deprotonate the α-carbon of the activated amino acid, which is the primary mechanism of racemization.[10]
Prolonged reaction time at elevated temperature.Action: Optimize the reaction for the shortest time required for completion at the lowest effective temperature. Monitor progress closely. Explanation: Higher temperatures and longer times increase the window of opportunity for the activated intermediate to epimerize.[2]
Guanidinylation Side Product (Observed in Mass Spec)Excess HATU reacting with the free amine of the coupling partner.Action: Use a stoichiometry of HATU closer to 1:1 with the carboxylic acid. Avoid large excesses of HATU.[8] Explanation: The free amine can sometimes attack the guanidinium carbon of HATU itself, leading to a capped, unreactive peptide. This is more common when the desired coupling is slow.[8][12]

Detailed Experimental Protocols

Protocol 1: Liberation of Free Acid from Boc-N-Me-Phe-OH·DCHA Salt

This protocol must be performed before initiating the coupling reaction.

  • Dissolution: Suspend the Boc-N-Me-Phe-OH·DCHA salt (1.0 eq) in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 mL per gram of salt).

  • Acid Wash: Transfer the suspension to a separatory funnel. Add an equal volume of cold (0-4°C) 10% aqueous citric acid or 5% aqueous phosphoric acid.[4] Shake vigorously for 1-2 minutes. The solid should fully dissolve as two clear phases appear.

  • Phase Separation: Allow the layers to separate. Drain and discard the lower aqueous phase.

  • Repeat Wash: Wash the organic layer two more times with the aqueous acid solution, followed by two washes with water and one wash with brine to remove residual acid.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting oil or foam is the free acid, Boc-N-Me-Phe-OH, which should be used promptly.

DCHA_Removal Start Start: Boc-N-Me-Phe-O⁻ DCHA⁺ (Solid Salt) Dissolve 1. Dissolve in Ethyl Acetate Start->Dissolve Wash 2. Wash with 10% Citric Acid (aq) in Separatory Funnel Dissolve->Wash Separate 3. Separate Layers (Discard Aqueous DCHA-Citrate) Wash->Separate Dry 4. Dry Organic Layer (Na₂SO₄) Separate->Dry Evaporate 5. Evaporate Solvent Dry->Evaporate End End: Boc-N-Me-Phe-OH (Free Acid) Evaporate->End

Caption: Workflow for liberating the free acid from its DCHA salt.

Protocol 2: HATU-Mediated Coupling of Boc-N-Me-Phe-OH

This protocol assumes the coupling partner is a free amine (e.g., a deprotected peptide on resin or in solution).

  • Reagent Preparation: In a separate vessel, dissolve the free acid Boc-N-Me-Phe-OH (1.2 eq) and HATU (1.15 eq) in an anhydrous polar aprotic solvent like DMF or NMP.[7][8]

  • Base Addition: Add the hindered base, DIPEA (2.5 eq), to the solution from Step 1.[7]

  • Pre-Activation: Allow the activation mixture to stand at room temperature for 5-10 minutes.[7][8] This is the "pre-activation" step where the reactive OAt-ester is formed.

  • Coupling: Add the activated amino acid solution to your vessel containing the amine component (1.0 eq).

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours. For particularly difficult couplings (e.g., coupling to another N-methylated residue), extended reaction times (up to 24 hours) or gentle heating (40-50°C) may be necessary.

  • Monitoring (for Solid Phase): To check for completion, remove a small sample of resin beads, wash them thoroughly, and perform a bromophenol blue test. A yellow color indicates a complete reaction (no free amine), while a blue or green color indicates an incomplete reaction.[1][7] If incomplete, a second coupling (recoupling) may be required.

HATU_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Acid R-COOH + DIPEA ActiveEster Reactive OAt-Active Ester (R-CO-OAt) + Tetramethylurea Acid->ActiveEster attacks HATU HATU Reagent HATU->ActiveEster Peptide Peptide Bond Formed (R-CO-N(Me)-R') ActiveEster->Peptide attacks Amine Amine Component (R'-NH-Me) Amine->Peptide HOAt HOAt byproduct Peptide->HOAt releases

Caption: Simplified mechanism of HATU-mediated peptide coupling.

Data Summary: Comparison of Coupling Reagents

ReagentTypeEfficiency (Hindered)Racemization RiskByproductNotes
HATU Uronium/GuanidiniumExcellent Very Low Soluble Urea, HOAtThe industry standard for difficult couplings due to high reactivity and stereochemical preservation.[1][8][11]
PyBOP PhosphoniumVery Good LowSoluble Phosphine OxideA strong alternative to HATU, particularly effective in suppressing racemization.[2]
HBTU/HCTU Uronium/GuanidiniumModerateLow-ModerateSoluble Urea, HOBtOften less effective for severely hindered couplings like N-Me to N-Me amino acids.[1][7]
DCC/DIC CarbodiimidePoor-ModerateModerate-HighInsoluble DCU / Soluble DIUGenerally not recommended for hindered couplings without additives. Risk of epimerization is higher.[13]
References
  • BenchChem. (2025).
  • Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube.
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
  • Ningbo Inno Pharmchem Co., Ltd.
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Understanding Boc-D-His(Tos)
  • PubMed, National Institutes of Health. Comparative study of methods to couple hindered peptides.
  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • RSC Publishing. (2017).
  • Bachem. (2021). Conversion of a DCHA salt to the free acid.
  • Wikipedia.
  • Kim Reactor. (2024).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • AAPPTec. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Bachem.
  • Bachem. (2021). Conversion of a DCHA salt to the free acid.
  • PubMed Central, National Institutes of Health.

Sources

Technical Support Center: Navigating the Synthesis of N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, chemists, and drug development professionals tackling the unique challenges of synthesizing N-methylated peptides. The strategic incorporation of N-methyl groups is a powerful tool to enhance the pharmacokinetic properties of peptide drug candidates, offering improved metabolic stability, membrane permeability, and receptor selectivity.[1][2] However, these benefits come with significant synthetic hurdles, most notably the frequent occurrence of poor solubility and on-resin aggregation during Solid-Phase Peptide Synthesis (SPPS).[3][4]

This guide provides in-depth, field-proven insights and troubleshooting protocols to help you overcome these challenges, ensuring higher yields and purer products. We will explore the root causes of solubility issues and provide a systematic approach to resolving them.

Part 1: Frequently Asked Questions (FAQs)

Here, we address the most common initial queries encountered during the synthesis of N-methylated peptides.

Q1: Why do my N-methylated peptides show poor solubility and aggregate during synthesis?

A1: N-methylation introduces two primary changes that contribute to poor solubility. First, it replaces a hydrogen bond donor (the amide N-H) with a methyl group, which significantly increases the lipophilicity (hydrophobicity) of the peptide backbone.[3][4] This increased hydrophobicity can drive aggregation through hydrophobic interactions, especially in sequences rich in nonpolar amino acids.[4] Second, the methyl group creates steric bulk that can restrict the conformational freedom of the peptide chain, sometimes favoring conformations prone to self-association and β-sheet formation, which is a common cause of aggregation.[3][5][6]

Q2: At what point in the process does aggregation typically occur?

A2: Aggregation can be a problem at multiple stages[4]:

  • During Solid-Phase Peptide Synthesis (SPPS): The growing peptide chain, anchored to the resin, can fold and form secondary structures, leading to inter-chain hydrogen bonding and aggregation. This can physically block reactive sites, leading to incomplete coupling and deprotection steps.[4][7]

  • During Cleavage and Deprotection: Once cleaved from the resin, the unprotected peptide may immediately precipitate out of the cleavage cocktail if its solubility is low.

  • Post-Purification and Handling: Lyophilized peptides can be difficult to redissolve. Aggregation can also be triggered by factors like pH being close to the peptide's isoelectric point (pI), high peptide concentration, or repeated freeze-thaw cycles.[4][8]

Q3: My coupling reaction to an N-methylated residue is failing or has very low yield. What's happening?

A3: This is a classic problem. The N-methyl group adds significant steric hindrance to the secondary amine, making it a much poorer nucleophile than a primary amine.[3][9] This steric bulk impedes the approach of the activated carboxyl group of the next amino acid, slowing down peptide bond formation and often resulting in incomplete reactions.[9] This issue is particularly severe when coupling two consecutive N-methylated amino acids.[9]

Q4: The Kaiser test is giving me a false negative after a difficult coupling. How can I reliably monitor the reaction?

A4: The Kaiser test is unreliable for secondary amines (like N-methylated residues) as they do not readily form the Ruhemann's purple chromophore. A positive Bromophenol Blue (BPB) test is a more reliable indicator of unreacted free amine, where a blue or green color on the resin beads signals an incomplete reaction.[9] A complete reaction is indicated by a yellow color.[9]

Part 2: In-Depth Troubleshooting Guides

When standard protocols fail, a more systematic approach is required. This section provides detailed strategies to diagnose and solve solubility and coupling issues during SPPS.

Issue 1: On-Resin Aggregation and Incomplete Reactions

If you observe poor resin swelling, failed couplings (indicated by a positive BPB test), or incomplete Fmoc deprotection, on-resin aggregation is the likely culprit.

Strategy 1.1: Solvent System Optimization

The choice of solvent is critical for solvating the growing peptide chain and preventing aggregation.

  • Move Beyond DMF: While N,N-Dimethylformamide (DMF) is standard, N-Methyl-2-pyrrolidone (NMP) has a higher boiling point and can be more effective at disrupting hydrogen bonds, especially when syntheses are performed at elevated temperatures.[7][10]

  • Use "Magic Mixtures": For particularly stubborn sequences, a combination of solvents can be highly effective. A commonly used "magic mixture" is a 1:1:1 ratio of DCM/DMF/NMP.[11]

  • Incorporate Chaotropic Agents: These are salts that disrupt the structure of water and interfere with non-covalent interactions like hydrogen bonds.[12] Adding agents like LiCl or KSCN to the coupling mixture can significantly improve solvation.[7] However, ensure they are washed out thoroughly to avoid interference with subsequent steps.

Strategy 1.2: Backbone Modification with "Structure-Breaking" Residues

The most effective way to combat aggregation is to introduce residues that disrupt the formation of regular secondary structures like β-sheets.

  • Pseudoproline Dipeptides: This is arguably the most powerful tool. Pseudoprolines are derivatives of Serine or Threonine that are incorporated as dipeptides.[5] They introduce a "kink" into the peptide backbone, similar to proline, which effectively disrupts interchain hydrogen bonding.[13][14] This enhances solvation, improves coupling efficiency, and increases the purity and yield of the final peptide.[5][13][14] The native Ser or Thr residue is regenerated during the final acid cleavage.[13]

Workflow: Incorporating a Pseudoproline Dipeptide

Below is a diagram illustrating the logic of using a pseudoproline dipeptide to interrupt an aggregating sequence during SPPS.

G cluster_0 Standard SPPS Cycle (Aggregation Prone) cluster_1 SPPS with Pseudoproline A Start with Resin B Couple Amino Acid (AA) n A->B C Couple AA n+1 (Hydrophobic) B->C D Couple AA n+2 (Hydrophobic) C->D E Aggregation Occurs! Poor Swelling, Failed Coupling D->E H Couple Pseudoproline Dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,Me pro)-OH) E->H Intervention F Start with Resin G Couple AA n F->G G->H I Backbone 'Kink' Disrupts Secondary Structure H->I J Couple AA n+3 (Successful Coupling) I->J K Final TFA Cleavage Restores Native Sequence J->K

Caption: Workflow comparing standard SPPS with pseudoproline incorporation.

Strategy 1.3: Enhanced Coupling Protocols

For sterically hindered couplings, especially onto an N-methylated residue, standard conditions are often insufficient.

  • Switch to Stronger Coupling Reagents: Reagents like HATU or COMU are more potent activators than HBTU or HCTU and are recommended for difficult couplings.[11][15]

  • Increase Temperature: Performing coupling steps at elevated temperatures (e.g., 50-75°C), often with microwave assistance, can provide the necessary energy to overcome the activation barrier for sterically hindered couplings and disrupt aggregation.[11][16]

  • Double Coupling & Increased Equivalents: Use a double coupling protocol where a fresh solution of activated amino acid is added for a second reaction period. Increasing the equivalents of amino acid and coupling reagent can also help drive the reaction to completion.[11]

Issue 2: Poor Solubility of the Cleaved Peptide

Even if the synthesis is successful, the final peptide may be insoluble in standard solvents for purification or bioassays.

Strategy 2.1: pH Adjustment

A peptide's solubility is typically at its minimum at its isoelectric point (pI), where the net charge is zero. Adjusting the pH to be at least 1-2 units away from the pI will increase the net charge, leading to greater electrostatic repulsion between molecules and improved solubility.[8]

  • For acidic peptides (pI < 7): Dissolve in a basic buffer (pH > 7).

  • For basic peptides (pI > 7): Dissolve in an acidic buffer (pH < 7).

Strategy 2.2: Use of Co-solvents and Denaturants

For highly hydrophobic peptides, aqueous buffers alone may not be sufficient.

Co-solvent / AgentRecommended Starting ConcentrationNotes
DMSO 5-10% (v/v)A strong aprotic solvent effective for many hydrophobic peptides.[8][17]
Acetonitrile (ACN) 10-30% (v/v)Commonly used in RP-HPLC; can aid solubility in aqueous buffers.
Isopropanol 10-20% (v/v)Can be more effective than ACN for highly hydrophobic peptides during purification.[11]
Guanidinium HCl 1-6 MA strong denaturant that is highly effective at solubilizing aggregated peptides by disrupting hydrogen bonds.[8][18] Be aware that it will denature proteins and may interfere with biological assays.[18]
Urea 6-8 MA chaotropic agent similar to GdnHCl.[12][18] Note that urea solutions can contain cyanate, which may carbamylate primary amines on the peptide.[12]

Important: When using co-solvents, start with a small amount and gradually increase the concentration. For biological assays, always run a control to ensure the solvent itself does not affect the experimental outcome.[8]

Strategy 2.3: Physical Disruption of Aggregates
  • Sonication: Using a bath or probe sonicator can introduce mechanical energy to break up peptide aggregates and facilitate dissolution.[8] This is often a first-line approach before resorting to strong denaturants.

Part 3: Key Experimental Protocol

Protocol: Difficult Coupling onto an N-Methylated Residue

This protocol outlines an enhanced coupling procedure for adding an amino acid onto a sterically hindered N-methylated residue on the resin.

Materials:

  • Peptide-resin with an N-terminal N-methylated amino acid (Fmoc-deprotected)

  • Fmoc-protected amino acid (4 eq.)

  • HATU (3.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (8 eq.)

  • Solvent: N-Methyl-2-pyrrolidone (NMP)

  • Bromophenol Blue (BPB) solution for monitoring

Procedure:

  • Resin Preparation: Ensure the peptide-resin is well-swollen in NMP in a suitable reaction vessel.

  • Pre-activation: In a separate vial, dissolve the Fmoc-amino acid (4 eq.) and HATU (3.9 eq.) in NMP. Add DIPEA (8 eq.) and allow the mixture to pre-activate for 2 minutes.

  • First Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature. For extremely difficult sequences, increase the temperature to 50°C.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly with NMP, and perform a Bromophenol Blue (BPB) test.

    • Yellow beads: Coupling is complete. Proceed to the next step in your synthesis.

    • Blue/Green beads: Coupling is incomplete. Proceed to step 5.

  • Second Coupling (if necessary): Drain the reaction vessel. Prepare a fresh solution of activated Fmoc-amino acid as described in step 2. Add it to the resin and agitate for another 1-2 hours, again using elevated temperature if necessary.

  • Final Wash: Once the coupling is complete (confirmed by a negative BPB test), drain the vessel and wash the resin thoroughly with NMP (3-5 times) to remove all excess reagents before proceeding to the next Fmoc deprotection step.

Decision Logic for Coupling N-Methylated Residues

This diagram outlines the decision-making process when encountering a difficult coupling step involving an N-methylated residue.

G start Start Coupling onto N-Me-AA Residue protocol Use Strong Activator (HATU) + NMP Solvent start->protocol monitor Monitor with Bromophenol Blue (BPB) Test protocol->monitor incomplete Incomplete Coupling (Beads are Blue/Green) monitor->incomplete Positive complete Coupling Complete (Beads are Yellow) monitor->complete Negative troubleshoot Troubleshooting Steps incomplete->troubleshoot proceed Proceed to Next Deprotection Step complete->proceed double_couple Perform Double Coupling troubleshoot->double_couple Option 1 increase_temp Increase Temperature (Microwave Assistance) troubleshoot->increase_temp Option 2 re_monitor Re-run BPB Test double_couple->re_monitor increase_temp->re_monitor re_monitor->incomplete Positive (Consider sequence redesign) re_monitor->complete Negative

Caption: Decision tree for troubleshooting difficult N-methyl couplings.

References

  • Technical Support Center: Overcoming Solubility Challenges of N-Methylated Peptides - Benchchem.
  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations | GenScript.
  • Technical Support Center: Enhancing the Solubility of Hydrophobic Peptides - Benchchem.
  • Should My Peptide Be Methylated? - LifeTein.
  • Pseudoproline Dipeptides - Aapptec Peptides. (2019-11-15).
  • Technical Support Center: Enhancing Solubility of Hydrophobic Peptides During Synthesis - Benchchem.
  • Application Notes and Protocols for Solid-Phase Peptide Synthesis of N-Methylated Peptides - Benchchem.
  • strategies to overcome steric hindrance in N-methylated peptide synthesis - Benchchem.
  • Pseudoproline Dipeptides - Aapptec Peptides.
  • Pseudoproline - Wikipedia. Available at: [Link]

  • Troubleshooting aggregation in peptides with N-methylated amino acids. - Benchchem.
  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities - Books.
  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments. Available at: [Link]

  • 13.1.2.3.2 Pseudoprolines The chemical synthesis of large peptides is still limited by problems of low solvation during SPPS or.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Available at: [Link]

  • Using Chaotropic Extraction Buffers to Preserve the Native Charge of Protein. (2016-04-26). Available at: [Link]

  • Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed. (2023-09-27). Available at: [Link]

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Technical Support Center: Overcoming Incomplete Boc Deprotection of N-Me-Phe Residues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of incomplete tert-butyloxycarbonyl (Boc) deprotection of N-methyl-phenylalanine (N-Me-Phe) residues. The increased steric hindrance imparted by the N-methyl group often necessitates optimized protocols to achieve complete and efficient deprotection.[1][2]

Troubleshooting Guide: Diagnosing and Resolving Incomplete Deprotection

This section is designed to help you systematically identify the cause of incomplete deprotection and implement effective solutions.

Problem: LC-MS or HPLC analysis of the crude product indicates the presence of residual Boc-protected N-Me-Phe.

This is a frequent observation when standard deprotection protocols are applied to peptides containing sterically hindered N-methylated amino acids.[1][2][3] The following workflow will guide you through resolving this issue.

G

Frequently Asked Questions (FAQs)

Q1: Why is Boc deprotection of N-Me-Phe more challenging than for non-methylated phenylalanine?

A1: The primary reason is increased steric hindrance. The presence of the N-methyl group adds bulk around the carbamate nitrogen, which physically impedes the approach of the acid catalyst (e.g., trifluoroacetic acid, TFA) required for cleavage.[1][2] This steric barrier slows down the rate of the deprotection reaction compared to its non-methylated counterpart.

Q2: What is the underlying mechanism of TFA-mediated Boc deprotection?

A2: The deprotection is an acid-catalyzed elimination process.[4][5]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.[4][6][7]

  • Carbocation Formation: This protonation destabilizes the molecule, leading to the cleavage of the C-O bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[4][6][7]

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine. The deprotected amine is then typically present as its trifluoroacetate salt.[4][6][7]

G

Q3: How can I definitively confirm that Boc deprotection is incomplete?

A3: The most reliable method is Liquid Chromatography-Mass Spectrometry (LC-MS) .[8][9]

  • LC: In reverse-phase HPLC, the Boc-protected peptide is more hydrophobic and will have a longer retention time than the deprotected, more polar product.

  • MS: Mass spectrometry will confirm the presence of the starting material by detecting its corresponding mass (deprotected product mass + 100.12 g/mol ).

Other useful techniques include:

  • Thin-Layer Chromatography (TLC): A quick qualitative method where the deprotected amine product will have a lower Rf value (more polar) than the Boc-protected starting material. Staining with a ninhydrin solution can visualize the free amine.[4][9][10]

  • ¹H NMR Spectroscopy: While less common for routine monitoring, the disappearance of the characteristic singlet for the nine tert-butyl protons (around 1.4-1.5 ppm) provides definitive proof of deprotection.[9][11]

Q4: What are the recommended starting conditions for the deprotection of Boc-N-Me-Phe, and what adjustments can I make?

A4: For solid-phase peptide synthesis (SPPS), a common starting point is a solution of 50% TFA in dichloromethane (DCM).[1][3] However, due to the steric hindrance of N-Me-Phe, this may be insufficient.

Table 1: Troubleshooting Deprotection Conditions

IssuePossible CauseSuggested Solution(s)
Incomplete Deprotection Insufficient Reaction Time: Standard 30-minute treatments may not be enough.[3]Extend the deprotection time to 1-2 hours, or perform a second treatment with fresh deprotection solution.[12]
Inadequate Acid Strength: The 50% TFA in DCM may not be potent enough.[1][13]Increase the TFA concentration to 95% in the cleavage cocktail. For solution-phase, consider switching to 4M HCl in 1,4-dioxane.[2][13]
Poor Resin Swelling (SPPS): The resin may not be adequately swollen, limiting reagent access.[1][3][13]Ensure the resin is fully swollen in a suitable solvent like DCM or DMF before deprotection. Interestingly, 100% TFA can sometimes cause less resin swelling than a 55% TFA solution in DCM.[1][4]
Side Product Formation Alkylation by t-Butyl Cation: The tert-butyl cation generated during deprotection is a reactive electrophile.[14][15]Always include scavengers in your cleavage cocktail. A standard and effective mixture is TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5 v/v/v) .[16][17] TIS is an excellent scavenger for the tert-butyl cation.[15]
Q5: Are there any side reactions I should be aware of during the deprotection of N-Me-Phe containing peptides?

A5: Yes. The primary side reaction is the alkylation of nucleophilic amino acid side chains by the tert-butyl cation generated during Boc cleavage.[1][14][18] Residues particularly susceptible to this modification include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic.[14]

  • Methionine (Met): The thioether can be alkylated to form a sulfonium salt.[14]

  • Cysteine (Cys): The free thiol is a target for alkylation.[14]

  • Tyrosine (Tyr): The phenolic ring can be alkylated.[14]

To prevent these side reactions, it is crucial to use a scavenger cocktail . Scavengers are nucleophilic compounds that react with and "trap" the tert-butyl cation before it can modify your peptide.[14][15] Triisopropylsilane (TIS) and water are common and effective scavengers.[16][17]

G

Experimental Protocols

Protocol 1: Optimized Boc Deprotection of N-Me-Phe on Solid Phase

This protocol is designed for the deprotection of the Nα-Boc group on a peptide-resin containing N-Me-Phe.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.[3]

  • Initial Deprotection: Drain the DCM and add a solution of 50% TFA in DCM (v/v) to the resin. Agitate for 2 minutes and drain.[1]

  • Extended Deprotection: Add a fresh solution of 50% TFA in DCM and agitate for 30-60 minutes.[1]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (5 x 1 min) to remove residual acid.

  • Neutralization: Wash the resin with a solution of 10% N,N-diisopropylethylamine (DIPEA) in DCM (v/v) (2 x 2 min).[3]

  • Final Wash: Wash the resin again with DCM (5 x 1 min) to remove excess base before proceeding to the next coupling step.[3]

  • Confirmation (Optional): Perform a Kaiser test on a few beads to confirm the presence of a free secondary amine. Note that the Kaiser test gives a different color (e.g., reddish-brown) for secondary amines compared to the deep blue for primary amines.

Protocol 2: Global Cleavage and Deprotection

This protocol is for the final cleavage of the peptide from the resin and simultaneous removal of side-chain protecting groups, including any remaining Boc groups.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.[12]

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail. A robust and widely used cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[12][17] For peptides containing multiple sensitive residues like Cys, Met, and Trp, a more complex cocktail such as Reagent K (TFA/phenol/water/thioanisole/EDT at 82.5:5:5:5:2.5) can be beneficial.[17]

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-4 hours.[12][17]

  • Peptide Precipitation: Filter the resin and collect the filtrate into a cold solution of diethyl ether. A white precipitate of the crude peptide should form.[12]

  • Isolation and Purification: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times. Dry the crude peptide under vacuum and proceed with purification, typically by reverse-phase HPLC.[12]

References

  • Troubleshooting incomplete Fmoc deprotection of His(Boc) residues - Benchchem.
  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry.
  • Technical Support Center: t-Boc Deprotection of N-Methylated Compounds - Benchchem.
  • Scavengers for Boc deprotection to prevent side product formation - Benchchem.
  • Scavengers for Boc deprotection to prevent side reactions. - Benchchem.
  • PROTAC Synthesis Technical Support Center: Troubleshooting Incomplete Boc Deprotection - Benchchem.
  • Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA) - Benchchem.
  • BOC Protection and Deprotection - J&K Scientific LLC.
  • Amine Protection and Deprotection - Master Organic Chemistry. Available at: [Link]

  • What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? - ResearchGate. Available at: [Link]

  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis - Benchchem.
  • Alpha-N-methylation of amino acids - Google Patents.
  • Boc Deprotection Mechanism | Organic Chemistry - YouTube. Available at: [Link]

  • Troubleshooting incomplete Boc deprotection - Benchchem.
  • Technical Support Center: Optimizing Boc Deprotection of Hindered Amino Acids - Benchchem.
  • troubleshooting low yield in N-Boc-MeVal peptide synthesis - Benchchem.
  • Deprotection of different N-Boc-compounds | Download Table - ResearchGate. Available at: [Link]

  • Application Notes and Protocols for Trifluoroacetic Acid (TFA)-Mediated Cleavage of Ψ(Me,Me)pro-Containing Peptides - Benchchem.
  • Technical Support Center: Troubleshooting Boc Deprotection Failures - Benchchem.
  • Peptide Hand Synthesis Part 8: Cleaving - YouTube. Available at: [Link]

  • Cleavage Cocktails; Reagent B - Aapptec Peptides. Available at: [Link]

  • Technical Support Center: Troubleshooting Incomplete Boc Deprotection in PEGylated Compounds - Benchchem.
  • Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - NIH. Available at: [Link]

  • Technical Support Center: Characterization of Incomplete Boc Deprotection - Benchchem.
  • Alternative Methods for Boc Deprotection : r/chemistry - Reddit. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. Available at: [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated - Semantic Scholar. Available at: [Link]

  • What can be the cleavage cocktail used in synthesis of Trp-Trp-Phe tripeptide? - ResearchGate. Available at: [Link]

  • Technical Support Center: Selective Deprotection of N-Boc vs. S-Trityl in Modified Peptides - Benchchem.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. Available at: [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | ACS Omega - ACS Publications. Available at: [Link]

  • Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. | Request PDF - ResearchGate. Available at: [Link]

  • ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. - ResearchGate. Available at: [Link]

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Technical Support Center: Optimizing Boc-N-Me-Phe DCHA Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when coupling the sterically hindered amino acid, N-α-t-Boc-N-α-methyl-L-phenylalanine dicyclohexylammonium salt (Boc-N-Me-Phe DCHA). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your peptide synthesis.

The Challenge: Steric Hindrance in N-Methylated Amino Acids

N-methylation of amino acids is a key strategy for enhancing the therapeutic properties of peptides, including improved metabolic stability and oral bioavailability.[1] However, this modification introduces significant synthetic challenges. The methyl group on the amide nitrogen creates a secondary amine, which dramatically increases steric bulk around the nitrogen nucleophile.[2] This bulkiness impedes the approach of the activated carboxyl group of the incoming amino acid, often leading to slow or incomplete coupling reactions and the formation of deletion sequences.[2] The choice of coupling reagent and, critically, the base, becomes paramount for success.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the Boc-N-Me-Phe coupling reaction?

The base serves two critical functions in this reaction, especially when using modern uronium or phosphonium salt coupling reagents (e.g., HATU, HBTU, PyBOP):

  • Neutralization of the DCHA Salt: Boc-N-Me-Phe is often supplied as a dicyclohexylammonium (DCHA) salt to improve its stability and handling.[3] The first role of the base is to neutralize this ammonium salt, liberating the free carboxylate of Boc-N-Me-Phe.

  • Carboxylate Activation: The liberated carboxylate anion then acts as a nucleophile, attacking the coupling reagent (e.g., HATU) to form a highly reactive O-acylisourea intermediate. This intermediate is rapidly converted into an active ester (e.g., an OAt ester), which is then susceptible to nucleophilic attack by the free N-terminal amine of the peptide chain on the solid support.[4][5]

Q2: How does the strength (pKa) of the base impact coupling efficiency and side reactions?

The choice of base is a balancing act between driving the reaction to completion and minimizing side reactions.

  • Strong Bases (e.g., DIPEA, pKa ~10.75): A strong, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is often required to ensure complete and rapid deprotonation of the carboxylic acid, which is essential for efficient activation, especially with sterically hindered residues.[1][6] This drives the equilibrium towards the activated species, promoting higher coupling yields.

  • Weaker Bases (e.g., NMM, pKa ~7.38; 2,4,6-Collidine, pKa ~7.43): While strong bases are effective, they can increase the risk of side reactions, most notably racemization of the activated amino acid.[7] Over-activation or prolonged exposure to a strong base can lead to the abstraction of the α-proton, causing epimerization.[8] In cases where the subsequent amino acid is prone to racemization, switching to a weaker base like N-methylmorpholine (NMM) or collidine is a standard strategy to mitigate this risk.[6][7]

Q3: Which bases are recommended for coupling Boc-N-Me-Phe, and why?

The choice depends on the specific coupling context, particularly the coupling partner and the chosen coupling reagent.

BaseClassTypical pKaRecommended Use CaseRationale & Considerations
DIPEA (DIEA)Tertiary Amine~10.75Default choice for difficult couplings. Especially with potent reagents like HATU or COMU.[1]Highly effective at ensuring complete activation. Its bulky isopropyl groups make it non-nucleophilic, preventing it from reacting with the activated ester. Use in sufficient excess (e.g., 2-4 eq. relative to the amino acid) to neutralize the DCHA salt and facilitate activation.
NMM Tertiary Amine~7.38To minimize racemization. When coupling to sensitive residues or when racemization is detected.[7]Less basic than DIPEA, reducing the rate of base-catalyzed side reactions.[6] May result in slower coupling kinetics, potentially requiring longer reaction times or double coupling.
2,4,6-Collidine Tertiary Amine~7.43Alternative to NMM for racemization suppression. Particularly useful in solution-phase synthesis.[6]Similar basicity to NMM but with increased steric hindrance, which can sometimes be advantageous. Its use in solid-phase synthesis is also well-established.
Q4: Can the choice of base lead to other side reactions besides racemization?

Yes. An inappropriate base or incorrect stoichiometry can contribute to several undesired outcomes:

  • Guanidinylation: Uronium/aminium coupling reagents like HATU and HBTU can react with the unprotected N-terminal amine of the peptide chain, forming an irreversible guanidinium cap that terminates chain elongation.[9][10] This is more likely if the coupling reagent is used in large excess or if activation is slow due to insufficient base. Pre-activating the amino acid with the coupling reagent and base for a few minutes before adding it to the resin can prevent this.[9]

  • Aspartimide Formation: For sequences containing Asp residues, strong bases can promote the formation of a cyclic aspartimide intermediate, which can subsequently open to form a mixture of α- and β-linked peptides.[9]

  • Premature Cleavage: If using a hyper-acid sensitive resin (e.g., 2-chlorotrityl chloride), prolonged exposure to any basic conditions should be carefully managed.[2]

Troubleshooting Guide

Problem 1: My coupling reaction is incomplete (e.g., positive bromophenol blue test).

The bromophenol blue test is essential for monitoring couplings to N-methylated residues, as they give a false negative with the ninhydrin test.[1][2] A blue or green color on the resin beads indicates unreacted free amine.

Troubleshooting Steps:

  • Verify Base Stoichiometry: Are you using enough base? For this compound, you need sufficient base to first neutralize the DCHA salt and then to facilitate the activation. A common starting point is 4 equivalents of base for 2 equivalents of the amino acid/coupling reagent mixture.[1]

  • Switch to a Stronger Base: If you are using NMM or collidine, the base may not be strong enough to drive the reaction to completion efficiently. Switch to DIPEA.

  • Increase Reagent Equivalents & Time: For particularly difficult couplings (e.g., coupling one N-methylated residue to another), increase the equivalents of Boc-N-Me-Phe, coupling reagent, and base (e.g., to 4 eq. each) and extend the reaction time (from 1-2 hours to 4 hours or overnight).[11]

  • Perform a Double Couple: After the initial coupling time, wash the resin and repeat the coupling step with a fresh solution of activated amino acid.[11]

  • Elevate the Temperature: Gently heating the reaction to 40-50°C can provide the necessary energy to overcome the steric barrier. Microwave-assisted synthesis is also highly effective for this purpose.[11][12]

  • Upgrade Your Coupling Reagent: If using HBTU, switching to a more potent reagent like HATU or COMU is highly recommended for N-methylated residues.[2][13]

Problem 2: The coupling was successful, but I'm seeing significant side products (e.g., racemization).

Troubleshooting Steps:

  • Switch to a Weaker Base: This is the most direct solution. Replace DIPEA with NMM or collidine to reduce the risk of α-proton abstraction from the activated amino acid.[7]

  • Reduce Pre-activation Time: Do not allow the amino acid, coupling reagent, and base to sit in solution for an extended period before adding to the resin. A pre-activation time of 1-5 minutes is typically sufficient.[11]

  • Lower the Reaction Temperature: If you are heating the reaction, try performing the coupling at room temperature for a longer period. Lower temperatures generally suppress racemization.[7]

  • Ensure Use of Additives: Modern coupling reagents often incorporate additives that suppress racemization. For example, HATU is based on HOAt, and COMU is based on Oxyma, both of which are superior to HOBt in preventing racemization.[7][14]

Visualizing the Process

Diagram 1: The Role of the Base in Peptide Coupling

This diagram illustrates the critical steps where the base intervenes in the coupling reaction, from neutralizing the DCHA salt to facilitating the formation of the active ester.

G cluster_coupling Coupling Stage BocNMePhe_DCHA Boc-N-Me-Phe-COO⁻ H₂N⁺(C₆H₁₁)₂ (DCHA Salt) Free_AA Boc-N-Me-Phe-COO⁻ (Free Carboxylate) BocNMePhe_DCHA->Free_AA Salt Neutralization Active_Ester Activated Ester (e.g., OAt-Ester) Free_AA->Active_Ester Coupled_Peptide Boc-N-Me-Phe-NH-Peptide-Resin (Elongated Peptide) Active_Ester->Coupled_Peptide Nucleophilic Attack Peptide_Resin H₂N-Peptide-Resin (Free N-terminus) Peptide_Resin->Active_Ester Base1 Base (e.g., DIPEA) Base1->BocNMePhe_DCHA Base2 Base (e.g., DIPEA) Base2->Free_AA Maintains basicity HATU Coupling Reagent (e.g., HATU) HATU->Free_AA

Caption: Workflow of base-mediated activation and coupling of this compound.

Diagram 2: Troubleshooting Low Coupling Efficiency

This flowchart provides a logical decision-making process for addressing incomplete coupling reactions.

G start Start: Positive Bromophenol Blue Test check_base Is the base strong enough? (e.g., using NMM/Collidine) start->check_base check_reagents Are reagent equivalents sufficient? (e.g., < 3 eq.) check_base->check_reagents Yes (DIPEA) switch_base Action: Switch to DIPEA check_base->switch_base No check_temp Is reaction at RT? check_reagents->check_temp Yes increase_reagents Action: Increase equivalents (3-4x) and extend reaction time check_reagents->increase_reagents No check_reagent_type Is coupling reagent optimal? (e.g., HBTU) check_temp->check_reagent_type No (already heated) increase_temp Action: Heat to 40-50°C or use microwave check_temp->increase_temp Yes switch_reagent Action: Switch to HATU, COMU, or PyAOP check_reagent_type->switch_reagent No end Re-test with Bromophenol Blue check_reagent_type->end Yes (already optimal) switch_base->end double_couple Action: Perform a second coupling with fresh reagents increase_reagents->double_couple If still incomplete increase_reagents->end double_couple->end increase_temp->end switch_reagent->end

Caption: Decision tree for troubleshooting incomplete Boc-N-Me-Phe coupling.

Experimental Protocols

Disclaimer: These are general protocols and may require optimization for specific peptide sequences. Always work in a well-ventilated fume hood and use appropriate personal protective equipment.

Protocol 1: Standard Coupling using HATU and DIPEA

This protocol is recommended for most couplings involving this compound.

  • Resin Preparation: Swell the resin (e.g., 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for at least 30 minutes. Perform the N-terminal Fmoc deprotection using 20% piperidine in DMF and wash the resin thoroughly with DMF.

  • Activation Solution Preparation: In a separate vessel, dissolve this compound (2 eq., 0.2 mmol, 92.1 mg) and HATU (1.95 eq., 0.195 mmol, 74.1 mg) in ~2 mL of DMF.

  • Activation: Add DIPEA (4 eq., 0.4 mmol, 70 µL) to the activation solution. Mix or vortex for 2-5 minutes. The solution may change color.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature for 2 hours.

  • Monitoring: Remove a small sample of resin beads, wash them thoroughly with DMF and then Methanol, and perform a bromophenol blue test.[1]

    • Yellow: Coupling is complete. Proceed to washing.

    • Blue/Green: Coupling is incomplete. Continue agitating for another 1-2 hours or proceed to a double coupling (Step 7).

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

  • (Optional) Double Coupling: If the reaction is still incomplete after 4 hours, drain the vessel, wash once with DMF, and repeat steps 2-6 with fresh reagents.

Protocol 2: Racemization-Suppressed Coupling using HATU and NMM

Use this protocol when coupling to a racemization-prone C-terminal residue or if epimerization has been identified as a problem.

  • Resin Preparation: Follow Step 1 from Protocol 1.

  • Activation Solution Preparation: In a separate vessel, dissolve this compound (2 eq., 0.2 mmol, 92.1 mg) and HATU (1.95 eq., 0.195 mmol, 74.1 mg) in ~2 mL of DMF.

  • Activation: Add N-methylmorpholine (NMM) (4 eq., 0.4 mmol, 44 µL) to the activation solution. Mix or vortex for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature for 4 hours. Note the extended reaction time to compensate for the weaker base.

  • Monitoring & Washing: Follow Steps 5 and 6 from Protocol 1. Be prepared for a higher likelihood of needing a double couple due to the slower kinetics.

References
  • Vertex AI Search. The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Bibliomed. Side reactions in peptide synthesis: An overview.
  • BenchChem.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • BenchChem. Troubleshooting guide for peptide coupling reactions with hindered amino acids.
  • Aapptec Peptides. Coupling Reagents. [Link]

  • AAPPTec. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • DilunBio Peptide Synthesizer. Commonly Used Coupling Reagents in Peptide Synthesis. (2025). [Link]

  • ResearchGate. (PDF) Side reactions in peptide synthesis: An overview. (2018). [Link]

  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (2025). [Link]

  • Scribd. Side Reactions in Peptide Synthesis | PDF | Ester | Amino Acid.
  • YouTube. HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2021). [Link]

  • YouTube. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2020). [Link]

  • Wikipedia. Peptide synthesis. [Link]

  • Thieme. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. (2022). [Link]

  • BenchChem. Troubleshooting low yield in N-Boc-MeVal peptide synthesis.
  • YouTube. pKa and Peptide Composition. (2019). [Link]

  • Aapptec Peptides. Boc-MePhe-OH DCHA [40163-88-0]. [Link]

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Technical Support Center: Strategies for Difficult Couplings Involving Boc-N-Me-Phe-DCHA

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Team

Welcome to the technical support center for challenging peptide couplings. This guide is specifically designed for researchers, scientists, and drug development professionals who are incorporating the sterically hindered amino acid N-α-t-Boc-N-α-methyl-L-phenylalanine (Boc-N-Me-Phe) into their synthetic workflows. Due to its unique structure, this reagent can lead to significant synthetic challenges, including low yields and epimerization.

This document provides in-depth troubleshooting advice, validated protocols, and a mechanistic rationale for overcoming the hurdles associated with Boc-N-Me-Phe couplings.

The Challenge: Understanding Steric Hindrance in N-Methylated Amino Acids

The incorporation of N-methylated amino acids is a key strategy for improving the pharmacokinetic properties of peptide-based therapeutics, such as enhancing enzymatic stability and oral bioavailability.[1][2] However, this modification introduces a significant synthetic challenge. The methyl group on the amide nitrogen (now a secondary amine) dramatically increases steric bulk around the nitrogen nucleophile.[3] This bulkiness physically obstructs the approach of the activated carboxyl group of the incoming amino acid, slowing down the reaction kinetics and often leading to incomplete couplings.[3][4] This issue is particularly pronounced when coupling an amino acid to an N-methylated residue or when coupling two consecutive N-methylated residues.[1][3]

This guide will walk you through the necessary steps to ensure success, starting with the proper preparation of the amino acid from its commercially supplied salt form.

Initial Preparation: Liberating the Free Acid from its DCHA Salt

Boc-N-Me-Phe is commonly supplied as a dicyclohexylammonium (DCHA) salt to improve its stability and ensure it is a crystalline, easy-to-handle solid.[5] Before it can be used in a peptide coupling reaction, the free carboxylic acid must be liberated from this salt.

Frequently Asked Question (FAQ):

Q: Why is my Boc-N-Me-Phe supplied as a DCHA salt and do I have to do anything before using it?

A: The DCHA salt form enhances the shelf-life and handling properties of the amino acid derivative.[5] However, the carboxyl group is blocked by the basic DCHA counterion and cannot be activated by coupling reagents. You must convert the salt to the free acid before starting your synthesis. Failure to do so will result in a complete failure of the coupling reaction.

Protocol 1: Conversion of Boc-N-Me-Phe-DCHA to Boc-N-Me-Phe-OH

This protocol is adapted from standard procedures for liberating amino acids from their DCHA salts.[5]

Materials:

  • Boc-N-Me-Phe-DCHA salt

  • Ethyl acetate (EtOAc) or t-butyl methyl ether (TBME)

  • 10% Phosphoric Acid (H₃PO₄) solution (aqueous)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspension: Suspend 1 part of the Boc-N-Me-Phe-DCHA salt in 5-10 volume parts of ethyl acetate in a separatory funnel.

  • Acidification: Add 10% phosphoric acid while stirring or shaking. Continue adding until the DCHA salt completely dissolves and two clear liquid phases are visible. The pH of the lower, aqueous phase should be approximately 2-3.[5] This protonates the carboxylate and forms dicyclohexylammonium phosphate, which is soluble in the aqueous layer.

  • Phase Separation: Allow the layers to separate. Drain and discard the lower aqueous phase.

  • Washing:

    • Wash the organic phase once more with 2 volume parts of 10% phosphoric acid.

    • Extract the organic phase three times with 2 volume parts of deionized water to remove residual phosphoric acid. The pH of the final aqueous wash should be ≥4.[5]

  • Drying: Dry the organic phase over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Evaporation: Evaporate the filtrate to dryness in vacuo using a rotary evaporator. The resulting product, the free acid Boc-N-Me-Phe-OH, will likely be an oil or a foam.[5] Confirm the identity and purity as needed before proceeding.

Troubleshooting Guide for Boc-N-Me-Phe Coupling Reactions

Even after preparing the free acid, coupling reactions can be challenging. This guide addresses the most common failure modes.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Coupling Efficiency (Positive bromophenol blue test indicates unreacted amines)[1][6]1. Inadequate Reagent Potency: Standard coupling reagents (e.g., DCC, EDC, even HBTU) are often too slow to overcome the steric barrier.[1][4]1a. Switch to a High-Potency Reagent: Employ a uronium/aminium salt like HATU or COMU , or a phosphonium salt like PyAOP or PyBOP .[3][4][7] HATU is often considered the gold standard for difficult couplings due to the formation of a highly reactive OAt-ester.[8][9] 1b. Use Extended Reaction Times: Allow the coupling to proceed for 2-4 hours or even overnight. Monitor progress with the bromophenol blue test.[10] 1c. Perform a Double Coupling: After the first coupling, wash the resin thoroughly with DMF and repeat the coupling step with a fresh solution of activated amino acid.[7][10]
2. Insufficient Reagent Equivalents: Using standard molar equivalents may not be enough to drive the reaction to completion.2. Increase Reagent Stoichiometry: Use a higher excess of the Boc-N-Me-Phe-OH and coupling reagent (e.g., 3-5 equivalents relative to resin loading).[10]
3. Peptide Aggregation: The growing peptide chain may aggregate on the solid support, preventing reagents from accessing the N-terminus.[4]3. Modify Synthesis Conditions: Consider using a more effective swelling solvent like NMP, or incorporate chaotropic salts (e.g., LiCl) in the DMF. Microwave-assisted synthesis can also disrupt aggregation and accelerate the coupling.[11][12]
Presence of Deletion Sequences in Final Product 1. Incomplete Coupling: A small percentage of unreacted amines in one step leads to the accumulation of peptides missing the N-methylated residue.1. Implement a Capping Step: After the coupling step, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) to permanently block any unreacted N-terminal amines.[10] This prevents them from reacting in subsequent steps.
2. False Negative Monitoring: The standard ninhydrin test does not work for secondary amines (like N-methylated residues), leading to a false assumption of reaction completion.[1][6]2. Use the Correct Test: Always use the bromophenol blue test to monitor couplings involving N-methylated amino acids. A yellow result indicates completion, while blue or green indicates the presence of unreacted secondary amines.[1][3]
Epimerization (Racemization) Detected in Final Product 1. Over-activation of the Carboxylic Acid: Highly potent coupling reagents, while necessary, can increase the risk of forming an oxazolone intermediate, which is prone to epimerization.[4][13]1a. Optimize Pre-activation Time: Reduce the pre-activation time to the minimum required before adding the solution to the resin. 1b. Use an Additive: Ensure your coupling reagent system includes an additive that suppresses racemization. HOAt (used in HATU) and Oxyma Pure (used in COMU) are far more effective than HOBt (used in HBTU).[4][13][14]
2. Strong Base: The base used in the coupling reaction (typically DIPEA) can facilitate the abstraction of the α-proton from the oxazolone intermediate.2. Use a Weaker or Bulkier Base: Replace DIPEA with a less basic or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine , to minimize epimerization.[4]
3. Elevated Temperature: While heat can improve coupling efficiency, it also significantly accelerates the rate of epimerization.[4]3. Control Temperature: If using heat, optimize for the shortest time and lowest temperature necessary to achieve an acceptable coupling yield. Avoid prolonged heating.
Visual Workflow and Mechanistic Insight

To aid in decision-making and understanding, the following diagrams illustrate a typical troubleshooting workflow and the mechanism that makes modern coupling reagents effective.

G start Coupling of Boc-N-Me-Phe complete. monitor Perform Bromophenol Blue Test start->monitor result Test Result? monitor->result incomplete Incomplete Coupling (Blue/Green Beads) result->incomplete Positive complete Complete Coupling (Yellow Beads) result->complete Negative action1 Perform a second coupling (Double Couple) incomplete->action1 proceed Proceed to Deprotection and next coupling complete->proceed action1->monitor Re-test action2 Still incomplete? Switch to a stronger reagent (e.g., HATU, PyAOP) action1->action2 action3 Consider microwave heating or increased temperature (use with caution) action2->action3

Caption: Troubleshooting workflow for an incomplete Boc-N-Me-Phe coupling.

G cluster_0 Activation Step cluster_1 Coupling Step reagents Boc-N-Me-Phe-OH + HATU + Base (DIPEA) active_ester Formation of Highly Reactive Boc-N-Me-Phe-OAt Ester reagents->active_ester Fast activation product New Peptide Bond Formed (High Yield) active_ester->product Nucleophilic attack by amine resin Resin-Bound Peptide (Free N-Terminus) resin->product

Caption: Simplified mechanism of HATU-mediated coupling for hindered amino acids.

Recommended Experimental Protocol
Protocol 2: High-Efficiency Solid-Phase Coupling of Boc-N-Me-Phe-OH

This protocol is designed for solid-phase peptide synthesis (SPPS) and employs HATU, a highly effective reagent for sterically hindered couplings.[1]

Materials:

  • Fmoc-deprotected peptide-resin (1 eq.)

  • Boc-N-Me-Phe-OH (free acid form, 4 eq.)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, 3.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA, 8 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • SPPS reaction vessel

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed and the resin has been thoroughly washed with DMF. Swell the resin in DMF for at least 30 minutes.

  • Activation Solution Preparation: In a separate vial, dissolve Boc-N-Me-Phe-OH (4 eq.) and HATU (3.9 eq.) in DMF.

  • Pre-activation: Add DIPEA (8 eq.) to the activation solution and mix briefly (vortex for 30-60 seconds). Do not let the solution sit for an extended period before adding it to the resin to minimize potential side reactions.

  • Coupling Reaction: Add the activated amino acid solution to the peptide-resin. Agitate the mixture at room temperature for at least 2 hours.

  • Monitoring: Remove a small sample of resin beads, wash them thoroughly with DMF, and perform the bromophenol blue test .

    • Yellow Beads: The reaction is complete. Proceed to step 7.

    • Blue/Green Beads: The reaction is incomplete. Continue agitating for another 1-2 hours and re-test. If it remains positive, proceed to step 6.

  • (Optional but Recommended) Double Coupling: If the reaction is incomplete after 4 hours, wash the resin with DMF (3x) and repeat steps 2-5 with a fresh batch of reagents.

  • Washing: Once the coupling is complete (yellow bromophenol blue test), thoroughly wash the resin with DMF (5x) to remove all excess reagents and byproducts before proceeding to the next step in your synthesis.

References
  • BenchChem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids. 4

  • BenchChem. (2025). Strategies to overcome steric hindrance in N-methylated peptide synthesis. 3

  • BenchChem. (2025). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency. 8

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. 1

  • American Peptide Society. (n.d.). Tips & Tricks. 15

  • Katritzky, A. R., et al. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Link

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. 11

  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Link

  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Link

  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis of N-Methylated Peptides. 12

  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. Link

  • Reddit. (2023). SPPS for N Methylated Peptides. Link

  • HOBt and HBTU. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Link

  • Nowick Laboratory, UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Link

  • BenchChem. (2025). Alternative coupling reagents for difficult Boc-Phe-Phe-OH couplings. 13

  • The Chemistry of Modified Peptides. (n.d.). Role of N-Methyl Amino Acids. Link

  • Aapptec Peptides. (n.d.). Coupling Reagents. Link

  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Link

  • ACS Publications. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Link

  • ResearchGate. (2025). Solid-phase synthesis and characterization of N-methyl-rich peptides. Link

  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Link

  • Journal of the American Chemical Society. (n.d.). Exploiting an Inherent Neighboring Group Effect of α-Amino Acids To Synthesize Extremely Hindered Dipeptides. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Link

  • ResearchGate. (2025). Procedures to Improve Difficult Couplings. Link

  • Optimal T3P Concentration. (n.d.). Optimizing Peptide Coupling: Key Techniques. Link

  • PMC. (n.d.). Epimerisation in Peptide Synthesis. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Link

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Identification of coupling conditions proceeding with low C-terminal epimerization. Link

  • BenchChem. (2025). Technical Support Center: Optimizing Boc-Phe-Phe-OH Coupling Efficiency. 16

  • CymitQuimica. (n.d.). Boc-N-Me-Phe.DCHA. Link

  • Wiley Online Library. (n.d.). Effects of agitation conditions on the reaction of Boc‐Phe‐NCA with HCl.H‐Leu‐OMe. Link

  • BenchChem. (2025). Application Notes and Protocols for N-Boc-MeVal Solid-Phase Peptide Synthesis. 10

  • BenchChem. (2025). Troubleshooting low yield in N-Boc-MeVal peptide synthesis. 7

  • Alkali Scientific. (n.d.). Boc-N-Me-Phe-OH . DCHA, 5 g. Link

  • Bachem. (2021). Conversion of a DCHA salt to the free acid. Link

  • BenchChem. (2025). Application Notes: Coupling Agents for Boc-Phe-Phe-OH in Peptide Synthesis. 17

  • APExBIO. (n.d.). Boc-D-N-Me-Phe.DCHA - High-Purity N-Methyl Amino Acid. Link

  • APExBIO. (n.d.). Boc-N-Me-Phe.DCHA - N-Methyl Amino Acid Building Block. Link

  • ResearchGate. (2025). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. Link

  • Sigma-Aldrich. (n.d.). Boc-N-Me-Phe-OH . DCHA Novabiochem. Link

  • Aapptec Peptides. (n.d.). Boc-MePhe-OH DCHA. Link

  • BenchChem. (2025). Technical Support Center: Boc-N-Me-D-Met-OH Coupling Efficiency. 6

  • Aapptec Peptides. (n.d.). Boc-Phe-OH. Link

  • Sigma-Aldrich. (n.d.). Boc-N-Me-Phe-OH. Link

  • Organic Syntheses Procedure. (n.d.). L-Phenylalanine Methyl Ester Hydrochloride. Link

  • PubChem. (n.d.). Boc-N-Me-Phe-OH. Link

Sources

Validation & Comparative

Navigating the Steric Maze: A Comparative Guide to Coupling Reagents for N-Me-Phe

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the incorporation of N-methylated amino acids, such as N-methyl-phenylalanine (N-Me-Phe), into peptide sequences is a powerful strategy to enhance therapeutic properties. N-methylation can improve metabolic stability, increase membrane permeability, and modulate conformation. However, the seemingly simple addition of a methyl group on the amide nitrogen introduces significant steric hindrance, transforming a routine peptide coupling into a formidable synthetic challenge. This guide provides an in-depth, objective comparison of common coupling reagents, supported by experimental insights, to empower you in selecting the optimal reagent for your N-Me-Phe couplings.

The Challenge of the N-Methyl Group: Steric Hindrance and its Consequences

The N-methyl group on the backbone of an amino acid creates a secondary amine, which is a less potent nucleophile than a primary amine. This, combined with the steric bulk of the methyl group, impedes the approach of the activated carboxyl group of the incoming amino acid.[1] This steric clash can lead to a cascade of undesirable outcomes, including:

  • Incomplete or Slow Reactions: The rate of peptide bond formation is significantly reduced, often requiring extended reaction times or double/triple coupling cycles to drive the reaction to completion.[2]

  • Lower Yields: Incomplete couplings directly translate to lower yields of the desired peptide.[1]

  • Increased Racemization: The prolonged exposure of the activated amino acid to the reaction conditions, particularly in the presence of base, increases the risk of racemization. This occurs primarily through the formation of a 5(4H)-oxazolone intermediate, where the acidic α-proton can be abstracted, leading to a loss of stereochemical integrity.[2]

The choice of coupling reagent is therefore a critical parameter that can mitigate these challenges and dictate the success of synthesizing N-methylated peptides.

A Head-to-Head Comparison of Coupling Reagents for N-Me-Phe

This section provides a detailed analysis of four commonly used classes of coupling reagents: uronium/aminium salts (HATU and HBTU), phosphonium salts (PyBOP), and carbodiimides (EDC/HOBt).

Uronium/Aminium Salts: The High-Performance Workhorses

Uronium and aminium salts are renowned for their high reactivity and efficiency, making them a popular choice for difficult couplings.

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is widely regarded as one of the most powerful coupling reagents, especially for sterically hindered amino acids.[3][4][5] Its superiority stems from the formation of a highly reactive OAt-ester intermediate. The nitrogen atom at the 7-position of the azabenzotriazole ring acts as a neighboring group, accelerating the reaction and minimizing side reactions.[5]

  • Performance: HATU consistently delivers high coupling efficiencies and faster reaction kinetics compared to many other reagents.[5][6] It is particularly effective in minimizing racemization, a critical consideration for N-Me-Phe.[2]

  • Best For: Difficult sequences, sterically hindered amino acids (including N-methylated residues), and when minimizing racemization is paramount.[3][6]

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is another widely used uronium salt that offers a good balance of reactivity and cost-effectiveness.[7] While generally less potent than HATU, it is still a highly effective reagent for many applications, including the coupling of some hindered amino acids.[8][9]

  • Performance: HBTU provides high yields in many standard couplings.[7] However, for highly demanding couplings like those involving N-methylated residues, it may require longer reaction times or double coupling to achieve the same efficiency as HATU.[3][5]

  • Best For: Routine peptide synthesis and less challenging hindered couplings where cost is a significant consideration.

Phosphonium Salts: A Stable and Efficient Choice

Phosphonium salts represent another class of highly efficient coupling reagents.

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a popular phosphonium-based reagent known for its high coupling efficiency and low propensity for racemization.[10] It avoids the formation of the carcinogenic byproduct HMPA, which is associated with its predecessor, BOP.[10][11]

  • Performance: PyBOP is effective for a wide range of couplings, including those involving sterically hindered amino acids.[9][10] It offers a good balance of reactivity and stability.

  • Best For: General solid-phase peptide synthesis, including sequences with a moderate degree of steric hindrance.

Carbodiimides: The Classic Approach

Carbodiimides, when used with additives, are a cost-effective method for peptide bond formation.

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide, which simplifies purification by allowing for the easy removal of the urea byproduct through aqueous extraction.[11] It is almost always used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.[12][13]

  • Performance: The EDC/HOBt system is generally less reactive than uronium or phosphonium salts.[14] For sterically demanding couplings like those with N-Me-Phe, it may result in lower yields and require significantly longer reaction times.[14] The risk of racemization can also be higher compared to more advanced reagents.[13]

  • Best For: Routine synthesis of simple peptides where cost is the primary driver and steric hindrance is not a major issue.

Quantitative Data Summary

The following table summarizes the key performance characteristics of the discussed coupling reagents for N-Me-Phe and other sterically hindered amino acids.

ReagentReagent TypeTypical Yields (Hindered Couplings)Reaction TimeRacemization RiskKey AdvantagesKey Disadvantages
HATU Uronium/Aminium SaltHigh to Very High[3][6]Fast[5]Very Low[2]Highest efficiency for difficult couplings, minimizes racemization.[5][6]High cost.
HBTU Uronium/Aminium SaltHigh[7]Moderate[5]Low[8]Good balance of cost and efficiency.[7]Less effective than HATU for highly hindered residues.[3][5]
PyBOP Phosphonium SaltHigh[9][10]ModerateLow[10]Stable, efficient, and avoids carcinogenic byproducts.[10]Can be less reactive than HATU.
EDC/HOBt Carbodiimide/AdditiveModerate to Low[14]SlowModerateCost-effective, water-soluble byproduct (EDC).[11][13]Lower efficiency for hindered couplings, higher racemization risk.[13][14]

Visualizing the Mechanisms of Action

To better understand the differences in reactivity, it is helpful to visualize the activation mechanisms of these reagents.

cluster_Uronium Uronium/Aminium Salt Activation (e.g., HATU) cluster_Phosphonium Phosphonium Salt Activation (e.g., PyBOP) cluster_Carbodiimide Carbodiimide Activation (e.g., EDC/HOBt) RCOOH_U R-COOH OAt_Ester R-COO-OAt (Active Ester) RCOOH_U->OAt_Ester + HATU + Base HATU HATU Base_U Base Peptide_U Peptide Bond OAt_Ester->Peptide_U + H-N(Me)-Phe- NMePhe H-N(Me)-Phe- RCOOH_P R-COOH OBt_Ester R-COO-OBt (Active Ester) RCOOH_P->OBt_Ester + PyBOP + Base PyBOP PyBOP Base_P Base Peptide_P Peptide Bond OBt_Ester->Peptide_P + H-N(Me)-Phe- NMePhe_P H-N(Me)-Phe- RCOOH_C R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH_C->O_Acylisourea + EDC EDC EDC HOBt HOBt HOBt_Ester R-COO-OBt (Active Ester) O_Acylisourea->HOBt_Ester + HOBt Peptide_C Peptide Bond HOBt_Ester->Peptide_C + H-N(Me)-Phe- NMePhe_C H-N(Me)-Phe-

Caption: Activation mechanisms of different coupling reagent classes.

Experimental Protocol: A Robust Method for N-Me-Phe Coupling

This protocol outlines a general and robust procedure for the coupling of an Fmoc-protected amino acid to a resin-bound N-Me-Phe residue using HATU, incorporating best practices to maximize yield and minimize racemization.

Start Start: Fmoc-N(Me)-Phe-Resin Swell 1. Resin Swelling (DMF or NMP, 30 min) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotect Wash1 3. Wash (DMF, DCM, DMF) Deprotect->Wash1 Couple 5. Coupling (Add pre-activated solution to resin, 1-4 hours) Wash1->Couple Preactivate 4. Pre-activation (Fmoc-AA, HATU, DIPEA in DMF, 1-2 min) Preactivate->Couple Monitor 6. Monitoring (Bromophenol Blue Test) Couple->Monitor Wash2 7. Wash (DMF, DCM, DMF) Monitor->Wash2 Negative Test (Yellow) Recouple Recouple if necessary Monitor->Recouple Positive Test (Blue/Green) End End: Coupled Peptide-Resin Wash2->End Recouple->Couple

Caption: Experimental workflow for a single N-Me-Phe coupling cycle.

Materials:

  • Fmoc-deprotected peptide-resin with N-terminal N-Me-Phe

  • Fmoc-protected amino acid (4 equivalents)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

  • Bromophenol blue test solution

Procedure:

  • Resin Preparation: Swell the resin in DMF or NMP for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-Me-Phe residue.

  • Washing: Thoroughly wash the resin with DMF, followed by DCM, and then DMF again to remove residual piperidine and byproducts.

  • Pre-activation of the Amino Acid: In a separate vessel, dissolve the Fmoc-amino acid (4 eq.) and HATU (3.9 eq.) in DMF. Add DIPEA (8 eq.) and allow the mixture to pre-activate for 1-2 minutes.[5]

  • Coupling Reaction: Add the pre-activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-4 hours. For particularly difficult couplings, the reaction time can be extended.

  • Monitoring the Coupling: After the desired reaction time, take a small sample of the resin and perform a bromophenol blue test. A yellow color indicates a complete reaction, while a blue or green color suggests the presence of unreacted N-methyl amine.[1][3]

  • Recoupling (if necessary): If the bromophenol blue test is positive, drain the reaction solution and repeat the coupling step with a fresh solution of activated amino acid.

  • Final Washing: Once the coupling is complete (negative bromophenol blue test), thoroughly wash the resin with DMF, DCM, and DMF to remove excess reagents and byproducts.

Note on Base Selection: The choice of base can influence racemization. While DIPEA is commonly used, for particularly sensitive amino acids, a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine could be considered to minimize the risk of epimerization.[2][15][16]

Conclusion: Making an Informed Choice

The successful incorporation of N-Me-Phe into a peptide sequence is a challenging yet achievable goal that hinges on the judicious selection of the coupling reagent. For routine syntheses where cost is a major factor, HBTU offers a reliable performance. However, for difficult sequences, and to ensure the highest possible yield and stereochemical purity, HATU stands out as the superior reagent. Its high reactivity and ability to suppress racemization make it the gold standard for navigating the steric challenges posed by N-methylated amino acids. By understanding the strengths and weaknesses of each reagent and employing optimized protocols, researchers can confidently synthesize N-methylated peptides and unlock their therapeutic potential.

References

  • strategies to overcome steric hindrance in N-methylated peptide synthesis - Benchchem.
  • Preventing racemization during N-methylated amino acid coupling - Benchchem.
  • The Battle Against Bulk: A Comparative Guide to Coupling Reagents for Hindered Amino Acids - Benchchem.
  • Comparative study of methods to couple hindered peptides - PubMed - NIH.
  • N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation - Canadian Science Publishing.
  • A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids - Benchchem.
  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corporation.
  • A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis - Benchchem.
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article.
  • Efficient, Racemization‐Free Peptide Coupling of N‐Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ—Total Syntheses of the Cyclopeptides Cyclosporin O and Omphalotin A | Request PDF - ResearchGate.
  • Technical Support Center: Synthesis of Phenylalanylphenylalanine Methyl Ester - Benchchem.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • The Chemistry of Modified Peptides: Role of N-Methyl Amino Acids.
  • A Head-to-Head Comparison: HATU vs. DCC in Peptide Coupling Efficiency - Benchchem.
  • Standard Protocol for PyBOP Coupling in Fmoc Solid-Phase Peptide Synthesis - Benchchem.
  • Epimerisation in Peptide Synthesis - MDPI.
  • Synthesis Pathways for Phenylalanylphenylalanine Methyl Ester: A Technical Guide - Benchchem.
  • A Comparative Guide to the Efficiency of Common Activators in Ala-Ala-OMe Coupling - Benchchem.
  • Coupling Reagents - Aapptec Peptides.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications.
  • HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed.
  • HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency - Benchchem.
  • Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators - Luxembourg Bio Technologies.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH.
  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.
  • A Researcher's Guide to Coupling Reagents for Boc-S-(gamma)-Phe Synthesis - Benchchem.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides.
  • Recommended Coupling Methods for Fmoc-Phe(4-F)-OH in Solid-Phase Peptide Synthesis (SPPS) - Benchchem.
  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique - ACS Publications.
  • HATU vs. HBTU for the Coupling of Sterically Hindered Fmoc-Aib-OH - Benchchem.
  • Technical Support Center: Phenylalanylphenylalanine Methyl Ester (Phe-Phe-OMe) Synthesis - Benchchem.

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A Comparative Guide to the NMR Characterization of Peptides Containing Boc-N-Me-Phe-DCHA

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of N-methylated amino acids into peptides is a cornerstone of modern medicinal chemistry. N-methylation, the substitution of a backbone amide proton with a methyl group, can profoundly enhance a peptide's therapeutic potential by improving metabolic stability, conformational rigidity, and cell permeability.[1][2] Among the most common of these modified residues is N-tert-Butoxycarbonyl-N-methyl-L-phenylalanine (Boc-N-Me-Phe), often supplied as a dicyclohexylamine (DCHA) salt to improve its handling and stability.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for elucidating the three-dimensional structure and conformational dynamics of these modified peptides in solution.[3][4] However, the unique structural features introduced by N-methylation present distinct challenges and spectral signatures that require careful interpretation. This guide provides an in-depth comparison of the NMR characteristics of peptides containing N-methylated phenylalanine versus their non-methylated counterparts, supported by established spectral data and detailed experimental protocols.

The Structural Impact of N-Methylation on NMR Spectra

The introduction of an N-methyl group induces several critical changes that are directly observable by NMR:

  • Elimination of Hydrogen Bond Donors: The replacement of the amide proton (N-H) with an N-methyl group (N-CH₃) removes a key hydrogen bond donor.[5] This change increases the peptide's overall lipophilicity, which can improve membrane permeability, but also fundamentally alters the intramolecular hydrogen-bonding networks that stabilize secondary structures like helices and sheets.[2]

  • Restricted Backbone Conformation: The steric bulk of the methyl group restricts the accessible phi (φ) and psi (ψ) dihedral angles of the peptide backbone, often promoting the formation of specific turn-like structures.[5][6] This pre-organization can be advantageous for locking the peptide into a bioactive conformation.

  • Cis/Trans Amide Bond Isomerization: Unlike standard secondary amide bonds, which overwhelmingly favor the trans conformation, the energy barrier between the cis and trans isomers of an N-methylated (tertiary) amide bond is significantly lower.[7] Consequently, both conformers can be present in solution, leading to a doubling of NMR signals for adjacent residues. The ratio of these conformers provides crucial insight into the peptide's structural landscape.

Comparative ¹H and ¹³C NMR Analysis

The most direct way to assess the impact of N-methylation is to compare the 1D NMR spectra of a peptide containing Boc-N-Me-Phe with an analogous Boc-Phe peptide.

¹H NMR Spectral Signatures

The proton NMR spectrum provides the most immediate evidence of N-methylation. The key differences are summarized below.

Proton AssignmentBoc-Phe Peptide (Expected δ ppm)Boc-N-Me-Phe Peptide (Expected δ ppm)Rationale for Change
Amide NH 7.5 - 8.5 (broad singlet or doublet)Absent The amide proton is replaced by the methyl group.
N-Methyl N-CH₃ Absent2.7 - 3.1 (singlet) A distinct singlet appears, characteristic of the N-methyl group. Its precise shift is sensitive to the cis/trans conformation.[8]
α-Proton Hα (Phe) 4.1 - 4.7 (multiplet)4.6 - 5.0 (multiplet)The electronic environment of the α-proton is altered. The chemical shift is often further downfield in the N-methylated version.[6]
α-Proton Hα (preceding residue) 4.0 - 4.5 (multiplet)Variable, often shifted upfieldThe conformation of the preceding residue is also affected, leading to notable shifts in its α-proton signal.[6]
Boc (CH₃)₃ ~1.4 (singlet)~1.4 (singlet, may show doubling)Largely unaffected, but may show two distinct singlets if both cis and trans isomers are present in significant populations.[8]
Phenyl CH (Aromatic) 7.2 - 7.4 (multiplet)7.1 - 7.3 (multiplet)Minor shifts due to changes in local magnetic anisotropy.
β-Protons β-CH₂ 2.9 - 3.2 (multiplet)3.0 - 3.3 (multiplet)Minor shifts due to conformational changes.
DCHA Protons (monomer only) Absent1.0 - 3.0 (broad multiplets)If analyzing the monomer salt before synthesis, the complex signals of the dicyclohexylamine counterion will be present.[9]
¹³C NMR Spectral Signatures

The ¹³C NMR spectrum provides complementary information, particularly regarding the carbon backbone.

Carbon AssignmentBoc-Phe Peptide (Expected δ ppm)Boc-N-Me-Phe Peptide (Expected δ ppm)Rationale for Change
N-Methyl N-CH₃ Absent~30 - 35 A clear indicator of N-methylation.
α-Carbon Cα (Phe) ~55~58 - 62The Cα of the N-methylated residue is typically shifted downfield.
Carbonyl C=O ~170 - 173~170 - 173The carbonyl chemical shift is also sensitive to the cis/trans conformation and can be a valuable probe.
Boc C(CH₃)₃ ~80~80The quaternary carbon of the Boc group.
Boc C(CH₃)₃ ~28~28The methyl carbons of the Boc group.

Elucidating 3D Structure with 2D NMR

While 1D NMR confirms the presence of the N-methyl group, 2D NMR experiments are essential for complete resonance assignment and the determination of the peptide's three-dimensional structure.

Workflow for NMR Structural Characterization

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Structure Calculation Pep_Synth Peptide Synthesis & Purification NMR_Sample Dissolve in Deuterated Solvent (1-5 mM) (e.g., DMSO-d6, CD3OH) Pep_Synth->NMR_Sample Acq_1D 1D ¹H & ¹³C Spectra (Initial Assessment) NMR_Sample->Acq_1D Acq_2D 2D TOCSY, ROESY, HSQC Acq_1D->Acq_2D Assign Resonance Assignment (TOCSY, HSQC) Acq_2D->Assign Restraints Generate Distance Restraints (ROESY Cross-peaks) Assign->Restraints Calc Structure Calculation (e.g., XPLOR-NIH, CYANA) Restraints->Calc Refine Structure Refinement & Validation Calc->Refine Final_Structure Final_Structure Refine->Final_Structure Final Structural Ensemble

Caption: Workflow for the NMR characterization of an N-methylated peptide.

  • TOCSY (Total Correlation Spectroscopy): This experiment is the first step in assignment, as it identifies all protons belonging to a single amino acid's spin system (e.g., connecting the Hα, Hβ, and aromatic protons of phenylalanine).[10]

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is the most critical experiment for determining the 3D structure of N-methylated peptides.[5] It detects through-space correlations between protons that are close (< 5 Å), providing the distance restraints needed for structure calculation. For medium-sized molecules like peptides, ROESY is often preferred over its counterpart, NOESY, because the ROE signal is always positive and does not disappear at certain molecular tumbling rates, an issue that can plague NOESY experiments.[1]

Using ROESY to Determine Cis/Trans Conformation

The key to defining the local conformation around the N-methylated bond lies in specific ROE cross-peaks between the N-methyl protons and the α-protons of the N-methylated residue (i) and the preceding residue (i-1).

Caption: Diagnostic ROE correlations for determining amide bond conformation.

  • Trans Conformation: Characterized by a strong ROE between the α-proton of the preceding residue, Hα(i-1) , and the N-methyl protons, N-CH₃(i) .

  • Cis Conformation: Characterized by a strong ROE between the α-proton of the N-methylated residue itself, Hα(i) , and the N-methyl protons, N-CH₃(i) .[1]

Experimental Protocols

Sample Preparation
  • Synthesize and purify the peptide containing the Boc-N-Me-Phe residue using standard solid-phase peptide synthesis (SPPS) protocols. Note that coupling onto an N-methylated amine is often slower and may require stronger coupling reagents or longer reaction times.[1]

  • Lyophilize the purified peptide to obtain a dry powder.

  • Accurately weigh and dissolve the peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or a 9:1 H₂O/D₂O mixture) to a final concentration of 1-5 mM.[5]

  • Add a small amount of an internal standard (e.g., DSS or TMSP) for accurate chemical shift referencing.

  • Transfer the solution to a high-quality NMR tube.

NMR Data Acquisition (Example on a 600 MHz Spectrometer)
  • 1D ¹H Spectrum: Acquire a standard 1D proton spectrum to assess sample purity, concentration, and the presence of conformational isomers.

  • 1D ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum to identify the carbon resonances.

  • 2D TOCSY: Acquire a 2D TOCSY spectrum with a mixing time of 60-80 ms to delineate the amino acid spin systems.[1]

  • 2D ROESY: Acquire a 2D ROESY spectrum with a mixing time between 150-300 ms.[1] This is the key experiment for obtaining the through-space correlations required for structural determination.

  • (Optional) 2D ¹H-¹³C HSQC: Acquire this spectrum to correlate each proton directly with its attached carbon, which greatly aids in the unambiguous assignment of both ¹H and ¹³C resonances.

By systematically applying this combination of 1D and 2D NMR experiments, researchers can unambiguously characterize the primary sequence and determine the high-resolution three-dimensional structure of peptides containing Boc-N-Me-Phe, providing critical insights for the rational design of next-generation peptide therapeutics.

References

  • Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society. Available at: [Link]

  • Conformational analysis of N-methylated peptides: (a) Ramachandran... ResearchGate. Available at: [Link]

  • Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. National Institutes of Health (NIH). Available at: [Link]

  • Should My Peptide Be Methylated?. LifeTein. Available at: [Link]

  • Boc-L-phenylalanine methyl ester. PubChem, National Institutes of Health (NIH). Available at: [Link]

  • Table of Contents. The Royal Society of Chemistry. Available at: [Link]

  • N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. ResearchGate. Available at: [Link]

  • Boc-N-Me-Phe.DCHA. CRAMER REAGENT. Available at: [Link]

  • Boc-N-Me-Phe-OH . DCHA, 5 g (8530840005). Alkali Scientific. Available at: [Link]

  • Backbone N-modified peptides: beyond N-methylation. Dipòsit Digital de la Universitat de Barcelona. Available at: [Link]

  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry. Available at: [Link]

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. Available at: [Link]

  • Assigning methyl resonances for protein solution-state NMR studies. National Institutes of Health (NIH). Available at: [Link]

  • Post-synthetic modification of phenylalanine containing peptides by C-H functionalization. Nanyang Technological University. Available at: [Link]

  • Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. National Institutes of Health (NIH). Available at: [Link]

  • N-T-Butoxycarbonyl-L-phenylalanine methyl ester. SpectraBase. Available at: [Link]

  • Peptide NMR. ETH Zurich. Available at: [Link]

  • Novel Benzothiazole Boc-Phe-Phe-Bz Derivative Dipeptide Forming Fluorescent and Nonlinear Optical Self-Assembled Structures. MDPI. Available at: [Link]

  • Comparative table between NOESY vs ROESY. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Boc-phenylalanyl-ethylenediamine. Scholars Research Library. Available at: [Link]

  • ¹H NMR spectra of N-Boc dipeptides: (A) N-Boc-L-Phe-D-Ala-OCH3 (2b);... ResearchGate. Available at: [Link]

  • An NMR Experiment for Measuring Methyl-Methyl NOEs in 13C-Labeled Proteins with High Resolution. University of Toronto. Available at: [Link]

  • NMR Structure of the Cathelicidin-Derived Human Antimicrobial Peptide LL-37 in Dodecylphosphocholine Micelles. National Institutes of Health (NIH). Available at: [Link]

  • Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Royal Society of Chemistry. Available at: [Link]

  • High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. MDPI. Available at: [Link]

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Navigating the Maze of N-Methylation: A Comparative Guide to Mass Spectrometry Characterization

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers, scientists, and drug development professionals engaged in the analysis of N-methylated peptides, this guide provides a comprehensive comparison of mass spectrometry-based fragmentation techniques. N-methylated peptides, integral to cellular signaling and increasingly prominent in therapeutic design, present unique challenges for characterization.[1] This is due to the subtle mass shift of the methyl group and its influence on peptide fragmentation.[1] The choice of mass spectrometry fragmentation technique is paramount for accurate identification and localization of these modifications.[1]

Protein N-terminal methylation is a post-translational modification (PTM) that involves the addition of up to three methyl groups to the free α-amino group of a protein's N-terminus.[2] This modification has been shown to regulate crucial cellular processes, including protein-protein interactions, protein-DNA interactions, and even protein stability and localization.[2][3] Dysregulation of protein methylation is implicated in numerous human diseases, making the enzymes involved attractive therapeutic targets.[3]

However, the proteomic analysis of methylation remains a challenge.[4] Key difficulties include the small mass of the methyl group, accurately pinpointing its position on fragmented peptides, and the potential for incorrect identification due to isobaric interferences.[4] For instance, high mass accuracy is crucial to distinguish trimethylation (42.04695 Da) from the isobaric acetylation (42.01056 Da).[1]

At a Glance: Comparing Fragmentation Techniques for N-Methylated Peptide Analysis

The selection of a fragmentation method is a critical decision in the analytical workflow. This guide delves into the nuances of Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD), offering insights to inform your analytical strategy.[1]

FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron Transfer Dissociation (ETD)
Primary Fragment Ions b- and y-ionsb- and y-ionsc- and z-ions
Mechanism Vibrational excitation via collision with inert gas.[4]Vibrational excitation in a higher-energy collision cell.[1]Electron transfer from a radical anion, leading to non-ergodic fragmentation.[1][5]
Preservation of PTMs Can lead to neutral loss of the modification.[4]Generally better than CID, but still susceptible to neutral loss.Excellent preservation of labile PTMs like methylation.[1]
Best Suited For Doubly charged peptides.[1]Doubly charged peptides.[1]Peptides with charge states >2+.[1]
Key Advantage Widely available and well-characterized.Higher energy leads to more fragmentation and often better sequence coverage than CID.[6]Preserves the location of the methyl group, enabling confident site localization.[7]
Key Limitation Frequent loss of PTMs makes site localization difficult.[4]Can still result in the loss of the modification, complicating analysis.Slower scan rate compared to CID/HCD and less effective for low charge state peptides.[6][8]

Delving Deeper: The "Why" Behind the Choice of Fragmentation

The fundamental difference between these techniques lies in how they impart energy to the peptide ions. Understanding this is key to selecting the optimal method for N-methylation analysis.

Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)

CID and HCD are "slow-heating" methods where peptide ions are activated through multiple collisions with an inert gas.[4] This vibrational excitation leads to the cleavage of the most labile bonds, which are often not the peptide backbone bonds. In the case of N-methylated peptides, this can result in the neutral loss of the methyl group or even the entire methylated amino acid side chain, making it difficult to determine the precise location of the modification.[4] While HCD uses higher collision energy which can improve fragmentation, the risk of losing the modification remains.[6]

Electron Transfer Dissociation (ETD)

In contrast, ETD is a non-ergodic fragmentation method. It involves the transfer of an electron to a multiply protonated peptide ion, creating a radical species.[1][5] This radical-driven process preferentially cleaves the N-Cα bond of the peptide backbone, producing c- and z-type fragment ions.[5] Crucially, this process occurs without significantly heating the peptide, thus preserving labile PTMs like methylation.[1] This makes ETD particularly powerful for unambiguously identifying the site of N-methylation, especially in peptides with multiple potential methylation sites.[7] Studies have shown that ETD can provide more comprehensive and unambiguous data for peptides containing these labile modifications, particularly for those with higher charge states.[1]

Visualizing the Workflow and Fragmentation

To better illustrate the process, the following diagrams outline a typical workflow for N-methylated peptide analysis and the fundamental differences in fragmentation patterns between CID and ETD.

N_Methylated_Peptide_Analysis_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis Protein_Extraction Protein Extraction & Lysis Digestion Enzymatic Digestion (e.g., Trypsin) Protein_Extraction->Digestion Enrichment Enrichment of Methylated Peptides (Optional) Digestion->Enrichment LC_Separation LC Separation Enrichment->LC_Separation MS1_Scan MS1 Full Scan LC_Separation->MS1_Scan Fragmentation MS/MS Fragmentation (CID, HCD, or ETD) MS1_Scan->Fragmentation Database_Search Database Search Fragmentation->Database_Search Validation Manual Validation of Spectra Database_Search->Validation Quantification Quantification Validation->Quantification

Caption: A generalized workflow for the characterization of N-methylated peptides.

Fragmentation_Comparison cluster_peptide Precursor Ion: N-Methylated Peptide cluster_cid CID/HCD Fragmentation cluster_etd ETD Fragmentation Peptide H₂N-[Me]-Ala-Gly-Phe-COOH CID_Fragments b- and y-ions (Backbone Cleavage) + Neutral Loss of [Me] group Peptide->CID_Fragments Collision Energy ETD_Fragments c- and z-ions (Backbone Cleavage) Peptide->ETD_Fragments Electron Transfer Loss Loss of PTM site info CID_Fragments->Loss Preservation PTM Site Preserved ETD_Fragments->Preservation

Caption: Fragmentation pathways of peptides in CID versus ETD.

Experimental Protocols

The following protocols provide a general framework for the characterization of N-methylated peptides using LC-MS/MS.

Protocol 1: In-Solution Digestion for Mass Spectrometry

This protocol is adapted from the literature and is suitable for purified proteins or simple protein mixtures.[2]

  • Protein Precipitation: Add cold acetone (-20 °C) to the protein solution and store at -20 °C overnight.[2]

  • Pellet Collection: Centrifuge at 15,000 x g for 10 min at 4 °C to collect the precipitated protein.[2]

  • Washing: Wash the protein pellet once with cold acetone.[2]

  • Resuspension and Reduction: Resuspend the pellet in a solution of 10 mM dithiothreitol (DTT) in 25 mM ammonium bicarbonate and incubate at 37 °C for 1 hour to reduce disulfide bonds.[2]

  • Alkylation: Add iodoacetamide (IAA) to a final concentration of 20 mM and incubate in the dark at room temperature for 1 hour to alkylate free cysteines.

  • Quenching: Quench the remaining IAA by adding DTT to a final concentration of 10 mM.

  • Digestion: Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37 °C.

  • Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the resulting peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS using an appropriate fragmentation method.

Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography (LC): Separate peptides on a C18 reverse-phase column using a gradient of acetonitrile in 0.1% formic acid.

  • Mass Spectrometry (MS) Analysis: Ionize the eluting peptides using electrospray ionization (ESI) in positive ion mode.[1]

  • MS1 Scan: Acquire full MS scans (MS1) over a mass-to-charge (m/z) range of 350-1500.[1]

  • Data-Dependent Acquisition (DDA): Select the most abundant precursor ions for fragmentation.[1]

  • Tandem Mass Spectrometry (MS/MS) Fragmentation:

    • For CID/HCD: Isolate and fragment the selected precursor ions using a normalized collision energy.[1]

    • For ETD: Isolate and fragment the selected precursor ions using ETD with supplemental activation if necessary.[1]

  • Data Analysis:

    • Search the acquired MS/MS spectra against a relevant protein database using a search engine (e.g., Mascot, SEQUEST, MaxQuant) with N-methylation specified as a variable modification.

    • Manually validate the identified methylated peptides by inspecting the MS/MS spectra for characteristic fragment ions and neutral losses.[1]

Conclusion and Future Outlook

References

  • Benchchem. .
  • Comprehensive mass spectrometric investigation strategies of the human methylproteome. (2021-06-29).
  • Hazbun, T. R., et al. (2021). Discovering the N-terminal Methylome by Repurposing of Proteomic Datasets. Journal of Proteome Research. Available at: [Link]

  • Gehrig, P. M., et al. (2004). Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Wilkins, M. R., et al. (2014). Comprehending Dynamic Protein Methylation with Mass Spectrometry. Journal of Proteomics & Bioinformatics. Available at: [Link]

  • Snijders, A. P., et al. (2010). Analysis of arginine and lysine methylation utilizing peptide separations at neutral pH and electron transfer dissociation mass spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Agarwal, K. L., et al. (1968). Mass spectrometry of N-methylated peptide derivatives. Nature. Available at: [Link]

  • Sample preparation for proteomic analysis using a GeLC-MS/MS strategy. (2016-07-18). Available at: [Link]

  • Quan, L., & Liu, M. (2013). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Modern Chemistry & Applications. Available at: [Link]

  • ProMetheusDB: An In-Depth Analysis of the High-Quality Human Methyl-proteome. (n.d.). Available at: [Link]

  • Huang, R., et al. (2021). Past, present, and perspectives of protein N-terminal methylation. Trends in Pharmacological Sciences. Available at: [Link]

  • Brodbelt, J. S. (2016). Ion Activation Methods for Peptides and Proteins. Analytical Chemistry. Available at: [Link]

  • Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. (2025-11-29). Available at: [Link]

  • Richer, M., et al. (2016). Abundant Lysine Methylation and N-Terminal Acetylation in Sulfolobus islandicus Revealed by Bottom-Up and Top-Down Proteomics. Journal of Proteome Research. Available at: [Link]

  • DePalma, A. (2022). Tips and Tricks for Proteomic Sample Preparation. Biocompare. Available at: [Link]

  • Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. (n.d.). Available at: [Link]

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The Strategist's Guide to Backbone Modification: A Comparative Analysis of N-Methylated Phenylalanine Derivatives for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide therapeutics, the strategic modification of the peptide backbone is a cornerstone of modern drug design. N-methylation, the substitution of a peptide bond's amide proton with a methyl group, stands out as a powerful tool to enhance the pharmacological properties of peptide candidates.[1] This modification can significantly improve metabolic stability, increase cell permeability, and even unlock the potential for oral bioavailability by modulating the peptide's conformational flexibility and hydrogen-bonding capacity.[1][2] Phenylalanine, with its bulky aromatic side chain, is a frequent target for N-methylation to influence hydrophobic interactions and receptor binding.

This in-depth technical guide provides a comparative analysis of alternative N-methylated phenylalanine derivatives for Solid-Phase Peptide Synthesis (SPPS). We will delve into the causality behind experimental choices for their incorporation, provide field-proven protocols, and present a side-by-side comparison of their performance to equip you with the knowledge to select the optimal building block for your next breakthrough peptide.

The Challenge of Steric Hindrance in N-Methylated Peptide Synthesis

The primary obstacle in synthesizing N-methylated peptides is the steric hindrance imposed by the N-methyl group.[3] This bulkiness impedes the approach of the activated carboxyl group of the incoming amino acid, making the formation of the peptide bond significantly more challenging than with a primary amine.[4] This can lead to lower coupling yields, incomplete reactions resulting in deletion sequences, and an increased risk of racemization at the activated amino acid's alpha-carbon.[3] Consequently, the choice of coupling reagents and reaction conditions is critical for the successful incorporation of these modified residues.[5]

A Comparative Look at N-Methylated Phenylalanine Derivatives

While Fmoc-N-methyl-L-phenylalanine is a widely used building block, several alternatives offer distinct advantages depending on the synthetic strategy and the desired final peptide properties.

DerivativeProtecting GroupKey Features & Applications
Fmoc-N-methyl-L-phenylalanine FmocThe industry standard for Fmoc-based SPPS. Its chemistry is well-understood, and it is commercially available from numerous suppliers.[6][7] It is suitable for a wide range of peptide sequences.
Boc-N-methyl-L-phenylalanine BocUtilized in Boc-based SPPS, which can sometimes be more effective for synthesizing "difficult" or hydrophobic sequences.[8] The Boc group is removed with acid, offering an orthogonal protection strategy to Fmoc.[][10]
Fmoc-α-methyl-L-phenylalanine FmocThis derivative introduces a methyl group on the α-carbon in addition to the phenyl side chain, creating a sterically hindered α,α-disubstituted amino acid.[11] This modification provides significant conformational constraint and can enhance proteolytic stability.[12]
On-Resin N-Methylation N/AThis versatile and cost-effective approach involves the site-specific methylation of a phenylalanine residue after its incorporation into the peptide chain on the solid support.[13] This strategy avoids the need for pre-synthesized N-methylated monomers and allows for the methylation of virtually any amino acid in the sequence.[13]

Optimizing Coupling Efficiency: A Reagent Comparison

The selection of an appropriate coupling reagent is paramount when working with sterically hindered N-methylated amino acids. Standard reagents like HBTU and HCTU can be less effective.[5] More potent uronium/aminium or phosphonium salt-based reagents are generally required to achieve high coupling efficiencies.

Coupling ReagentClassKey Advantages & Considerations
HATU Uronium SaltWidely regarded as one of the most successful reagents for coupling N-methylated amino acids due to its high reactivity and ability to suppress racemization.[5][14]
HBTU Uronium SaltLess effective than HATU for sterically hindered couplings but can be used successfully in some cases.[15]
PyAOP/PyBOP Phosphonium SaltStrong activating reagents that are particularly effective for difficult couplings, including those between two N-methylated residues.[5][16]
COMU Uronium SaltA newer generation coupling reagent with efficiency comparable to HATU. It is based on Oxyma Pure, making it a safer alternative to HOBt or HOAt-based reagents.[14]

Experimental Protocols

Protocol 1: Incorporation of Fmoc-N-methyl-L-phenylalanine using HATU

This protocol details the manual coupling of Fmoc-N-Me-Phe-OH onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminus

  • Fmoc-N-methyl-L-phenylalanine (Fmoc-N-Me-Phe-OH)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[3]

  • Fmoc Deprotection (if necessary): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes.[3] Wash the resin thoroughly with DMF (5-7 times).[3]

  • Activation of Fmoc-N-Me-Phe-OH: In a separate vessel, dissolve Fmoc-N-Me-Phe-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.[3] Add DIEA (6 equivalents) to the solution to activate the amino acid.[3]

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.[3] Agitate the mixture for 1-2 hours at room temperature.[3]

  • Monitoring the Coupling: Monitor the reaction using a qualitative test. The Kaiser test will be negative for the N-methylated amine; the chloranil test is a suitable alternative.[3] A bromophenol blue test can also be used, where a yellow color indicates complete coupling.[5]

  • Washing: After complete coupling, wash the resin with DMF (3 times) and DCM (3 times).[3]

  • Capping (Optional but Recommended): To block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride and DIEA in DMF.

  • Proceed to the next cycle or final cleavage.

Protocol 2: On-Resin N-Methylation using the Fukuyama-Mitsunobu Reaction

This protocol describes a three-step procedure for the N-methylation of a resin-bound phenylalanine residue.[13]

Materials:

  • Peptide-resin containing the phenylalanine residue to be methylated

  • 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Collidine or 2,4,6-trimethylpyridine

  • Dimethylformamide (DMF)

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Methanol

  • β-mercaptoethanol

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Procedure:

  • Sulfonamide Formation: Swell the resin in DMF. Treat the resin with a solution of o-NBS-Cl and collidine in DMF to protect the N-terminal amine as a sulfonamide.

  • Mitsunobu Reaction: Treat the sulfonamide-resin with a solution of PPh3, DIAD (or DEAD), and methanol in DMF. This step introduces the methyl group onto the nitrogen.

  • Desulfonylation: Remove the o-NBS protecting group by treating the resin with a solution of β-mercaptoethanol and DBU in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove all reagents. The N-methylated phenylalanine residue is now ready for the next coupling step.

Visualizing the Workflow

SPPS_Workflow cluster_Monomer Monomer Incorporation cluster_OnResin On-Resin Methylation Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Coupling Deprotection->Coupling Activation Activate Fmoc-N-Me-Phe-OH (HATU/DIEA) Activation->Coupling Washing1 Wash Coupling->Washing1 Phe_Resin Peptide-Resin with Phe Sulfonylation Sulfonylation (o-NBS-Cl) Phe_Resin->Sulfonylation Methylation Mitsunobu Methylation Sulfonylation->Methylation Desulfonylation Desulfonylation (DBU/Thiol) Methylation->Desulfonylation Washing2 Wash Desulfonylation->Washing2

Sources

A Comparative Guide to the Stability of Boc- and Fmoc-Protected N-Methyl-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate world of peptide synthesis, the choice of protecting groups is a critical decision that dictates the success of a synthetic strategy. The incorporation of N-methylated amino acids, such as N-methyl-L-phenylalanine (N-Me-Phe), introduces both desirable properties and unique challenges. These modifications can enhance proteolytic stability and membrane permeability, but they also present steric hindrances and potential side reactions during synthesis.[1][2] This guide provides an in-depth comparative analysis of the stability of two of the most common protecting groups for N-Me-Phe: the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.

The Orthogonal Worlds of Boc and Fmoc Protection

The foundation of modern solid-phase peptide synthesis (SPPS) lies in the principle of orthogonal protection, where one type of protecting group can be selectively removed without affecting others.[3][] This is exemplified by the distinct chemical labilities of the Boc and Fmoc groups.

  • Boc ( tert-butyloxycarbonyl): This protecting group is cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA).[3][]

  • Fmoc (9-fluorenylmethyloxycarbonyl): In contrast, the Fmoc group is labile to basic conditions and is commonly removed using a solution of a secondary amine, such as piperidine, in a polar aprotic solvent like dimethylformamide (DMF).[3][]

This fundamental difference in cleavage chemistry governs their application in different synthetic schemes and their compatibility with various side-chain protecting groups.[]

The Influence of N-Methylation on Protecting Group Stability

The introduction of a methyl group on the amide nitrogen of phenylalanine has significant stereoelectronic effects that can influence the stability of the protecting group. The N-methyl group introduces steric bulk around the nitrogen atom, which can hinder the approach of reagents for both coupling and deprotection reactions.[6] This steric hindrance can lead to slower reaction kinetics compared to their non-methylated counterparts.

Comparative Stability Profile and Potential Side Reactions

Protecting GroupCleavage ConditionGeneral Stability CharacteristicsCommon Side Reactions Associated with N-Me-Phe
Boc-N-Me-Phe Strong Acid (e.g., TFA)Generally stable to the basic conditions used for Fmoc deprotection. The rate of acid-catalyzed deprotection can be influenced by the concentration of the acid.[7]Alkylation: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can alkylate sensitive residues like tryptophan and methionine if they are present in the peptide sequence. The use of scavengers in the cleavage cocktail is crucial to mitigate this.
Fmoc-N-Me-Phe Base (e.g., 20% Piperidine in DMF)Stable to the acidic conditions used for Boc deprotection. The deprotection proceeds via a β-elimination mechanism.[]Diketopiperazine (DKP) Formation: N-methylated amino acids are particularly prone to this side reaction, especially when they are at the N-terminus of a dipeptide attached to the resin. The free N-terminal amine can attack the ester linkage to the resin, leading to the cleavage of the dipeptide as a cyclic diketopiperazine.[8] Incomplete Deprotection: The steric hindrance of the N-methyl group can sometimes lead to incomplete removal of the Fmoc group, resulting in deletion sequences.

Experimental Protocols for Comparative Stability Analysis

To provide a framework for a direct and quantitative comparison of the stability of Boc-N-Me-Phe and Fmoc-N-Me-Phe, the following detailed experimental protocols are provided. These methods utilize High-Performance Liquid Chromatography (HPLC) to monitor the deprotection kinetics.

Protocol 1: Comparative Kinetic Analysis of Boc-N-Me-Phe Deprotection

Objective: To quantitatively determine the rate of Boc deprotection from Boc-N-Me-Phe under acidic conditions.

Materials:

  • Boc-N-Me-Phe-OH

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Quenching solution (e.g., a solution of a weak base like pyridine in ACN)

Workflow for Kinetic Analysis of Boc-N-Me-Phe Deprotection

prep Prepare a stock solution of Boc-N-Me-Phe in DCM deprotection Initiate deprotection by adding a defined concentration of TFA prep->deprotection t=0 sampling At timed intervals, withdraw aliquots and quench the reaction deprotection->sampling t = t1, t2, t3... hplc Analyze quenched samples by RP-HPLC sampling->hplc analysis Quantify the peak areas of Boc-N-Me-Phe and N-Me-Phe hplc->analysis kinetics Plot % remaining Boc-N-Me-Phe vs. time to determine kinetics analysis->kinetics

Caption: Workflow for the kinetic analysis of Boc-N-Me-Phe deprotection.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Boc-N-Me-Phe-OH of known concentration (e.g., 1 mg/mL) in DCM.

  • Deprotection Reaction: In a reaction vessel at a controlled temperature (e.g., room temperature), add a specific volume of the Boc-N-Me-Phe stock solution. Initiate the reaction by adding a predetermined concentration of TFA in DCM (e.g., 50% TFA v/v).

  • Sampling: At various time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A suitable gradient to separate Boc-N-Me-Phe and the deprotected N-Me-Phe (e.g., 10-90% B over 20 minutes).

    • Detection: UV at 220 nm.

  • Data Analysis: Integrate the peak areas of the starting material (Boc-N-Me-Phe) and the product (N-Me-Phe). Calculate the percentage of remaining Boc-N-Me-Phe at each time point. Plot the percentage of remaining protected amino acid against time to determine the deprotection kinetics.

Protocol 2: Comparative Kinetic Analysis of Fmoc-N-Me-Phe Deprotection

Objective: To quantitatively determine the rate of Fmoc deprotection from Fmoc-N-Me-Phe under basic conditions.

Materials:

  • Fmoc-N-Me-Phe-OH

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Quenching solution (e.g., a solution of a weak acid like acetic acid in ACN)

Workflow for Kinetic Analysis of Fmoc-N-Me-Phe Deprotection

prep Prepare a stock solution of Fmoc-N-Me-Phe in DMF deprotection Initiate deprotection by adding a defined concentration of piperidine prep->deprotection t=0 sampling At timed intervals, withdraw aliquots and quench the reaction deprotection->sampling t = t1, t2, t3... hplc Analyze quenched samples by RP-HPLC sampling->hplc analysis Quantify the peak areas of Fmoc-N-Me-Phe and N-Me-Phe hplc->analysis kinetics Plot % remaining Fmoc-N-Me-Phe vs. time to determine kinetics analysis->kinetics

Caption: Workflow for the kinetic analysis of Fmoc-N-Me-Phe deprotection.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Fmoc-N-Me-Phe-OH of known concentration (e.g., 1 mg/mL) in DMF.

  • Deprotection Reaction: In a reaction vessel at a controlled temperature, add a specific volume of the Fmoc-N-Me-Phe stock solution. Initiate the reaction by adding a predetermined concentration of piperidine in DMF (e.g., 20% piperidine v/v).[8]

  • Sampling and Quenching: At various time points, withdraw an aliquot and quench the reaction with the acidic quenching solution.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC.

    • Column: C18 column

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A suitable gradient to separate Fmoc-N-Me-Phe, the deprotected N-Me-Phe, and the dibenzofulvene-piperidine adduct.

    • Detection: UV at 265 nm (for the Fmoc group) and 220 nm (for the peptide bond).[8]

  • Data Analysis: Integrate the peak areas and calculate the percentage of remaining Fmoc-N-Me-Phe at each time point. Plot the percentage of remaining protected amino acid against time to determine the deprotection kinetics.

Conclusion: A Strategic Choice Based on Synthetic Context

The choice between Boc-N-Me-Phe and Fmoc-N-Me-Phe is not a matter of inherent superiority but rather a strategic decision based on the overall synthetic plan.

  • Fmoc-N-Me-Phe is generally favored in modern solid-phase peptide synthesis due to the milder deprotection conditions, which are compatible with a wider range of acid-labile side-chain protecting groups.[] However, researchers must be vigilant about the increased risk of diketopiperazine formation, especially with N-terminal N-methylated residues.[8]

  • Boc-N-Me-Phe remains a robust and valuable option, particularly in solution-phase synthesis or for sequences prone to aggregation, where the strong acidic conditions for deprotection can also help to disrupt secondary structures. The primary consideration with the Boc strategy is the potential for side-chain alkylation, which necessitates the careful use of scavengers.

Ultimately, a thorough understanding of the stability and reactivity of both protecting groups, supported by the quantitative data that can be generated using the protocols provided in this guide, will empower researchers to design more efficient and successful syntheses of N-methylated peptides.

References

  • A Comparative Study of Protecting Groups for N-Methylalanine in Peptide Synthesis. Benchchem. [URL: https://www.benchchem.com/application-notes/a-comparative-study-of-protecting-groups-for-n-methylalanine-in-peptide-synthesis]
  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c07221]
  • A Head-to-Head Battle of Protecting Groups: Assessing the Stability of Fmoc vs. Boc in Peptide Synthesis. Benchchem. [URL: https://www.benchchem.com/application-notes/a-head-to-head-battle-of-protecting-groups-assessing-the-stability-of-fmoc-vs-boc-in-peptide-synthesis]
  • comparative study of different methylated amino acids in peptide design. Benchchem. [URL: https://www.benchchem.
  • Hydrolysis of N‐methylated carbamates or amides. ResearchGate. [URL: https://www.researchgate.
  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of A Second-Order Dependence Upon Acid Concentration. Scribd. [URL: https://www.scribd.
  • Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. EPA NEPAL. [URL: https://nepis.epa.gov/Exe/ZyNET.exe/9101N60N.TXT?ZyActionD=ZyDocument&Client=EPA&Index=1987+Thru+1990&Docs=&Query=&Time=&EndTime=&SearchMethod=1&TocRestrict=n&Toc=&TocEntry=&QField=&QFieldYear=&QFieldMonth=&QFieldDay=&IntQFieldOp=0&ExtQFieldOp=0&XmlQuery=&File=D%3A%5Czyfiles%5CIndex%20Data%5C87thru90%5CTxt%5C00000015%5C9101N60N.txt&User=ANONYMOUS&Password=anonymous&SortMethod=h%7C-&MaximumDocuments=1&FuzzyDegree=0&ImageQuality=r75g8/r75g8/x150y150g16/i425&Display=p%7Cf&DefSeekPage=x1&SearchBack=ZyActionL&Back=ZyActionS&BackDesc=Results%20page&MaximumPages=1&ZyEntry=1&SeekPage=x1]
  • Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21067172/]
  • RATES OF HYDROLYSIS OF CARBAMATE AND CARBONATE ESTERS IN ALKALINE SOLUTION. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/RATES-OF-HYDROLYSIS-OF-CARBAMATE-AND-CARBONATE-IN-Christenson/2e3b2b4142f364024c084223f2f8496464a4b276]
  • Application Notes and Protocols for Fmoc-Phe(4-F)-OH: A Guide for Researchers. Benchchem. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-fmoc-phe-4-f-oh-a-guide-for-researchers]
  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [URL: https://www.aapptec.com/wp-content/uploads/2021/01/T1177-SPPS-with-N-Methyl-Amino-Acids.pdf]
  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative. BOC Sciences. [URL: https://www.bocsci.
  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate. [URL: https://www.researchgate.
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10673327/]
  • Kinetics of Carbaryl Hydrolysis. Clemson University. [URL: https://www.clemson.edu/cecas/departments/eees/files/outreach/labs/EQL_Lab_11.pdf]
  • N-Dealkylation of Amines. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4928522/]
  • Application Notes and Protocols: Deprotection of Fmoc Group from 4-bromo-phenylalanine in Solid-Phase Peptide Synthesis. Benchchem. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-deprotection-of-fmoc-group-from-4-bromo-phenylalanine-in-solid-phase-peptide-synthesis]
  • Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8940822/]
  • Why Fmoc-Protected Amino Acids Dominate SPPS?. BOC Sciences. [URL: https://www.bocsci.
  • N -methylation in amino acids and peptides: Scope and limitations. ResearchGate. [URL: https://www.researchgate.

Sources

The N-Methylation Effect: A Comparative Guide to Evaluating Peptide Conformation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Power of a Methyl Group in Peptide Drug Design

In the quest for more effective peptide therapeutics, chemists and drug developers continually seek modifications that can enhance stability, permeability, and potency. Among the arsenal of chemical biology tools, N-methylation—the substitution of a backbone amide proton with a methyl group—stands out as a particularly powerful strategy.[1] This seemingly minor alteration can profoundly influence a peptide's three-dimensional structure, thereby modulating its pharmacokinetic and pharmacodynamic properties.[2] N-methylation restricts the conformational flexibility of the peptide backbone, which can pre-organize the molecule into its bioactive conformation, leading to enhanced receptor binding and selectivity.[1] Furthermore, by removing a hydrogen bond donor, N-methylation can increase a peptide's lipophilicity and shield it from proteolytic degradation, improving its metabolic stability and cell permeability.[3][4]

However, the very act of N-methylation introduces significant challenges to the conformational analysis of these modified peptides. The presence of a tertiary amide bond can lead to cis/trans isomerization, resulting in conformational heterogeneity that can complicate structural elucidation.[3] This guide provides a comparative overview of the key experimental and computational techniques used to evaluate the impact of N-methylation on peptide conformation, offering researchers, scientists, and drug development professionals a framework for selecting the most appropriate methods for their specific research questions. We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data to illustrate the strengths and limitations of each approach.

Comparative Overview of Analytical Techniques

The choice of technique for analyzing the conformation of N-methylated peptides is dictated by several factors, including the size of the peptide, its solubility, its propensity to crystallize, and the level of structural detail required. The following sections provide an in-depth comparison of the most commonly employed methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, Circular Dichroism (CD) Spectroscopy, and Molecular Dynamics (MD) Simulations.

Technique Type of Information Obtained Strengths Limitations
NMR Spectroscopy 3D structure in solution, dynamics, cis/trans isomer population, inter-proton distances, dihedral angles.[2]Provides information on the solution-state conformation and dynamics, which is often more biologically relevant. Can characterize conformational heterogeneity.Can be challenging for larger peptides. Cis/trans isomerization can lead to spectral complexity and peak broadening.
X-ray Crystallography High-resolution 3D structure in the solid state, precise bond lengths and angles.[2]Provides a static, high-resolution snapshot of a single conformation. Unambiguously determines the geometry of the N-methylated amide bond.[2]The peptide must form well-diffracting crystals, which can be challenging.[5] The solid-state conformation may not be representative of the biologically active conformation in solution.[2]
Circular Dichroism (CD) Spectroscopy Secondary structure content (α-helix, β-sheet, random coil).[6]Rapid, requires small amounts of sample, and provides a good qualitative and semi-quantitative assessment of secondary structure.[7]Provides low-resolution structural information and does not give atomic-level detail. The signal is an average over the entire molecule.
Molecular Dynamics (MD) Simulations Dynamic conformational ensemble, free energy landscapes, solvent effects.[1]Can provide detailed insights into the dynamic behavior of the peptide and the influence of the solvent. Allows for the exploration of conformational space that may be difficult to access experimentally.[1]The accuracy is highly dependent on the force field used.[1] Requires significant computational resources. Experimental validation is crucial.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Conformation in Solution

NMR spectroscopy is arguably the most powerful technique for studying the conformation and dynamics of N-methylated peptides in solution.[2] By exploiting the magnetic properties of atomic nuclei, NMR can provide a wealth of information, including inter-proton distances through the Nuclear Overhauser Effect (NOE), dihedral angle restraints from coupling constants, and the relative populations of cis and trans isomers.[9]

Causality Behind Experimental Choices in NMR

A key challenge in the NMR analysis of N-methylated peptides is the potential for slow interconversion between cis and trans isomers of the N-methylated amide bond, which can lead to peak broadening or the appearance of multiple sets of signals.[3] For medium-sized peptides, the NOE signal can be close to zero, making it difficult to derive distance restraints. In such cases, Rotating-frame Overhauser Effect Spectroscopy (ROESY) is often preferred over the more common NOESY experiment, as the ROE is always positive, regardless of the molecule's size.[10]

Experimental Protocol: 2D ROESY for an N-methylated Peptide
  • Sample Preparation: Dissolve 1-5 mg of the purified N-methylated peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or a 90% H₂O/10% D₂O mixture) to a final concentration of 1-5 mM.[2] Add an internal standard, such as DSS or TMSP, for chemical shift referencing.[2]

  • Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum to assess sample purity and folding.

    • Acquire a 2D TOCSY (Total Correlation Spectroscopy) spectrum with a mixing time of 60-80 ms to identify the spin systems of individual amino acid residues.

    • Acquire a 2D ROESY spectrum. For a cyclic N-methylated peptide on a 600 MHz spectrometer, a typical mixing time would be 150-300 ms.[2][3] Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe).

    • Integrate the cross-peak volumes to derive inter-proton distance restraints. The isolated spin pair approximation can be used, with a known fixed distance (e.g., between geminal protons) as a reference.[2]

    • These distance restraints are then used as input for structure calculation programs (e.g., CYANA, Xplor-NIH) to generate an ensemble of 3D structures.[11][12]

NMR_Workflow

Caption: A typical experimental workflow for NMR-based conformational analysis.

X-ray Crystallography: A High-Resolution Snapshot

X-ray crystallography provides an atomic-resolution view of a peptide's conformation in the solid state.[2] By analyzing the diffraction pattern of X-rays passing through a well-ordered crystal, it is possible to determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsion angles.[2]

Causality Behind Experimental Choices in X-ray Crystallography

The primary hurdle in X-ray crystallography is obtaining high-quality crystals, a process that can be particularly challenging for peptides, which are often flexible and may have a tendency to aggregate.[5] The choice of crystallization conditions, including precipitants, pH, and temperature, is critical and often requires extensive screening.[5] For N-methylated peptides, the increased lipophilicity can sometimes aid in crystallization, but it can also promote aggregation, which is detrimental to crystal growth.[13]

Experimental Protocol: Crystallization and Structure Determination of an N-methylated Peptide
  • Crystallization Screening:

    • Prepare a concentrated solution of the purified N-methylated peptide (typically 5-20 mg/mL).

    • Use commercially available or custom-made screening kits to test a wide range of crystallization conditions (e.g., different precipitants, buffers, salts, and temperatures) using techniques such as hanging-drop or sitting-drop vapor diffusion.[13]

  • Crystal Optimization and Harvesting:

    • Once initial crystals are obtained, optimize the crystallization conditions to improve their size and quality.

    • Carefully harvest the crystals and flash-cool them in a cryoprotectant solution to prevent damage during X-ray exposure.

  • Data Collection and Structure Determination:

    • Mount the crystal on a goniometer and expose it to a high-intensity X-ray beam, typically at a synchrotron source.

    • Collect a complete set of diffraction data by rotating the crystal.

    • Process the diffraction data to obtain the electron density map.

    • Build a model of the peptide into the electron density map and refine it to obtain the final high-resolution structure.[14]

XRay_Workflow

Caption: Workflow for determining peptide structure by X-ray crystallography.

Circular Dichroism (CD) Spectroscopy: A Rapid Assessment of Secondary Structure

CD spectroscopy is a valuable technique for rapidly assessing the secondary structure content of peptides in solution.[15] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides a characteristic signature for different types of secondary structures, such as α-helices, β-sheets, and random coils.[15]

Causality Behind Experimental Choices in CD Spectroscopy

CD is particularly useful for comparative studies, such as evaluating the effect of N-methylation on the helicity of a peptide.[6] For example, a study on helical peptides showed that N-methylation can destabilize helical structures, with the extent of destabilization being position-dependent.[6] The choice of solvent can also significantly influence the CD spectrum and the observed secondary structure.

Experimental Protocol: CD Analysis of an N-methylated Peptide
  • Sample Preparation:

    • Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).[16]

    • Dilute the stock solution to a final concentration of approximately 0.1-0.2 mg/mL.[17]

  • Data Acquisition:

    • Record a CD spectrum of the buffer blank in the far-UV region (typically 190-260 nm).[15]

    • Record the CD spectrum of the peptide solution under the same conditions.

  • Data Analysis:

    • Subtract the buffer spectrum from the peptide spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity.

    • Analyze the spectrum to estimate the percentage of different secondary structure elements using deconvolution software.[2] α-helices, for instance, typically show negative bands around 208 and 222 nm.[16]

CD_Workflow

Caption: General workflow for CD spectroscopic analysis of peptides.

Molecular Dynamics (MD) Simulations: Exploring the Conformational Landscape

MD simulations provide a computational approach to study the dynamic behavior of peptides at an atomic level.[1] By solving Newton's equations of motion for the atoms in the system, MD simulations can generate a trajectory of the peptide's conformational changes over time. This allows for the exploration of the conformational landscape, the calculation of free energy differences between different states, and the investigation of solvent effects.[1]

Causality Behind Experimental Choices in MD Simulations

The accuracy of MD simulations is critically dependent on the quality of the force field used to describe the interactions between atoms.[1] For N-methylated peptides, it is essential to use a force field that has been specifically parameterized for these modifications. For instance, the CHARMM force field with grid correction maps (CMAP) for N-methylated amino acids has been shown to accurately reproduce experimental data.[8] Enhanced sampling techniques, such as replica-exchange molecular dynamics (REMD), are often necessary to overcome the high energy barriers between different conformations and adequately sample the conformational space.[18]

Protocol Outline: MD Simulation of an N-methylated Peptide
  • System Setup:

    • Start with an initial structure of the N-methylated peptide (e.g., from NMR, X-ray crystallography, or a modeled structure).

    • Choose an appropriate force field (e.g., CHARMM36m with CMAP for N-methylated residues).[18]

    • Solvate the peptide in a box of water molecules and add counter-ions to neutralize the system.[19]

  • Energy Minimization and Equilibration:

    • Perform energy minimization to remove any steric clashes in the initial structure.

    • Gradually heat the system to the desired temperature and then equilibrate it under constant temperature and pressure (NPT ensemble).[17]

  • Production Simulation:

    • Run the production simulation for a sufficient length of time to sample the relevant conformational dynamics (typically nanoseconds to microseconds).

  • Analysis:

    • Analyze the trajectory to calculate various properties, such as root-mean-square deviation (RMSD), radius of gyration, secondary structure content, and hydrogen bonding patterns.

    • Visualize the trajectory to observe the dynamic behavior of the peptide.

MD_Workflow

Caption: A simplified workflow for performing molecular dynamics simulations.

Conclusion: An Integrated Approach for a Comprehensive Understanding

Evaluating the impact of N-methylation on peptide conformation requires a multi-faceted approach. No single technique can provide a complete picture. NMR spectroscopy offers invaluable insights into the solution-state conformation and dynamics, while X-ray crystallography provides a high-resolution static view. CD spectroscopy serves as a rapid and convenient tool for assessing secondary structure, and molecular dynamics simulations allow for the exploration of the conformational landscape and the interpretation of experimental data in a dynamic context. By judiciously combining these techniques, researchers can gain a comprehensive understanding of the structural consequences of N-methylation and leverage this knowledge to design next-generation peptide therapeutics with improved efficacy and pharmacokinetic profiles.

References

  • Biron, E., Chatterjee, J., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1331-1342. Available at: [Link].

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of a cyclic peptide backbone in medicinal chemistry. Accounts of chemical research, 41(10), 1331-1342. Available at: [Link].

  • Wu, C., Hoang, H. N., Hill, T. A., Lim, J., Kok, W. M., Akondi, K., ... & Fairlie, D. P. (2015). Helical structure in cyclic peptides: effect of N-methyl amides versus esters. Chemical Communications, 51(5), 891-894. Available at: [Link].

  • Prakash, A., & Gorfe, A. A. (2013). Robust Conformational Space Exploration of Cyclic Peptides by Combining Different MD Protocols and Force Fields. Journal of chemical theory and computation, 9(12), 5619-5630. Available at: [Link].

  • Chang, C. F., & Zehfus, M. H. (1996). The effect of N-methylation on helical peptides. Biopolymers, 40(6), 609-616. Available at: [Link].

  • Nowick, J. S. (2014). A newcomer's guide to peptide crystallography. Biopolymers, 101(4), 388-398. Available at: [Link].

  • Bock, J. E., Gavenonis, J., & Kritzer, J. A. (2013). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature communications, 4(1), 2138. Available at: [Link].

  • Fischer, G. (2000). Chemical aspects of peptide bond isomerization. Chemical Society Reviews, 29(2), 119-127. Available at: [Link].

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A Senior Application Scientist's Guide to N-Methylated Phenylalanine in Peptide Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the strategic incorporation of N-methylated amino acids into peptide scaffolds is a well-established technique to enhance proteolytic stability, modulate conformation, and improve membrane permeability. Among these, N-methyl-phenylalanine stands as a frequently utilized residue. However, the choice of how to introduce this modification into a peptide sequence is a critical decision with significant implications for synthesis efficiency, purity, and overall cost.

This guide provides an in-depth cost-benefit analysis of three prevalent methods for incorporating N-methyl-phenylalanine, using the synthesis of a model dipeptide, Boc-Gly-(N-Me)Phe-NH₂, as a comparative framework. We will objectively evaluate the use of pre-synthesized Boc-N-Me-Phe DCHA , compare it with on-resin N-methylation , and contrast it with the popular alternative of using Fmoc-N-Me-Phe-OH .

The Contenders: A Technical Overview

1. This compound (N-tert-Butyloxycarbonyl-N-methyl-L-phenylalanine dicyclohexylamine salt): This building block comes ready to use in Boc-based solid-phase peptide synthesis (SPPS). The dicyclohexylamine (DCHA) salt enhances the stability and handling of the amino acid derivative. Prior to coupling, the free acid (Boc-N-Me-Phe-OH) must be generated in situ.

2. On-Resin N-Methylation: This approach involves synthesizing the peptide up to the phenylalanine residue and then performing the N-methylation reaction directly on the solid support. A common and effective method is the three-step Fukuyama-Mitsunobu-based procedure involving sulfonylation, methylation, and desulfonylation.[1][2]

3. Fmoc-N-Me-Phe-OH (N-(9-Fluorenylmethoxycarbonyl)-N-methyl-L-phenylalanine): As the Fmoc/tBu strategy is now the most widely used approach in SPPS, this pre-synthesized N-methylated amino acid is a direct and popular alternative to the Boc-protected version.[3][4]

Comparative Performance Analysis: A Head-to-Head Evaluation

To provide a tangible comparison, we will consider the synthesis of the model dipeptide Boc-Gly-(N-Me)Phe-NH₂ on a Rink Amide resin.

Method 1: Utilizing this compound

This method is straightforward, involving the standard Boc-SPPS workflow. The primary challenge lies in the coupling step onto the secondary amine of the N-methylated phenylalanine, which is known to be sterically hindered and less nucleophilic.[5][6]

Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling_Gly Couple Fmoc-Gly-OH (HBTU/DIEA) Deprotection1->Coupling_Gly Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Coupling_Gly->Deprotection2 Coupling_NMePhe Couple Boc-N-Me-Phe-OH (Generated from DCHA salt) (HATU/DIEA) Deprotection2->Coupling_NMePhe Cleavage Cleavage from Resin (TFA/TIS/H₂O) Coupling_NMePhe->Cleavage Final_Peptide Boc-Gly-(N-Me)Phe-NH₂ Cleavage->Final_Peptide

Figure 1: Workflow for the synthesis of Boc-Gly-(N-Me)Phe-NH₂ using this compound.

ParameterExpected OutcomeRationale & Supporting Data
Coupling Efficiency (N-Me-Phe) 85-95%Coupling onto N-methylated residues is notoriously difficult due to steric hindrance, often requiring stronger coupling agents like HATU and longer reaction times or double coupling.[5][6]
Crude Purity 60-80%The primary impurity is often the deletion sequence lacking the N-methylated residue due to incomplete coupling.
Overall Yield (after purification) 50-70%Dependent on the success of the difficult coupling step and subsequent purification challenges.
Racemization Risk LowThe pre-formed N-methylated amino acid minimizes the risk of racemization at the N-methylated residue during synthesis.
Method 2: On-Resin N-Methylation

This method offers flexibility as it does not require the purchase of a specialized amino acid derivative. However, it introduces additional reaction steps on the solid support, each with its own potential for side reactions and incomplete conversion.

Resin Rink Amide Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling_Phe Couple Fmoc-Phe-OH Deprotection1->Coupling_Phe Deprotection2 Fmoc Deprotection Coupling_Phe->Deprotection2 Sulfonylation Sulfonylation (o-NBS-Cl, Collidine) Deprotection2->Sulfonylation Methylation Methylation (DBU, MeI or (MeO)₂SO₂) Sulfonylation->Methylation Desulfonylation Desulfonylation (Mercaptoethanol, DBU) Methylation->Desulfonylation Coupling_Gly Couple Boc-Gly-OH (HATU/DIEA) Desulfonylation->Coupling_Gly Cleavage Cleavage from Resin Coupling_Gly->Cleavage Final_Peptide Boc-Gly-(N-Me)Phe-NH₂ Cleavage->Final_Peptide

Figure 2: Workflow for the synthesis of Boc-Gly-(N-Me)Phe-NH₂ using on-resin N-methylation.

ParameterExpected OutcomeRationale & Supporting Data
N-Methylation Efficiency >95%Modern on-resin methylation protocols are highly efficient, but require careful optimization and monitoring.[2][7] Incomplete methylation can lead to a mix of methylated and non-methylated products.
Crude Purity 50-70%The multi-step on-resin process can introduce side products. Incomplete reactions at any stage (sulfonylation, methylation, desulfonylation) will lower the purity. Side reactions such as aspartimide formation can be problematic for certain sequences.[7]
Overall Yield (after purification) 40-60%The cumulative yield of the multiple on-resin steps, followed by the challenging coupling onto the newly formed N-methylated amine, tends to be lower than using a pre-formed building block.
Racemization Risk ModerateThe use of strong bases like DBU in the methylation and desulfonylation steps can increase the risk of epimerization at the α-carbon of the N-methylated residue and the preceding amino acid.[6]
Method 3: Employing Fmoc-N-Me-Phe-OH

This method leverages the widely adopted Fmoc/tBu chemistry, which offers milder deprotection conditions compared to the Boc/Bzl strategy.

Resin Rink Amide Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling_NMePhe Couple Fmoc-N-Me-Phe-OH (HATU/DIEA) Deprotection1->Coupling_NMePhe Deprotection2 Fmoc Deprotection Coupling_NMePhe->Deprotection2 Coupling_Gly Couple Boc-Gly-OH (HBTU/DIEA) Deprotection2->Coupling_Gly Cleavage Cleavage from Resin Coupling_Gly->Cleavage Final_Peptide Boc-Gly-(N-Me)Phe-NH₂ Cleavage->Final_Peptide

Figure 3: Workflow for the synthesis of Boc-Gly-(N-Me)Phe-NH₂ using Fmoc-N-Me-Phe-OH.

ParameterExpected OutcomeRationale & Supporting Data
Coupling Efficiency (onto resin) 80-90%The initial coupling of the sterically hindered Fmoc-N-Me-Phe-OH to the resin can be challenging.
Crude Purity 70-85%Generally higher than the other two methods due to the clean nature of Fmoc chemistry and the use of a pre-synthesized, purified building block.
Overall Yield (after purification) 60-75%The milder conditions of Fmoc chemistry often lead to higher overall yields and easier purification.[4]
Racemization Risk LowSimilar to the Boc-protected building block, using a pre-formed N-methylated amino acid minimizes the risk of racemization during synthesis.

Cost-Benefit Analysis: The Financial and Practical Implications

The "best" method is not solely determined by yield and purity but is a balance of these factors against cost, time, and available expertise.

AspectThis compoundOn-Resin N-MethylationFmoc-N-Me-Phe-OH
Reagent Cost Moderate to High. The cost of the specialized amino acid is a primary driver.Low to Moderate. Uses cheaper, more common reagents (o-NBS-Cl, DBU, methylating agent).High. Fmoc-N-Me-Phe-OH is typically the most expensive of the pre-formed building blocks.
Time & Labor Low. A straightforward, albeit potentially slow, coupling step.High. Requires multiple additional on-resin reaction and wash steps, increasing synthesis time and complexity.Low. Similar to the Boc-protected amino acid, it involves a standard (though challenging) coupling step.
Process Robustness & Reproducibility High. Using a pre-synthesized building block leads to more consistent results.Moderate. Highly dependent on careful optimization and monitoring of the on-resin reactions.High. The use of a well-characterized building block in the robust Fmoc-SPPS framework offers high reproducibility.
Flexibility Low. Limited to the availability of the specific Boc-protected N-methylated amino acid.High. Allows for the N-methylation of virtually any amino acid in the sequence.Moderate. Dependent on the commercial availability of the desired Fmoc-N-methylated amino acid.
Overall Cost-Effectiveness Good for routine synthesis of peptides with common N-methylated residues where time and reliability are prioritized.Best for exploratory work where multiple, non-standard N-methylated residues are being investigated, and the additional time and optimization are acceptable.Excellent for high-purity synthesis, especially for longer or more complex peptides, where the higher initial cost of the amino acid is offset by higher yields and easier purification.

Experimental Protocols

Protocol 1: Synthesis of Boc-Gly-(N-Me)Phe-NH₂ using this compound
  • Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF.

  • Glycine Coupling: Couple Fmoc-Gly-OH using a standard coupling reagent like HBTU in the presence of a base such as DIEA.

  • Fmoc Deprotection: Remove the Fmoc group from the glycine residue with 20% piperidine in DMF.

  • Boc-N-Me-Phe-OH Generation and Coupling:

    • Suspend this compound in a suitable solvent (e.g., DCM or DMF).

    • Add a mild acid (e.g., citric acid solution) to protonate the carboxylate and extract the free acid into an organic solvent.

    • Dry and concentrate the organic layer to obtain Boc-N-Me-Phe-OH.

    • Activate the Boc-N-Me-Phe-OH with a potent coupling reagent such as HATU and DIEA, and couple to the resin-bound glycine. Allow for an extended coupling time or perform a double coupling.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5).

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Protocol 2: On-Resin N-Methylation for Boc-Gly-(N-Me)Phe-NH₂
  • Peptide Synthesis: Synthesize the Gly-Phe sequence on the Rink Amide resin using standard Fmoc-SPPS.

  • On-Resin N-Methylation:

    • Sulfonylation: Treat the resin-bound peptide with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and a hindered base like 2,4,6-collidine in NMP.[1]

    • Methylation: Treat the sulfonated peptide with a base such as DBU and a methylating agent like methyl iodide or dimethyl sulfate in NMP.[2]

    • Desulfonylation: Remove the o-NBS group using 2-mercaptoethanol and DBU in NMP.

  • Final Coupling: Couple Boc-Gly-OH to the newly formed N-methylated phenylalanine residue using HATU/DIEA.

  • Cleavage and Purification: Proceed as described in Protocol 1.

Protocol 3: Synthesis of Boc-Gly-(N-Me)Phe-NH₂ using Fmoc-N-Me-Phe-OH
  • Resin Preparation and Deprotection: As in Protocol 1.

  • Fmoc-N-Me-Phe Coupling: Couple Fmoc-N-Me-Phe-OH to the resin using HATU/DIEA. An extended coupling time is recommended.

  • Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.

  • Boc-Glycine Coupling: Couple Boc-Gly-OH using a standard coupling reagent like HBTU/DIEA.

  • Cleavage and Purification: Proceed as described in Protocol 1.

Expert Recommendations

The choice of methodology for incorporating N-methyl-phenylalanine is a nuanced decision that should be guided by the specific goals of the synthesis, available resources, and the complexity of the target peptide.

  • For routine synthesis of peptides containing common N-methylated residues where reliability and a streamlined workflow are paramount, the use of pre-synthesized this compound is a robust and cost-effective option. The higher initial cost of the building block is often justified by the reduced labor and higher reproducibility.

  • For exploratory studies involving novel or multiple N-methylated residues, on-resin N-methylation provides unparalleled flexibility. While it requires more extensive optimization and may result in lower overall yields, the ability to methylate any residue in a sequence is a significant advantage in early-stage research.

  • For the synthesis of high-purity, complex, or long peptides, especially within an Fmoc-based workflow, Fmoc-N-Me-Phe-OH is often the superior choice. Despite its higher initial cost, the milder reaction conditions, compatibility with a wide range of side-chain protecting groups, and typically higher crude purity and final yield make it a highly efficient and reliable option.

Ultimately, a thorough understanding of the trade-offs between cost, time, purity, and flexibility, as outlined in this guide, will enable researchers to make an informed decision that best suits their project's needs.

References

  • BenchChem. (2025).
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  • Huang, R., et al. (2020).
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  • Biron, E., et al. (2012). Synthesis of N-methylated cyclic peptides.
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  • Electronic Journal of Biotechnology. (2018).
  • ResearchGate. (n.d.). Common side reactions in peptide synthesis occurring on resin (a and b)....
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  • AAPPTec. (n.d.). Custom Peptide Synthesis Price.
  • The Journal of Organic Chemistry. (2021).
  • Isidro-Llobet, A., et al. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • White, C. J., et al. (2011, September 25). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.
  • Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
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  • Green Chemistry. (2018). In situ Fmoc removal.
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  • Sigma-Aldrich. (n.d.). Boc-N-Me-Phe-OH = 98.0 37553-65-4.
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A Comparative Guide to the Validation of Peptide Sequences After Incorporating N-Me-Phe

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of N-methylated amino acids, such as N-methyl-phenylalanine (N-Me-Phe), represents a significant advancement in peptide therapeutic design. This modification can enhance proteolytic stability, improve cell permeability, and constrain peptide conformation to increase target affinity.[1][2][3] However, the introduction of an N-methyl group also presents unique analytical challenges for sequence validation and structural characterization. This guide provides an in-depth comparison of key analytical techniques for validating peptide sequences containing N-Me-Phe, complete with experimental insights and supporting data.

The core challenge in validating N-methylated peptides lies in the subtle mass shift and the significant impact on the peptide's physicochemical properties.[4] The choice of analytical methodology is therefore critical for unambiguous confirmation of the sequence and the location of the N-methylation.

Mass Spectrometry: The Cornerstone of Sequence Validation

Mass spectrometry (MS) is the primary tool for confirming the molecular weight and sequence of peptides. However, the presence of an N-methyl group can influence fragmentation patterns, requiring careful selection of the dissociation technique.[4][5]

Comparative Overview of MS/MS Fragmentation Techniques

FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron Transfer Dissociation (ETD)
Primary Fragment Ions b- and y-ionsb- and y-ionsc- and z-ions
Mechanism Vibrational excitation via collision with inert gas.Vibrational excitation in a higher-energy collision cell.Electron transfer from a radical anion, leading to non-ergodic fragmentation.
Suitability for N-Me-Phe Peptides Effective for doubly charged peptides, but can lead to neutral loss of the modification.Generally better preservation of the modification than CID.Often superior for peptides with labile modifications like methylation, especially with charge states >2+.[4]
Key Advantage Widely accessible.Higher resolution and accuracy of fragment ions.Preserves post-translational modifications and provides complementary fragmentation information.
Key Limitation Can result in ambiguous localization of the N-methyl group due to fragmentation patterns.Can still exhibit some neutral loss.Less effective for peptides with low charge states.

Experimental Protocol: LC-MS/MS Analysis of an N-Me-Phe Containing Peptide

  • Sample Preparation: Dissolve the purified peptide in a solution of 0.1% formic acid in water/acetonitrile (95:5 v/v) to a concentration of 1 mg/mL.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 40% B over 30 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Analysis:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • MS1 Scan Range: m/z 300-2000.

    • MS/MS Fragmentation: Employ data-dependent acquisition (DDA) to select the most abundant precursor ions for fragmentation using CID, HCD, and ETD.

  • Data Analysis: Manually inspect the MS/MS spectra for characteristic b- and y-ion series (for CID/HCD) or c- and z-ion series (for ETD) to confirm the amino acid sequence and pinpoint the location of the N-Me-Phe residue based on the mass shift of 14 Da.[4][6]

Workflow for MS-based Validation of N-Me-Phe Peptides

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Peptide_Synthesis Synthesized N-Me-Phe Peptide Purification RP-HPLC Purification Peptide_Synthesis->Purification LC_Separation Reversed-Phase LC Separation Purification->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS1_Scan MS1 Full Scan (Precursor Ion) ESI->MS1_Scan MS2_Fragmentation MS/MS Fragmentation (CID/HCD/ETD) MS1_Scan->MS2_Fragmentation Sequence_Database_Search Database Search (with variable modification) MS2_Fragmentation->Sequence_Database_Search Manual_Spectral_Interpretation Manual Spectral Interpretation MS2_Fragmentation->Manual_Spectral_Interpretation Validation Sequence Validation & N-Me-Phe Localization Sequence_Database_Search->Validation Manual_Spectral_Interpretation->Validation

Caption: A generalized workflow for the characterization of N-methylated peptides.

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Conformational Insights

Reversed-phase HPLC (RP-HPLC) is indispensable for purifying and assessing the purity of synthetic peptides. The introduction of an N-methyl group increases the hydrophobicity of the peptide, typically leading to a longer retention time compared to its non-methylated counterpart.[7]

Challenges and Solutions in HPLC Analysis of N-Me-Phe Peptides

A common issue encountered is peak broadening. This can be attributed to the slow conformational interconversion between cis and trans isomers of the peptide bond preceding the N-methylated residue.[7]

  • Solution: Increasing the column temperature can accelerate this interconversion, often resulting in a sharper peak. However, care must be taken to avoid peptide degradation.[7]

Experimental Protocol: RP-HPLC Purity Analysis

  • Sample Preparation: Dissolve the peptide in the initial mobile phase conditions to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 wide-pore (300 Å) column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A gradient optimized for the specific peptide, for example, 10-90% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.

    • Column Temperature: Start at ambient and increase in increments (e.g., to 40°C, 50°C) to assess the effect on peak shape.

Comparative Data: Retention Time Shift upon N-methylation

Peptide SequenceN-Methylation PositionRetention Time (min)
Ac-Gly-Phe-Gly-NH2None15.2
Ac-Gly-(N-Me)Phe-Gly-NH2Phe17.8
(Data is illustrative and will vary based on the specific peptide and chromatographic conditions)
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling 3D Structure

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of N-methylated peptides in solution.[8] It provides detailed information about the peptide's conformation, which is crucial for understanding its biological activity.

Key NMR Experiments for N-Me-Phe Peptides

  • 1D ¹H NMR: Provides an initial assessment of sample purity and folding. The presence of multiple conformers due to cis/trans isomerization can be observed as peak doubling for adjacent residues.[9]

  • 2D TOCSY (Total Correlation Spectroscopy): Identifies the spin systems of individual amino acid residues.

  • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Preferred over NOESY for N-methylated peptides, as it provides through-space correlations for determining inter-proton distances, which are essential for 3D structure calculation.[8]

Experimental Protocol: 2D NMR for Conformational Analysis

  • Sample Preparation: Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O mixtures) to a final concentration of 1-5 mM.[8]

  • Data Acquisition:

    • Acquire a 2D ROESY spectrum with a mixing time of 150-300 ms.[9]

    • Acquire a 2D ¹H-¹³C HSQC spectrum to aid in resonance assignment, particularly for the methyl groups.

  • Data Analysis: Process the 2D data and integrate cross-peak volumes to derive inter-proton distance restraints for structure calculation.

Visualizing Conformational Effects of N-Methylation

cluster_0 Non-Methylated Peptide cluster_1 N-Methylated Peptide Flexible High Conformational Flexibility H_Bond_Donor Amide Proton as H-Bond Donor Flexible->H_Bond_Donor Restricted Restricted Backbone Rotation Flexible->Restricted N-Methylation No_H_Bond_Donor Loss of H-Bond Donor Capability Restricted->No_H_Bond_Donor Cis_Trans Cis/Trans Isomerization Restricted->Cis_Trans

Caption: Impact of N-methylation on peptide backbone properties.

Circular Dichroism (CD) Spectroscopy: Assessing Secondary Structure

CD spectroscopy is a rapid and sensitive technique for evaluating the secondary structure of peptides in solution.[10] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. N-methylation can induce significant changes in the secondary structure, which are readily detectable by CD.[11]

Experimental Protocol: CD Spectroscopy

  • Sample Preparation: Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a concentration of approximately 100 µM.

  • Data Acquisition:

    • Use a 1 mm path length quartz cuvette.

    • Acquire a CD spectrum of a buffer blank from 195-260 nm.

    • Acquire the CD spectrum of the peptide solution under the same conditions.

  • Data Analysis: Subtract the buffer spectrum from the peptide spectrum and convert the data to mean residue ellipticity.

Changes in the CD spectrum, such as a shift in the minima or maxima, can indicate a change in the peptide's secondary structure (e.g., from a random coil to a more ordered conformation like a β-turn) upon N-methylation.[12]

Edman Degradation: A Classical but Limited Approach

Edman degradation is a chemical method for sequencing amino acids from the N-terminus of a peptide.[13] While historically significant, it has limitations for N-methylated peptides. The reaction relies on the reactivity of the N-terminal α-amino group with phenyl isothiocyanate (PITC).[14][15] If the N-terminal residue is N-methylated, the reaction is blocked, and sequencing cannot proceed.[14] It can, however, be used to confirm the sequence up to the point of an internal N-methylated residue, where the sequencing will terminate.

Comparison of Validation Techniques

TechniqueInformation ProvidedAdvantagesLimitations for N-Me-Phe Peptides
Mass Spectrometry Molecular weight, amino acid sequence, location of modification.High sensitivity and specificity.Fragmentation can be complex; technique selection is crucial.
RP-HPLC Purity, relative hydrophobicity.High resolution, quantitative.Peak broadening due to conformers can be an issue.
NMR Spectroscopy 3D structure, conformation, dynamics.Provides detailed structural insights in solution.Requires larger sample amounts, complex data analysis.
CD Spectroscopy Secondary structure content.Rapid, requires small sample amounts.Provides global, not residue-specific, structural information.
Edman Degradation N-terminal sequence.Direct sequencing method.Blocked by N-terminal N-methylation; stops at internal N-methylated residues.
Conclusion

The validation of peptide sequences after the incorporation of N-Me-Phe requires a multi-faceted analytical approach. While mass spectrometry is essential for confirming the primary sequence and the site of methylation, techniques like HPLC, NMR, and CD spectroscopy are crucial for assessing purity and understanding the conformational consequences of this modification. A comprehensive validation strategy, leveraging the strengths of each of these techniques, is paramount for advancing the development of N-methylated peptide therapeutics.

References

  • Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. National Center for Biotechnology Information. Available at: [Link]

  • Mass spectrometry of N-methylated peptide derivatives. PubMed. Available at: [Link]

  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. Available at: [Link]

  • Edman Degradation: A Classic Protein Sequencing Technique. MetwareBio. Available at: [Link]

  • Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. ACS Publications. Available at: [Link]

  • N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. PubMed. Available at: [Link]

  • Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. National Center for Biotechnology Information. Available at: [Link]

  • The Effect of N-methylation on Helical Peptides. PubMed. Available at: [Link]

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. National Center for Biotechnology Information. Available at: [Link]

  • Comprehending Dynamic Protein Methylation with Mass Spectrometry. National Center for Biotechnology Information. Available at: [Link]

  • Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. MDPI. Available at: [Link]

  • Ribosomal Synthesis of N-Methyl Peptides. Journal of the American Chemical Society. Available at: [Link]

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. Available at: [Link]

  • N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. ResearchGate. Available at: [Link]

  • Edman degradation. Wikipedia. Available at: [Link]

  • Synthesis and Conformational Study of N-Methylated Cyclic Peptides. ResearchGate. Available at: [Link]

  • Theory of Edman Sequencing. Shimadzu Scientific Instruments. Available at: [Link]

  • 26.7: The Edman Degradation. Chemistry LibreTexts. Available at: [Link]

  • Advantages and Limitations of MS/MS Peptide Sequencing. MtoZ Biolabs. Available at: [Link]

  • (PDF) ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Systematic Errors in Peptide and Protein Identification and Quantification by Modified Peptides. National Center for Biotechnology Information. Available at: [Link]

  • Circular dichroism spectra of the synthesized peptides, with the three deprotection reagents. ResearchGate. Available at: [Link]

  • Solvent-induced conformational changes in cyclic peptides: a vibrational circular dichroism study. RSC Publishing. Available at: [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE HPLC. Available at: [Link]

  • Analysis. American Peptide Society. Available at: [Link]

  • Peptide NMR Analysis Services from Triclinic Labs. Triclinic Labs. Available at: [Link]

  • Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Rapid Novor. Available at: [Link]

  • Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes. National Center for Biotechnology Information. Available at: [Link]

  • Optimizing Peptide Synthesis: The Role of Fmoc-N-methyl-L-phenylalanine. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins. PubMed Central. Available at: [Link]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. DEQUN SUN. Available at: [Link]

  • Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. National Center for Biotechnology Information. Available at: [Link]

  • A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. National Center for Biotechnology Information. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Boc-N-Me-Phe DCHA

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Synthesis

In the landscape of peptide synthesis and drug development, N-Boc-N-methyl-L-phenylalanine dicyclohexylammonium salt (Boc-N-Me-Phe DCHA) is a valuable building block. While its utility in creating complex molecules is well-documented, its journey from the stock bottle to its final disposition as waste requires meticulous planning and adherence to safety protocols. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound. Our core philosophy is that laboratory safety is a continuous process, extending beyond the bench to the responsible management of all chemical waste. The procedures outlined here are designed to protect you, your colleagues, and the environment.

Hazard Identification and Risk Assessment: Understanding the Compound

A proper disposal plan begins with a thorough understanding of the chemical's intrinsic hazards. This compound is a salt composed of two distinct parts: the Boc-protected amino acid and the dicyclohexylamine (DCHA) counter-ion. While the protected amino acid component is generally considered an irritant, the dicyclohexylamine dictates the compound's primary hazard profile .

DCHA is classified as a hazardous material that is toxic, corrosive, and poses a significant threat to aquatic ecosystems.[1][2] Therefore, the entire compound must be managed as hazardous waste.

Table 1: Key Properties and Hazards of this compound

PropertyValue / InformationSource(s)
Chemical Name N-tert-Butoxycarbonyl-N-methyl-L-phenylalanine dicyclohexylammonium salt[3]
CAS Number 40163-88-0[3][4]
Molecular Formula C₂₇H₄₄N₂O₄[4][5]
Appearance White to off-white solid/powder[5][6]
Primary Hazards Acute Toxicity: Toxic if swallowed or in contact with skin.[1] Corrosivity: Causes severe skin burns and eye damage.[1] Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][2] Combustibility: Classified as a combustible solid.[7]

The Core Principle: Cradle-to-Grave Hazardous Waste Management

This compound and any materials contaminated with it must be disposed of as regulated hazardous waste. This approach aligns with the "cradle-to-grave" system established by the Resource Conservation and Recovery Act (RCRA), which holds the generator responsible for the waste from its creation to its ultimate disposal.[1] Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[8][9]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to safely collecting and preparing this compound for disposal.

Step 1: Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling this compound, whether it is the pure compound or waste.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[1]

  • Hand Protection: Chemically resistant nitrile gloves are required. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[1][8][10]

  • Body Protection: A lab coat must be worn to protect the skin.[1]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved N95 dust mask. All handling of the powder should ideally occur within a chemical fume hood.

Step 2: Waste Segregation and Container Selection

Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.

  • Dedicate a Waste Container: Designate a specific, chemically resistant container for this compound waste. A high-density polyethylene (HDPE) container is a suitable choice.[9]

  • Collect All Contaminated Materials: This includes unused or expired product, contaminated spatulas, weigh boats, pipette tips, and any absorbent materials used for cleaning spills.[9]

  • Do Not Mix Wastes: Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1] It is incompatible with strong oxidizing agents, acids, and acid chlorides.[1]

Step 3: Labeling the Waste Container

Accurate labeling is a critical regulatory requirement.

  • Affix a Hazardous Waste Label: As soon as you begin adding waste to the container, label it clearly.

  • Complete All Fields: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and "N-tert-Butoxycarbonyl-N-methyl-L-phenylalanine dicyclohexylammonium salt"

    • Prominent hazard symbols or written warnings (e.g., Toxic, Corrosive, Environmentally Hazardous).[1]

    • The date waste was first added (accumulation start date).

Step 4: Waste Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[11][12]

  • Secure the Container: Keep the waste container securely sealed at all times, except when adding waste.[1][13]

  • Use Secondary Containment: Store the sealed container in a designated, secure secondary containment bin or tray to prevent the spread of material in case of a leak.[13]

  • Ensure Proper Location: The SAA should be in a well-ventilated area, away from incompatible materials.[13]

Step 5: Arranging for Final Disposal
  • Contact Your EHS Office: When the container is full or you are ready to dispose of it, contact your institution's EHS department to schedule a pickup.[9]

  • Provide Necessary Information: Be prepared to provide the EHS staff with all the information from the waste label.

  • Professional Disposal: The final disposal must be conducted through a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations.[1][2]

Emergency Spill Procedures

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Remove all sources of ignition as the material is combustible.[1][7]

  • Don PPE: Before addressing the spill, don the full PPE detailed in Step 1 of the disposal protocol.

  • Contain the Spill: For a solid spill, carefully sweep or shovel the material into a suitable container for disposal. Avoid creating dust.[6] For a solution, cover the spill with an inert absorbent material such as dry lime, sand, or vermiculite.[1][7] Do not use combustible materials like paper towels for the initial absorption.[1]

  • Collect and Dispose: Place the contained spill and all cleanup materials into your designated hazardous waste container.

  • Decontaminate the Area: Ventilate and wash the spill area thoroughly once the cleanup is complete.[7]

Disposal of Empty Containers

Empty containers that once held this compound are also considered hazardous waste until they have been properly decontaminated.[1] Consult your EHS office for the specific decontamination procedure required at your institution before the container can be disposed of as non-hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management of this compound waste.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Handling this compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe improper_disposal IMPROPER DISPOSAL (Trash, Drain) - VIOLATION - - SAFETY & ENV. RISK - start->improper_disposal DO NOT DO THIS fume_hood Work in Chemical Fume Hood ppe->fume_hood routine_use Routine Use Generates Waste (e.g., unused material, contaminated items) fume_hood->routine_use spill_event Spill Event Occurs fume_hood->spill_event collect_waste Collect Waste in a Dedicated, Compatible Container routine_use->collect_waste spill_cleanup Follow Emergency Spill Protocol spill_event->spill_cleanup spill_cleanup->collect_waste label_waste Label Container as 'Hazardous Waste' with Full Details collect_waste->label_waste store_waste Store Sealed Container in Secondary Containment in SAA label_waste->store_waste contact_ehs Contact Institutional EHS for Waste Pickup store_waste->contact_ehs disposal Disposal via Licensed Hazardous Waste Vendor contact_ehs->disposal

Sources

A Researcher's Guide to Personal Protective Equipment (PPE) for Handling Boc-N-Me-Phe DCHA

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of peptide synthesis and drug development demands an unwavering commitment to safety. The handling of specialized amino acid derivatives, such as Nα-Boc-Nα-methyl-L-phenylalanine dicyclohexylamine salt (Boc-N-Me-Phe DCHA), requires a comprehensive understanding of its properties and a meticulous approach to personal protection. This guide provides an in-depth, procedural framework for researchers and scientists, ensuring that every interaction with this compound is grounded in safety, precision, and scientific integrity. The causality behind each recommendation is explained to build a foundational understanding of risk mitigation in the laboratory environment.

Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'

This compound is a white, powdered solid used in peptide synthesis.[1][2] While essential for research, it is not benign. A thorough risk assessment is the first and most critical step before handling this or any chemical.[3] The primary hazards associated with this compound, as identified in safety data sheets, include:

  • Respiratory Irritation: As a fine powder, the compound can easily become airborne, posing an inhalation hazard that may cause respiratory tract irritation.[4][5]

  • Skin and Eye Irritation: Direct contact can cause skin and serious eye irritation.[4][5]

  • Harmful if Swallowed or Inhaled: The substance is classified as harmful if ingested or inhaled.[4]

  • Combustibility: The material is a combustible solid, requiring it to be kept away from heat and sources of ignition.[1][6]

Understanding these risks is paramount; they directly inform the selection and proper use of Personal Protective Equipment. The goal of PPE is to create a reliable barrier between the researcher and the potential hazard.[7]

Core Protective Equipment: Your Barrier Against Exposure

The minimum PPE for handling this compound includes a lab coat, protective eyewear, and gloves.[3][8] However, the specific task dictates the necessary level of protection. Engineering controls, such as process enclosures or local exhaust ventilation (e.g., a chemical fume hood), are the first line of defense and should always be used to minimize airborne contaminants.[1]

Task/Scenario Eye/Face Protection Hand Protection Respiratory Protection Body Protection
Weighing/Handling Small Quantities of Powder Chemical safety goggles[3]Disposable nitrile gloves (consider double-gloving)[3]N95 dust mask or work in a ventilated enclosure[1][6]Full-coverage lab coat, long pants, closed-toe shoes[3]
Preparing Solutions (Splash Hazard) Chemical safety goggles and a face shield[3][8]Disposable nitrile gloves[3]Work in a chemical fume hood[1]Chemical-resistant apron over a lab coat, long pants, closed-toe shoes[8]
Large-Scale Handling or Large Spill Cleanup Chemical safety goggles and a face shield[3]Heavy-duty chemical-resistant gloves over nitrile gloves[3]Self-contained breathing apparatus (SCBA) or equivalent certified respirator[1]Full protective suit[1]
Routine Laboratory Operations (No direct contact) Safety glasses with side shields[3][7]N/A (Gloves required when handling containers)N/A (Assuming adequate ventilation)Lab coat, long pants, closed-toe shoes[3]

Operational Protocol: The Correct Sequence for Donning and Doffing PPE

Cross-contamination is a significant risk that is often overlooked. The order in which you put on and, more importantly, take off your PPE is critical to prevent transferring the chemical from a contaminated glove or lab coat to your skin or personal clothing.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Lab Coat / Gown Don2 2. Mask / Respirator Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat / Gown Doff2->Doff3 Doff4 4. Mask / Respirator Doff3->Doff4 Wash 5. Wash Hands Doff4->Wash

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.